2H-Isoindole-1-carboxylic acid methyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2H-isoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSYGHFZLYJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314841 | |
| Record name | methyl 2H-isoindole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56365-71-0 | |
| Record name | 56365-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2H-isoindole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2H-Isoindole-1-carboxylic acid methyl ester
Introduction: The Significance of the 2H-Isoindole Scaffold
The 2H-isoindole core, a structural isomer of the more common 1H-indole, represents a unique and highly reactive heterocyclic scaffold.[1] While the parent 2H-isoindole is often transient and unstable, substituted derivatives are of considerable interest in medicinal chemistry, materials science, and chemical biology. The introduction of an ester functionality at the C1 position, as in 2H-isoindole-1-carboxylic acid methyl ester, not only imparts a degree of electronic stabilization to the otherwise reactive o-quinodimethane-like structure but also provides a versatile chemical handle for further molecular elaboration. This guide provides a comprehensive overview of a robust synthetic strategy for accessing this valuable building block, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Strategic Approach: Palladium-Catalyzed Intramolecular α-Arylation
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed intramolecular α-arylation of an α-(2-iodobenzylamino) ester.[2][3][4][5] This powerful C-C bond-forming reaction allows for the direct construction of the isoindole ring system from a readily accessible acyclic precursor. The strategic selection of a palladium(0) catalyst, in conjunction with a suitable base and ligand, facilitates the cyclization process. A key feature of this methodology is the potential to selectively synthesize either the fully aromatic 2H-isoindole or the corresponding reduced isoindoline by subtle modifications of the reaction conditions.[2]
Reaction Mechanism and Rationale
The catalytic cycle for the palladium-catalyzed intramolecular α-arylation is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species, forming a palladium(II) intermediate. Subsequent deprotonation of the α-amino ester by a base generates an enolate, which then undergoes transmetalation with the palladium(II) complex. The final step involves reductive elimination from the resulting palladium(II) intermediate to furnish the desired C-C bond and regenerate the active palladium(0) catalyst. The choice of solvent and the presence or absence of additives such as phenol can influence the reaction pathway, leading to either the isoindole or isoindoline product.[6]
Experimental Protocol: Synthesis of Methyl 2H-Isoindole-1-carboxylate
This section provides a detailed, step-by-step methodology for the synthesis of the title compound, based on the palladium-catalyzed intramolecular α-arylation strategy.
Part 1: Synthesis of the Precursor - Methyl 2-((2-iodobenzyl)amino)acetate
Materials:
-
2-Iodobenzylamine hydrochloride
-
Methyl glycinate hydrochloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of 2-iodobenzylamine hydrochloride (1.0 eq) and methyl glycinate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (2.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 2-((2-iodobenzyl)amino)acetate as a pure compound.
Part 2: Palladium-Catalyzed Intramolecular α-Arylation
Materials:
-
Methyl 2-((2-iodobenzyl)amino)acetate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2-((2-iodobenzyl)amino)acetate (1.0 eq), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield methyl 2H-isoindole-1-carboxylate.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Methyl 2H-Isoindole-1-carboxylate
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Precursor Synthesis | 2-Iodobenzylamine HCl, Methyl glycinate HCl, Et3N | DCM | 0 to RT | 12-16 | 85-95 |
| Cyclization | Pd(OAc)2, PPh3, K2CO3 | Toluene | 100 | 8-12 | 70-85 |
Table 2: Characterization Data for Methyl 2H-Isoindole-1-carboxylate
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Aromatic protons (multiplet, ~7.2-7.8 ppm), CH proton at C1 (singlet, ~5.5-6.0 ppm), N-H proton (broad singlet, ~8.0-9.0 ppm), Methyl ester protons (singlet, ~3.8-3.9 ppm). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Carbonyl carbon (~165-170 ppm), Aromatic carbons (~120-140 ppm), C1 carbon (~60-65 ppm), Methyl ester carbon (~52-53 ppm). |
| IR (KBr, cm⁻¹) | ν: N-H stretching (~3300-3400 cm⁻¹), C=O stretching (~1720-1740 cm⁻¹), C=C stretching (~1600 cm⁻¹). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₉NO₂. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of methyl 2H-isoindole-1-carboxylate.
Catalytic Cycle
Caption: Palladium-catalyzed intramolecular α-arylation cycle.
Conclusion and Future Outlook
The palladium-catalyzed intramolecular α-arylation of α-(2-iodobenzylamino) esters provides a reliable and efficient route to this compound. This method is characterized by its operational simplicity and the ability to construct the target heterocycle in a single, high-yielding step from a readily available precursor. The resulting product is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further exploration of this synthetic strategy could involve the use of different palladium catalysts and ligands to optimize reaction conditions, as well as the application of this methodology to the synthesis of a broader range of substituted 2H-isoindole derivatives.
References
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Solé, D., & Serrano, O. (2010). Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation. The Journal of Organic Chemistry, 75(18), 6267–6270. [Link]
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Solé, D., & Serrano, O. (2009). Palladium-catalysed synthesis of 1-isoindolecarboxylic acid esters and sequential Diels-Alder reactions: access to bridged- and fused-ring heterocycles. Organic & Biomolecular Chemistry, 7(17), 3382–3384. [Link]
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Royal Society of Chemistry. (2009). Palladium-catalysed synthesis of 1-isoindolecarboxylic acid esters and sequential Diels–Alder reactions. RSC Publishing. [Link]
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National Center for Biotechnology Information. (n.d.). Palladium-catalysed synthesis of 1-isoindolecarboxylic acid esters and sequential Diels-Alder reactions: access to bridged- and fused-ring heterocycles. PubMed. [Link]
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Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA. [Link]
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An In-depth Technical Guide to 2H-Isoindole-1-carboxylic acid methyl ester: Synthesis, Properties, and Applications
Introduction: The Intriguing Chemistry of the Isoindole Nucleus
The isoindole framework, a bicyclic system consisting of a fused benzene and pyrrole ring, represents a significant class of heterocyclic compounds.[1] As a structural isomer of the more common indole, isoindole and its derivatives have garnered considerable attention in medicinal chemistry and materials science.[1] This is largely due to the diverse pharmacological profiles exhibited by isoindole-containing molecules, which include anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4]
This guide focuses on a specific derivative, 2H-Isoindole-1-carboxylic acid methyl ester . The parent 2H-isoindole is known for its inherent instability, a consequence of its ortho-quinoid structure which makes it highly reactive.[2][5] This reactivity, particularly as a diene in Diels-Alder reactions, is a defining characteristic of this class of compounds.[6] The introduction of substituents, such as the methyl carboxylate group at the 1-position, can influence the stability and electronic properties of the isoindole core, making it a valuable synthon for the construction of more complex molecular architectures.[3]
This document will provide a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular emphasis on its practical application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that due to the compound's reactive nature, some of these properties may be predicted or based on data from closely related, more stable analogs.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | N/A |
| Molecular Weight | 175.19 g/mol | [7] |
| CAS Number | 56365-71-0 | [8] |
| Appearance | Expected to be an unstable solid or oil | [2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF | N/A |
| Boiling Point | Not available due to instability | N/A |
| Melting Point | Not available due to instability | N/A |
Synthesis of this compound
The synthesis of 2H-isoindoles is often challenging due to their tendency to polymerize or react further.[2] They are frequently generated in situ for immediate use in subsequent reactions. A common and effective strategy for the synthesis of 1-substituted isoindoles involves the aromatization of a more stable precursor, such as an isoindoline derivative.
A plausible synthetic route to this compound is the dehydrogenation of its corresponding dihydro-precursor, methyl 1,3-dihydro-2H-isoindole-1-carboxylate.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Dehydrogenation of Methyl 1,3-dihydro-2H-isoindole-1-carboxylate
This protocol is a generalized procedure based on common dehydrogenation reactions of isoindolines.[6]
Materials:
-
Methyl 1,3-dihydro-2H-isoindole-1-carboxylate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese dioxide (MnO₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of methyl 1,3-dihydro-2H-isoindole-1-carboxylate (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere, add the dehydrogenating agent (DDQ or MnO₂, typically 1.1-2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture to remove the precipitated hydroquinone (from DDQ) or manganese salts.
-
The resulting solution containing the this compound should be used immediately for the next synthetic step due to its inherent instability.
Causality behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the electron-rich isoindole product.
-
Anhydrous Solvent: The reaction is sensitive to moisture, which can lead to side reactions and decomposition of the product.
-
Choice of Dehydrogenating Agent: DDQ is a powerful and commonly used reagent for such transformations. MnO₂ offers a milder alternative. The choice depends on the specific substrate and desired reaction conditions.
Chemical Reactivity: The Diels-Alder Reaction
The most prominent chemical feature of 2H-isoindoles is their ability to act as a diene in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction.[6] This reactivity is driven by the formation of a more stable bicyclic system and the re-aromatization of the benzene ring. This compound is expected to readily undergo this reaction with various dienophiles.
Caption: Diels-Alder reaction of this compound.
This reactivity makes this compound a valuable intermediate for the synthesis of complex polycyclic nitrogen-containing compounds. The stereochemistry of the resulting cycloadduct is predictable based on the well-established principles of the Diels-Alder reaction.[9]
Spectroscopic Characterization
Due to the unstable nature of this compound, obtaining and handling a pure sample for spectroscopic analysis is challenging. The following are predicted spectroscopic characteristics based on the analysis of structurally similar and more stable compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the protons on the pyrrole moiety, and the methyl ester group.
-
Aromatic Protons: Signals in the range of 7.0-7.8 ppm.
-
Pyrrole Protons: Signals for the protons at the 3-position and the N-H proton. The N-H proton signal is expected to be broad and its chemical shift will be solvent-dependent.
-
Methyl Ester Protons: A sharp singlet around 3.7-3.9 ppm.
For comparison, the ¹H NMR spectrum of the related indole-2-carboxylic acid shows a broad N-H signal around 11.8 ppm and aromatic protons between 7.0 and 7.7 ppm in DMSO-d₆.[10]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around 160-170 ppm for an ester carbonyl.[4]
-
Aromatic and Pyrrole Carbons: A series of signals in the aromatic region (110-140 ppm).
-
Methyl Ester Carbon: A signal around 52 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a useful tool for identifying key functional groups.
-
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.[11]
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (175.19 m/z).
-
Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃). A prominent fragment would be the acylium ion [M-OCH₃]⁺.[6]
Biological Significance and Drug Development Potential
The isoindole nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is found in a variety of biologically active compounds.[3] Derivatives of isoindole have been reported to exhibit a wide range of therapeutic properties, including:
-
Anticancer Activity: Some isoindole derivatives have shown potent antiproliferative effects against various cancer cell lines.[3]
-
Anti-inflammatory Effects: Inhibition of enzymes like cyclooxygenase (COX) has been observed for certain isoindole compounds.[2]
-
Antimicrobial and Antiviral Properties: The isoindole scaffold has been incorporated into molecules with activity against bacteria, fungi, and viruses.[2][4]
The specific biological activity of this compound has not been extensively reported. However, its structural features make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, allowing for the generation of a library of derivatives for biological screening.
Caption: A simplified workflow for drug discovery using the isoindole scaffold.
Safety and Handling
Given the inherent reactivity and potential instability of this compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its likely sensitivity to air and moisture, it is best generated and used in situ under an inert atmosphere.
Conclusion
This compound is a fascinating and synthetically useful molecule that embodies the characteristic reactivity of the 2H-isoindole scaffold. While its instability presents challenges for isolation and handling, its utility as a reactive intermediate, particularly in Diels-Alder cycloadditions, makes it a valuable tool for the construction of complex nitrogen-containing heterocycles. The broader biological significance of the isoindole nucleus suggests that derivatives of this compound hold promise for future drug discovery and development efforts. Further research into the controlled synthesis and reactivity of this and related isoindole esters will undoubtedly continue to enrich the field of heterocyclic chemistry.
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An In-depth Technical Guide to 2H-Isoindole-1-carboxylic acid methyl ester
CAS Number: 56365-71-0
Introduction: The Intriguing Chemistry of the Isoindole Nucleus
Isoindoles are a fascinating class of heterocyclic aromatic compounds, representing a structural isomer of the more common indole.[1][2] Comprising a fused benzene and pyrrole ring, the isoindole scaffold is a cornerstone in medicinal chemistry and materials science.[1][3][4] While the parent 2H-isoindole can be unstable, its substituted derivatives are of considerable interest due to their diverse biological activities and applications as functional dyes and pigments.[1][5] This guide focuses on a specific derivative, 2H-Isoindole-1-carboxylic acid methyl ester, providing a technical overview for researchers and professionals in drug development.
The chemistry of isoindoles is largely dictated by the tautomeric equilibrium between the 1H- and 2H-forms.[6] The aromatic character and stability of the isoindole ring are influenced by this tautomerism, with the 2H-isomer generally being the more stable and aromatic form.[6] However, the position of this equilibrium is sensitive to substituent effects and the solvent environment.[7] The presence of an ester group at the 1-position, as in our compound of interest, significantly influences the electronic properties and reactivity of the isoindole core.
Physicochemical and Spectroscopic Profile
While detailed experimental data for this compound is not extensively published, we can infer its key properties based on the general characteristics of isoindole derivatives.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C10H9NO2 | [8][9] |
| Molecular Weight | 175.18 g/mol | |
| IUPAC Name | methyl 2H-isoindole-1-carboxylate | [10] |
| Appearance | Expected to be a solid at room temperature | General property of similar organic molecules |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents and water. | Inferred from the structure |
| Purity | Commercially available with purity typically ≥96% | [11] |
Spectroscopic Data (Predicted):
-
¹H NMR: Protons on the benzene ring are expected in the aromatic region (δ 7.0-8.0 ppm). The proton on the nitrogen (N-H) would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around δ 3.8-4.0 ppm. The remaining proton on the pyrrole ring would also be in the aromatic region.
-
¹³C NMR: Carbonyl carbon of the ester is expected around δ 160-170 ppm. Aromatic carbons would appear in the range of δ 110-140 ppm. The methyl ester carbon would be around δ 50-55 ppm.
-
IR Spectroscopy: A characteristic C=O stretching frequency for the ester group is expected around 1700-1720 cm⁻¹. N-H stretching would be observed as a broad peak around 3300-3400 cm⁻¹. C-H stretching from the aromatic ring would be seen above 3000 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 175.18.
Synthesis Strategies for the Isoindole Core
The synthesis of the isoindole ring system can be challenging due to the potential instability of the final product.[12] However, several synthetic routes have been developed.
Proposed Synthesis of this compound
A plausible synthetic approach could involve the construction of the isoindole ring from a suitably substituted benzene derivative. One such strategy is the intramolecular cyclization of an ortho-alkynylarene precursor.[12]
Workflow for a Potential Synthetic Route:
Caption: A potential synthetic workflow for 2H-isoindole derivatives.
Detailed Protocol (Hypothetical):
-
Oxime Formation: React an ortho-alkynyl benzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.
-
Esterification: The resulting oxime is then esterified, for instance, with methyl chloroformate, to yield the corresponding oxime ester.
-
Cyclization: The oxime ester undergoes a transition-metal-catalyzed iminocarboxylation.[12] Catalysts such as Pt(II) or Fe(III) complexes can be employed.[12] This step proceeds via an initial N-O bond cleavage followed by cyclization.[12]
-
Rearrangement: The intermediate enol carboxylate undergoes a spontaneous O-to-N acyl migration to furnish the final N-acyl isoindole product.[12]
Chemical Reactivity and Potential for Derivatization
The reactivity of this compound is governed by the interplay between the electron-rich pyrrole moiety and the electron-withdrawing methyl carboxylate group.
Diels-Alder Reactions
A hallmark of the isoindole nucleus is its propensity to act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[13][14][15] This reactivity offers a powerful tool for the construction of complex polycyclic structures. The isoindole can react with various dienophiles, such as maleimides, to yield stable adducts.[13][14]
Caption: Diels-Alder cycloaddition of an isoindole derivative.
N-Acylation and N-Alkylation
The nitrogen atom of the isoindole ring is nucleophilic and can undergo reactions such as N-acylation and N-alkylation.[16][17] N-acylation can be achieved using acyl chlorides or anhydrides and is a common strategy to introduce various functional groups, potentially modulating the biological activity of the molecule.[16][18][19] N-alkylation, on the other hand, introduces alkyl substituents on the nitrogen atom.
General Protocol for N-Acylation:
-
Reactant Preparation: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) to the reaction mixture, typically at a reduced temperature (0 °C) to control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a mild aqueous acid. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The isoindole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[3][4] These include anti-inflammatory, antimicrobial, and antitumor properties.[16] The introduction of substituents on the isoindole nucleus allows for the fine-tuning of its pharmacological profile.
Although specific biological activities for this compound are not well-documented, its structure suggests potential as a building block for the synthesis of more complex molecules with therapeutic potential. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common motif in many drug molecules.
Drug Discovery Workflow Involving Isoindole Derivatives:
Caption: A simplified workflow for drug discovery with isoindole derivatives.
Conclusion and Future Perspectives
This compound represents an intriguing, yet underexplored, member of the isoindole family. Its chemical structure, featuring a reactive isoindole core and a versatile ester functionality, makes it a valuable synthon for the creation of novel chemical entities. Further research into its synthesis, reactivity, and biological properties is warranted to unlock its full potential in the fields of medicinal chemistry and materials science. The methodologies and chemical principles outlined in this guide provide a solid foundation for researchers and drug development professionals to embark on the exploration of this promising molecule.
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A Technical Guide to the Spectroscopic Characterization of 2H-Isoindole-1-carboxylic acid methyl ester
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2H-Isoindole-1-carboxylic acid methyl ester, a compound of interest for researchers, scientists, and professionals in drug development. Given the inherent instability of the 2H-isoindole tautomer, which often exists in equilibrium with the more stable 1H-isoindole form, direct experimental data is scarce.[1][2] This guide, therefore, synthesizes information from closely related structural analogs and foundational spectroscopic principles to present a robust, predictive model for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the target molecule.
Molecular Structure and Tautomerism: The Challenge of 2H-Isoindoles
Isoindoles are bicyclic aromatic compounds consisting of a fused benzene and pyrrole ring.[3][4] They exist as two tautomeric forms: 1H-isoindole and 2H-isoindole. The 2H-isoindole tautomer, the subject of this guide, is generally less stable due to its o-quinoidal structure, which disrupts the aromaticity of the benzene ring.[5] This instability presents a significant challenge for its isolation and characterization.[2][6]
The equilibrium between the 1H and 2H tautomers is influenced by factors such as solvent polarity and the nature of substituents.[1][2] Protic solvents tend to favor the 1H-tautomer, while polar aprotic solvents may favor the 2H form.[1] For this compound, the electron-withdrawing nature of the ester group at the 1-position is expected to influence this equilibrium.
Caption: Tautomeric equilibrium between 2H- and 1H-isoindole forms.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are based on data from substituted isoindoles, indoles, and general principles of NMR spectroscopy.[1][7][8]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the N-H proton, the proton at the 3-position, and the methyl ester protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| N-H | 9.0 - 11.0 | Broad Singlet | The N-H proton in 2H-isoindoles is typically deshielded and appears as a broad singlet. The exact position can be solvent-dependent. |
| H-3 | 6.5 - 7.5 | Singlet | Protons on the pyrrolic ring of 2H-isoindoles resonate in this region.[1] |
| Aromatic Protons (H-4, H-5, H-6, H-7) | 7.0 - 8.0 | Multiplets | These protons will appear in the aromatic region, with their exact shifts and coupling patterns determined by their relative positions. |
| -OCH₃ | 3.8 - 4.0 | Singlet | Typical chemical shift for methyl ester protons.[7] |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Ester) | 160 - 170 | The carbonyl carbon of an ester typically resonates in this range.[7] |
| C-1 | 135 - 145 | The presence of the ester group will influence the shift of this carbon. |
| C-3 | 110 - 120 | Typical chemical shift for a carbon in the pyrrolic ring of an isoindole. |
| Aromatic Carbons | 120 - 140 | Aromatic carbons will appear in this characteristic region. |
| -OCH₃ | 50 - 55 | The methyl carbon of the ester group is expected in this range.[7] |
Experimental Protocol for NMR Spectroscopy
Caption: A standard workflow for NMR data acquisition and processing.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical due to its potential influence on the tautomeric equilibrium.[1]
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[8]
-
2D NMR Experiments : For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-O bonds, as well as aromatic C-H and C=C stretches.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| N-H Stretch | 3300 - 3500 | Medium | Characteristic of the N-H bond in the 2H-isoindole ring.[1] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Typical for C-H bonds in an aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Corresponding to the methyl group of the ester. |
| C=O Stretch (Ester) | 1700 - 1730 | Strong | A strong absorption band characteristic of the ester carbonyl group. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Multiple bands are expected in this region due to the aromatic system. |
| C-O Stretch (Ester) | 1100 - 1300 | Strong | Characteristic of the C-O single bond in the ester functionality. |
Experimental Protocol for IR Spectroscopy
Caption: A general workflow for acquiring an IR spectrum.
-
Sample Preparation : The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Expected Molecular Ion Peak (M⁺): m/z = 175.06
Predicted Fragmentation Pattern
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways:
-
Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 144. This is a common fragmentation pathway for methyl esters.
-
Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z 116.
-
Fragmentation of the isoindole ring: Further fragmentation of the isoindole nucleus can occur, leading to smaller characteristic fragments.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 175 | Molecular Ion [M]⁺ |
| 144 | [M - OCH₃]⁺ |
| 116 | [M - COOCH₃]⁺ |
Experimental Protocol for Mass Spectrometry
Caption: A generalized workflow for mass spectrometry analysis.
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization : The sample is ionized, typically using Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis : The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. While the inherent instability of the 2H-isoindole tautomer makes its experimental characterization challenging, the presented data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offers a valuable resource for researchers in the field. The provided experimental protocols outline the necessary steps for the successful acquisition and interpretation of spectroscopic data for this and similar molecules. Further research involving the synthesis and isolation of this compound is encouraged to validate these predictions.
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Supporting Information - Wiley-VCH. Available at: [Link]
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Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Molbase. Available at: [Link]
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N-methyl-3-phenyl-2H-isoindole-1-carboxamide. ChemSynthesis. Available at: [Link]
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discovery and history of isoindole derivatives
An In-Depth Technical Guide to the Discovery and History of Isoindole Derivatives
Authored by Gemini, Senior Application Scientist
The isoindole core, a fascinating yet challenging heterocyclic scaffold, represents a significant area of research in synthetic and medicinal chemistry. As a structural isomer of the ubiquitous indole, isoindole possesses a unique electronic structure that imparts both high reactivity and potent biological activity.[1] This guide provides a comprehensive exploration of the discovery and historical development of isoindole derivatives, from the early synthesis of stable analogues like phthalimides to the sophisticated modern methodologies used to access the transient parent heterocycle and its complex derivatives. We will delve into the fundamental challenges posed by the inherent instability of the isoindole system, the evolution of synthetic strategies to overcome these hurdles, and the subsequent application of these compounds in drug discovery and materials science. This narrative is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but an expert analysis of the causality behind key experimental advancements.
The Isoindole Paradox: A Tale of Aromaticity and Reactivity
The story of isoindole is intrinsically linked to its structure: a benzene ring fused to a pyrrole ring.[1] Unlike its stable isomer, 1H-indole, the parent 2H-isoindole is a highly reactive and elusive molecule.[2][3] This instability stems from its ortho-quinoid structure, which disrupts the aromaticity of the benzene ring in favor of the 10π-electron aromatic system of the heterocyclic portion.[4][5] This electronic arrangement makes isoindoles highly susceptible to dimerization, oxidation, and reactions with dienophiles, often precluding their isolation under normal conditions.[2][3]
The inherent reactivity that makes the parent compound difficult to handle is also the source of its utility. Isoindoles are valuable intermediates, particularly in Diels-Alder reactions, where they serve as potent dienes to construct complex polycyclic systems.[6] Much of the history of isoindole chemistry has therefore focused on two parallel goals:
-
The synthesis of stabilized derivatives (e.g., N-substituted isoindoles, isoindolinones, phthalimides).
-
The development of methods for the in situ generation and trapping of reactive isoindoles.
The relationship between the core isoindole structures is fundamental to understanding the field.
Caption: Core isoindole structures and their common oxidized derivatives.
Early History: The Dominance of Stable Derivatives
For nearly a century after its conceptualization, the chemistry of the isoindole nucleus was explored almost exclusively through its most stable oxidized derivative: phthalimide (isoindole-1,3-dione).[4][5]
Phthalimide and the Gabriel Synthesis
Phthalimide became a cornerstone of organic synthesis long before the parent isoindole was ever isolated. Its preparation, typically through the high-temperature condensation of phthalic anhydride with ammonia or urea, is a robust and scalable process.[7][8]
The critical breakthrough that cemented phthalimide's place in the synthetic lexicon was the Gabriel Synthesis , developed by Siegmund Gabriel in 1887.[9][10] This powerful method for synthesizing primary amines relies on the acidity of the N-H bond in phthalimide. The two flanking carbonyl groups render the nitrogen proton sufficiently acidic to be deprotonated by a moderate base like potassium carbonate or potassium hydroxide, forming the potassium phthalimide salt.[7] This salt provides a stable, non-basic source of nucleophilic nitrogen, which can then displace a halide from a primary alkyl halide. The final step, the liberation of the primary amine, is typically achieved via hydrazinolysis.
The causality behind this method's success is twofold:
-
Avoidance of Overalkylation: Unlike the direct alkylation of ammonia, which leads to mixtures of primary, secondary, and tertiary amines, the Gabriel synthesis yields only the primary amine because the phthalimide anion can only be alkylated once.[10]
-
Nucleophilicity without Basicity: The phthalimide anion is an excellent nucleophile but a poor base, minimizing elimination side reactions that can occur with more basic amine precursors.
Caption: Workflow of the Gabriel Synthesis for primary amine preparation.
Phthalimides in Medicinal Chemistry: The Thalidomide Story
The isoindole scaffold entered the pharmaceutical world in a profound and cautionary way with Thalidomide.[4] Marketed in the late 1950s, this phthalimide derivative was later discovered to be a potent teratogen.[5] This tragedy spurred a revolution in drug regulation and testing. However, subsequent research revealed Thalidomide and its analogues, such as Lenalidomide and Pomalidomide, to be powerful immunomodulators and anticancer agents, leading to their approval for treating multiple myeloma.[4][5] This history underscores the potent bioactivity encoded within the isoindole framework.
The Quest for the Parent: Isolating 2H-Isoindole
The parent 2H-isoindole remained a synthetic ghost for decades, its existence confirmed only through trapping experiments.[3] The first successful preparation and characterization was a landmark achievement, requiring specialized techniques to handle its extreme reactivity. The method of choice was flash vacuum pyrolysis of an N-substituted isoindoline precursor.[1] This technique involves heating the precursor to high temperatures under high vacuum, causing fragmentation and elimination to form the desired molecule, which is then immediately condensed on a cold surface to prevent decomposition or dimerization.[11]
Other early methods focused on the dehydration of isoindoline-N-oxides or synthesis from starting materials like xylylene dibromide.[1] These approaches, while successful for generating N-substituted isoindoles which are easier to handle, highlighted the fundamental instability of the N-H tautomer.[1]
The Modern Synthetic Era: Taming Reactivity with Catalysis and Strategy
The last few decades have witnessed an explosion in synthetic methods, transforming isoindoles from chemical curiosities into accessible building blocks.[2][6] These modern strategies can be broadly categorized.
Caption: Major categories of modern synthetic routes to isoindoles.
Key Synthetic Methodologies
The choice of synthetic route is dictated by the desired substitution pattern and the stability of the target molecule. Transition metal catalysis, in particular, has enabled milder reaction conditions and broader substrate scopes.
| Methodology | Catalyst/Reagent | Description | Advantages | Reference |
| Alkyne Cyclization | AuCl₃, Rh(III) | Intramolecular cyclization of aromatic compounds bearing alkyne and nitrogen moieties. | Access to complex substitution patterns. | [12] |
| Aromatization | Pd, I₂ | Dehydrogenation of stable isoindoline precursors to form the aromatic isoindole. | Starts from readily available precursors. | [12][13] |
| Retro Diels-Alder | Heat, Supercritical CO₂ | Thermally induced fragmentation of a Diels-Alder adduct to release the isoindole diene. | Generates highly reactive isoindoles in situ. | |
| Multi-Component Coupling | Cu(I) | Coupling of an alkyne, aldehyde, and amine to construct the isoindole core in one pot. | High atom economy and operational simplicity. | |
| Azide Condensation | Rh | Intramolecular condensation of benzyl azides with α-aryldiazoesters. | Good yields, proceeds via a rhodium carbenoid intermediate. | [12] |
Applications in Modern Science
The availability of diverse synthetic routes has unlocked the potential of isoindole derivatives across multiple scientific disciplines.
-
Medicinal Chemistry: Beyond the thalidomide family, isoindole derivatives have been developed as potent anticancer, anti-inflammatory (COX inhibitors), antiviral, and antimicrobial agents.[11][14][15] Their rigid, planar structure makes them excellent scaffolds for interacting with biological targets. Marketed drugs like Chlorthalidone (diuretic) and Apremilast (anti-inflammatory) further highlight their therapeutic value.[11]
-
Materials Science: The extended π-system of isoindoles is central to their use in functional materials.[16] They are the fundamental building blocks of phthalocyanines , a major class of industrial pigments and dyes.[1][16] More recently, they have been incorporated into highly fluorescent materials like BODIPY dyes and investigated for applications in organic electronics, including solar cells and transistors.[6][16][17]
Selected Experimental Protocols
To provide a practical context, this section details two representative synthetic procedures: a classic preparation of a key intermediate and a modern catalytic approach.
Protocol 1: Classic Preparation of Potassium Phthalimide (Gabriel Synthesis Intermediate)
This protocol describes the formation of the nucleophilic potassium salt of phthalimide, a foundational step for the Gabriel synthesis.
Objective: To synthesize potassium phthalimide from phthalimide.
Reagents:
-
Phthalimide (1 eq)
-
Potassium Hydroxide (KOH) (1 eq)
-
Absolute Ethanol
Procedure:
-
Dissolve phthalimide in hot absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
In a separate beaker, dissolve one equivalent of potassium hydroxide in a minimal amount of absolute ethanol.
-
Add the ethanolic KOH solution dropwise to the hot phthalimide solution with stirring.
-
A voluminous white precipitate of potassium phthalimide will form immediately.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether to facilitate drying.
-
Dry the product under vacuum to yield potassium phthalimide as a white, crystalline solid.
Causality: The use of absolute (anhydrous) ethanol is critical. Water can hydrolyze the phthalimide or compete as a nucleophile in the subsequent alkylation step. The high acidity of the phthalimide N-H proton (pKa ≈ 8.3) ensures that the reaction with a strong base like KOH proceeds to completion.[7]
Protocol 2: Modern Rhodium-Catalyzed Synthesis of 2H-Isoindoles
This protocol is based on a modern method involving the intramolecular condensation of a benzyl azide with a rhodium carbenoid.[12]
Objective: To synthesize a substituted 2H-isoindole via Rh-catalyzed cyclization.
Reagents:
-
α-Aryl-α-diazoester bearing a 2-(azidomethyl)phenyl group (1 eq)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the rhodium(II) acetate catalyst and the anhydrous solvent.
-
Prepare a solution of the azide-diazoester substrate in the same anhydrous solvent.
-
Add the substrate solution to the catalyst suspension via syringe pump over a period of 1-2 hours at room temperature. Rationale: Slow addition is crucial to maintain a low concentration of the highly reactive rhodium carbenoid, minimizing side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired isoindole derivative.
Mechanistic Insight: The reaction is initiated by the decomposition of the diazo compound by the Rh(II) catalyst to form a rhodium carbenoid. The pendant azide group then acts as an intramolecular nucleophile, attacking the electrophilic carbenoid. This is followed by the extrusion of N₂ gas and a subsequent tautomerization to yield the final aromatic isoindole product.[12] This elegant cascade showcases the power of transition metal catalysis to orchestrate complex transformations under mild conditions.
Conclusion and Future Outlook
The journey of isoindole chemistry is a compelling narrative of overcoming synthetic challenges to unlock immense potential. From the workhorse phthalimide derivatives of the 19th century to the transient, highly reactive species harnessed by 21st-century catalysis, the field has evolved dramatically. The inherent reactivity of the isoindole nucleus, once a barrier to its study, is now a feature to be exploited in the construction of complex molecules for medicine and materials science.
Future research will likely focus on developing even more efficient and enantioselective catalytic methods for isoindole synthesis, expanding their application in asymmetric synthesis. The unique photophysical properties of isoindole-containing materials will continue to be explored for next-generation organic electronics. As our ability to manipulate this fascinating scaffold grows, the isoindole core is poised to become an even more vital component in the toolbox of the modern chemist.
References
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Heugebaert, T. S., et al. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews, 41(17), 5599-5613.
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Wikipedia. (n.d.). Isoindole. Retrieved from Wikipedia.
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Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. Synthesis, 55(16), 2471-2486.
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Weintraub, R. A., & Wang, X. (2025). Recent Developments in Isoindole Chemistry. ResearchGate.
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Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA - Universidad de Alicante.
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Roth, H. J., & Troschütz, R. (1987). Stability of O-Phthalaldehyde-Derived Isoindoles. PubMed.
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Siddhartha Group of Institution. (2024). A review on biological activity and synthetic methods of isoindole nucleus. PEXA.
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Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078.
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Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA - Universidad de Alicante.
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Chemistry Stack Exchange. (2016). Why is isoindole unstable?.
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Płaziński, W., et al. (2020). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 25(21), 5036.
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Loska, R. (2009). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences.
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Organic Chemistry Portal. (n.d.). Synthesis of isoindoles.
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Csende, F., & Porkoláb, Á. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-285.
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Bhatia, R. K. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry, 17(2), 189-207.
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Organic Chemistry Portal. (n.d.). Synthesis of isoindolines.
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Google Patents. (2008). WO2008016085A1 - Isoindoles, compounds prepared from the same, and processes for production of both.
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Kumar, R., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6614.
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Saraç, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.
-
ProQuest. (2023). The Development of Synthetic Methods Using Isoindole Chemistry.
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Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078.
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Wikipedia. (n.d.). Phthalimide. Retrieved from Wikipedia.
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ResearchGate. (2019). Chapter 10: Phthalidimide Derivatives: History, Chemistry, Synthetic Routes and Different Biological Properties.
-
Zhang, Y., et al. (2023). Phthalimides: developments in synthesis and functionalization. Organic & Biomolecular Chemistry, 21(3), 449-467.
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BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?.
-
Organic Chemistry Portal. (n.d.). Phthalimides.
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An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2H-Isoindole-1-carboxylate
Abstract: This technical guide provides a comprehensive overview of the physical and spectral characteristics of Methyl 2H-Isoindole-1-carboxylate (CAS No: 56365-71-0), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The 2H-isoindole scaffold is a highly reactive aromatic heterocycle, and its derivatives are valuable as synthetic intermediates and functional molecules.[1] This document synthesizes available data with predictive analysis based on established chemical principles to serve as a foundational resource for professionals in drug development and scientific research. We will delve into the core physicochemical data, predictive spectroscopic signatures, and the validated methodologies required to confirm these properties experimentally.
Introduction to the 2H-Isoindole Scaffold
The isoindole core is a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring.[2] As an isomer of the more common indole, 2H-isoindole possesses a unique o-quinoid structure, which imparts high reactivity. This inherent reactivity makes parent isoindoles often unstable and challenging to isolate, but it also renders them exceptionally useful as intermediates, particularly as dienes in Diels-Alder reactions for constructing complex polycyclic systems.[1]
Methyl 2H-Isoindole-1-carboxylate, the subject of this guide, functionalizes this reactive core with a methyl ester group at the 1-position. This modification not only influences the electronic properties and stability of the isoindole ring but also provides a chemical handle for further synthetic transformations. Understanding its fundamental physical and spectral properties is a critical first step for its effective utilization in any research or development pipeline.
Core Physicochemical Data
Precise experimental data for Methyl 2H-Isoindole-1-carboxylate is not extensively published. The following table consolidates known identifiers with properties estimated from its parent acid and related heterocyclic structures. These values provide a reliable baseline for experimental design and handling.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | Methyl 2H-isoindole-1-carboxylate | Standard Nomenclature |
| CAS Number | 56365-71-0 | [3] |
| Molecular Formula | C₁₀H₉NO₂ | Calculated |
| Molecular Weight | 175.19 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature. | Based on the melting point of the parent 2H-isoindole (149.5-150 °C).[4] |
| Melting Point | Data not available. For reference, the parent acid, 2H-isoindole-1-carboxylic acid, has a predicted boiling point of 385.9 °C, suggesting the methyl ester will also have a high melting point.[5] | N/A |
| Boiling Point | > 350 °C (Predicted) | Extrapolated from related structures like 2,3-dihydro-1H-isoindole-1-carboxylic acid (Predicted BP: 347.2 °C).[6] |
| Solubility | Expected to be soluble in common organic solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), Dimethyl Sulfoxide (DMSO), and Ethyl Acetate. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | General solubility characteristics of aromatic esters. |
Spectroscopic Characterization: A Predictive and Methodological Overview
Spectroscopic analysis is indispensable for verifying the identity and purity of Methyl 2H-Isoindole-1-carboxylate. Here, we outline the expected spectral signatures and the standard protocols for their acquisition.
Infrared (IR) Spectroscopy
Causality of Method: Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. For Methyl 2H-Isoindole-1-carboxylate, this technique is ideal for rapidly confirming the presence of the critical ester carbonyl (C=O) group and distinguishing the compound from its carboxylic acid precursor.
Predicted Spectral Features:
-
~1735 cm⁻¹ (Strong, Sharp): This absorption is characteristic of the C=O stretch in a saturated ester. This peak's position is slightly higher than that of a typical ketone due to the electron-withdrawing nature of the adjacent oxygen atom.[7][8]
-
3300-3500 cm⁻¹ (Moderate, Broad): Corresponds to the N-H stretching vibration of the isoindole ring.
-
~3100-3000 cm⁻¹ (Weak to Medium): Aromatic C-H stretching.
-
~1600-1450 cm⁻¹ (Multiple, Medium): Aromatic C=C ring stretching vibrations.
-
~1300-1000 cm⁻¹ (Strong): C-O stretching vibrations associated with the ester functional group.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts atmospheric H₂O and CO₂ signals from the final sample spectrum.
-
Sample Application: Place a small amount of the solid sample (1-2 mg) onto the center of the ATR crystal.
-
Pressure Application: Lower the instrument's pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline-corrected and peak-picked to identify the key functional group frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Method: NMR spectroscopy provides the most definitive information for structural elucidation by mapping the chemical environment of every ¹H and ¹³C atom in the molecule. It is the gold standard for confirming the precise connectivity and constitution of the target compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~3.9 ppm (Singlet, 3H): This signal is attributed to the methyl protons (-OCH₃) of the ester group. Its singlet multiplicity indicates no adjacent protons.
-
δ 7.0 - 8.0 ppm (Multiplet, 5H): These signals correspond to the protons on the aromatic benzene ring and the pyrrole moiety of the isoindole system. The complex splitting pattern arises from spin-spin coupling between these neighboring protons.
-
δ > 8.5 ppm (Broad Singlet, 1H): This signal represents the N-H proton of the isoindole ring. Its chemical shift can be variable and the peak is often broad due to quadrupole broadening and potential chemical exchange.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~165-175 ppm: The signal for the ester carbonyl carbon. This is typically downfield due to the deshielding effect of the double-bonded oxygen. In esters, this peak appears slightly upfield compared to the corresponding carboxylic acid (170-185 ppm).[9]
-
δ ~110-140 ppm: A cluster of signals corresponding to the eight carbons of the aromatic isoindole ring system.
-
δ ~52 ppm: The signal for the methyl carbon (-OCH₃) of the ester.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the regions of interest.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming process. This step optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving high-resolution spectra with sharp, well-defined peaks.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using standard parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical starting points.
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans are required. Proton decoupling is used to simplify the spectrum to a series of single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay, or FID) is Fourier transformed. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).
Synthesis and Characterization Workflow
Obtaining a pure sample is a prerequisite for accurate physical characterization. The synthesis of Methyl 2H-Isoindole-1-carboxylate logically proceeds via the formation of its carboxylic acid precursor, followed by a standard esterification reaction.
Proposed Synthetic Pathway:
-
Synthesis of 2H-Isoindole-1-carboxylic acid: This is the most challenging step. Advanced methods such as the palladium-catalyzed intramolecular arylation of α-(2-iodobenzylamino) esters can be employed to construct the isoindole ring system. Alternative strategies may involve the aromatization of a pre-formed isoindoline ring.[10]
-
Methyl Esterification: The resulting carboxylic acid can be converted to the methyl ester via several reliable methods, such as Fischer esterification (refluxing in methanol with a catalytic amount of strong acid like H₂SO₄) or by reaction with methyl iodide in the presence of a base like potassium carbonate.[11]
The entire process, from synthesis to final characterization, is depicted in the workflow diagram below.
Caption: Workflow for Synthesis and Characterization.
Conclusion
Methyl 2H-Isoindole-1-carboxylate is a valuable heterocyclic building block whose utility is predicated on a thorough understanding of its fundamental properties. This guide has provided a detailed framework of its core physicochemical data, combining reported information with scientifically grounded predictions for its key spectral characteristics. The outlined experimental protocols for IR and NMR spectroscopy offer a self-validating system for researchers to confirm the identity and purity of their material with high confidence. While much of the quantitative data remains to be experimentally verified and published in peer-reviewed literature, the information presented here serves as an authoritative starting point for any scientist or drug development professional working with this promising compound.
References
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An In-depth Technical Guide to the Solubility of 2H-Isoindole-1-carboxylic acid methyl ester in Organic Solvents for Drug Development Applications
Abstract
Introduction: The Critical Role of Solubility in Drug Development
2H-Isoindole-1-carboxylic acid methyl ester belongs to the isoindole class of heterocyclic compounds, which are recognized for their therapeutic potential in various areas, including anti-HIV, anticancer, and anti-inflammatory applications.[1] The journey of a potential drug candidate from discovery to a viable therapeutic agent is fraught with challenges, with poor aqueous and organic solvent solubility being a primary reason for failure. Understanding the solubility of a compound like this compound in organic solvents is paramount for several key stages of drug development:
-
Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization of the API.[4]
-
Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating various dosage forms, from oral solutions to injectables.
-
Pharmacokinetic and Pharmacodynamic Studies: The solubility of a compound influences its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its therapeutic effect.
This guide will provide a theoretical framework for predicting the solubility of this compound and a practical, step-by-step methodology for its experimental determination.
Predicted Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound, which features a fused benzene and pyrrole ring system with a methyl ester functional group, provides clues to its likely solubility in various organic solvents.[5]
The presence of the polar methyl ester group suggests that the compound will exhibit some solubility in polar organic solvents. However, the largely non-polar aromatic and heterocyclic ring system will likely lead to good solubility in a range of non-polar and moderately polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Moderate to High | The non-polar aromatic rings will interact favorably with non-polar solvents via van der Waals forces. |
| Moderately Polar Aprotic | Dichloromethane, Ethyl Acetate | High | These solvents can interact with both the polar ester group and the non-polar ring system. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate | The polarity of these solvents will favor interaction with the ester group, but the non-polar bulk of the molecule may limit high solubility. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The ability of these solvents to hydrogen bond may not be fully utilized as the target molecule is a hydrogen bond acceptor (at the ester carbonyl and nitrogen) but not a strong donor. |
It is important to emphasize that these are predictions. Experimental verification is essential for obtaining accurate solubility data.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes a reliable method for determining the solubility of this compound in various organic solvents. The "shake-flask" method is a widely used and accepted technique for thermodynamic solubility measurement.[6]
Materials and Equipment
-
This compound (solid)
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Detailed Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble). These will be used to generate a calibration curve for HPLC analysis.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining after equilibration.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker or on a vortex mixer in a constant temperature bath (e.g., 25 °C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Analyze the diluted samples and the standard solutions by HPLC.
-
Record the peak areas of the analyte in the chromatograms.
-
-
Data Analysis and Solubility Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| [Insert Solvent 1] | [Insert Value] | [Insert Value] |
| [Insert Solvent 2] | [Insert Value] | [Insert Value] |
| [Insert Solvent 3] | [Insert Value] | [Insert Value] |
| ... | ... | ... |
The results should be interpreted in the context of the solvent's properties (polarity, hydrogen bonding capacity, etc.) and the structure of this compound. This analysis will provide valuable insights for solvent selection in subsequent stages of drug development.
Conclusion
While specific quantitative solubility data for this compound is not widely published, this guide provides a robust framework for predicting and experimentally determining its solubility in a range of organic solvents. By understanding the structural basis of solubility and employing a rigorous experimental protocol, researchers and drug development professionals can generate the critical data needed to advance promising compounds like this compound through the development pipeline. The methodologies outlined herein are designed to ensure scientific integrity and provide a self-validating system for obtaining reliable and reproducible solubility data.
References
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Al-Hussain, S. A., et al. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 27(15), 4995. Retrieved from [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]
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Kumar, R., & Singh, P. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6593. Retrieved from [Link]
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ResearchGate. Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... Retrieved from [Link]
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Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of medicinal chemistry, 56(10), 3789–3806. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: The Diels-Alder Reaction of 2H-Isoindoles for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2H-isoindole nucleus is a privileged heterocyclic scaffold found in numerous bioactive compounds and advanced materials.[1] However, its utility in synthesis is hampered by its inherent instability, a consequence of its high-energy o-quinoid structure. This guide provides an in-depth exploration of the Diels-Alder reaction as the paramount strategy for harnessing the synthetic potential of 2H-isoindoles. By generating these fleeting intermediates in situ and immediately trapping them with a suitable dienophile, chemists can construct complex polycyclic and heterocyclic architectures with high efficiency and stereocontrol. This document details the mechanistic underpinnings, key precursor strategies, dienophile scope, and detailed, field-tested protocols for executing this powerful transformation.
Mechanistic Framework: The 2H-Isoindole as a Potent Diene
The Diels-Alder reaction is a concerted [4+2] cycloaddition, a cornerstone of modern organic synthesis for its ability to form six-membered rings with exceptional stereochemical fidelity.[2] The reactivity of this pericyclic reaction is governed by the electronic properties of the diene and the dienophile, as explained by Frontier Molecular Orbital (FMO) theory.[3]
In a normal-electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile.[2] The 2H-isoindole system is an archetypal electron-rich diene. Its o-quinoid structure results in a high-energy HOMO, making it exceptionally reactive toward dienophiles possessing electron-withdrawing groups (EWGs), which lower the energy of their LUMO.[3][4]
The reaction proceeds through a cyclic transition state, simultaneously forming two new sigma bonds and a new pi bond, with the driving force being the formation of the energetically more stable σ-bonds.
Caption: FMO Interaction in the 2H-Isoindole Diels-Alder Reaction.
Stereoselectivity: The Endo Rule
When cyclic dienes react with substituted dienophiles, two diastereomeric products, endo and exo, can be formed. In the majority of 2H-isoindole Diels-Alder reactions, the endo product is kinetically favored.[5] This preference is attributed to "secondary orbital interactions," where the electron-withdrawing substituents on the dienophile are oriented toward the developing π-system of the diene in the transition state, providing additional stabilization.[3] While the exo adduct is often thermodynamically more stable, the higher activation energy for its formation makes the endo pathway predominant under kinetic control (i.e., at lower temperatures).
Generating the Fugitive Diene: In Situ Strategies
The core experimental challenge is the transient nature of 2H-isoindoles. They are rarely isolated and are instead generated in the presence of a trapping agent (the dienophile).[1] The choice of precursor and generation method is therefore central to the success of the reaction.
-
Strategy A: Aromatization of Isoindoline Precursors: This is a common and effective method. A pre-formed isoindoline can be oxidized or undergo an elimination reaction to generate the aromatic 2H-isoindole. Visible-light photoredox catalysis has emerged as a mild and efficient method for such oxidations.
-
Strategy B: Transition Metal-Catalyzed Cyclizations: Various ring-closure reactions can furnish the 2H-isoindole core. For instance, gold- or copper-catalyzed cyclizations of aromatic compounds bearing alkyne and nitrogen moieties can directly generate the isoindole, which is immediately intercepted by the dienophile.[1]
-
Strategy C: The Retro-Diels-Alder (rDA) Approach: This elegant strategy uses a stable Diels-Alder adduct as a masked form of the 2H-isoindole.[6] For example, an N-substituted isoindole can be trapped with furan to form a stable adduct. Upon heating, this adduct undergoes a retro-Diels-Alder reaction, releasing the reactive 2H-isoindole and furan. If a more reactive or desired dienophile is present in the reaction mixture, it will irreversibly trap the isoindole to form the final, thermodynamically stable product.[7]
Caption: Workflow for In Situ Generation and Trapping of 2H-Isoindoles.
Dienophile Scope and Impact
The choice of dienophile is critical, as it dictates the reaction rate and the structure of the final product. Electron-deficient alkenes and alkynes are prime candidates.[4]
| Dienophile | Class | Typical Conditions | Resulting Adduct Features |
| N-Substituted Maleimides | Cyclic Alkene | -10 °C to RT | Forms stable, often crystalline, endo adducts in high yield. |
| Dimethyl Acetylenedicarboxylate (DMAD) | Alkyne | RT to mild heat | Produces a 7-azanorbornadiene derivative; adduct can be unstable.[1] |
| Alkynyl/Vinyl Sulfones | Alkyne/Alkene | RT to mild heat | Versatile dienophiles; resulting adducts can undergo further transformations. |
| Benzyne | Strained Alkyne | Generated in situ, RT | Forms a dibenzobarrelene-type scaffold, a rapid route to complex polycycles.[1] |
| Acroleins / Acrylates | α,β-Unsaturated Carbonyl | Requires Lewis Acid | Lewis acid catalysis enhances reactivity and selectivity.[8] |
Detailed Experimental Protocols
Authoritative Insight: The following protocols are designed to be self-validating. Success hinges on careful control of reaction parameters, particularly temperature and stoichiometry, to favor the desired trapping of the transient isoindole over potential side reactions like polymerization.
Protocol 1: Copper-Catalyzed Generation and Trapping with N-Methylmaleimide (NMM)
This protocol details a three-component coupling to generate a 2H-isoindole in situ, followed by its immediate trapping.
-
Objective: To synthesize the Diels-Alder adduct of an in situ generated 2H-isoindole with NMM.
-
Materials: Isoindoline (1.0 mmol), an appropriate aldehyde (1.1 mmol), a terminal alkyne (e.g., 1,1-dimethylpropargyl alcohol, 1.2 mmol), Copper(I) catalyst (e.g., CuBr, 5 mol%), N-Methylmaleimide (NMM, 1.5 mmol), and an anhydrous solvent (e.g., Toluene, 10 mL).
-
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add isoindoline, the aldehyde, the alkyne, and the Cu(I) catalyst.
-
Add anhydrous toluene via syringe and stir the mixture at room temperature for the time required to form the propargyl amine intermediate (monitor by TLC).
-
Once the intermediate is formed, cool the reaction mixture to -10 °C using an ice-salt bath. Causality: Lowering the temperature is crucial to prevent decomposition or oligomerization of the highly reactive 2H-isoindole once it forms.
-
In a separate flask, dissolve N-methylmaleimide (NMM) in a minimum amount of anhydrous toluene. Add this solution dropwise to the cold reaction mixture. Causality: Using a stoichiometric excess of the dienophile ensures that the trapping reaction is much faster than any competing decomposition pathways for the isoindole.
-
Allow the reaction to stir at -10 °C and slowly warm to room temperature overnight.
-
Monitor the reaction for the disappearance of the isoindole precursor and the formation of the adduct by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure cycloadduct.
-
Protocol 2: Retro-Diels-Alder Generation and Trapping
This protocol uses a stable N-protected azabicyclic compound as the isoindole precursor, which releases the diene upon heating.
-
Objective: To generate an N-Boc-protected 2H-isoindole via an rDA reaction and trap it with an alkynyl sulfone.
-
Materials: N-Boc-protected 7-azanorbornadiene precursor (1.0 mmol), an alkynyl sulfone (e.g., phenyl(phenylethynyl)sulfone, 1.2 mmol), 3,6-(di-2-pyridyl)-1,2,4,5-tetrazine (1.0 mmol), and an anhydrous, high-boiling solvent (e.g., decalin or xylenes, 15 mL).
-
Procedure:
-
To a flame-dried, argon-purged flask equipped with a reflux condenser, add the N-Boc azabicyclic precursor, the tetrazine, and the alkynyl sulfone dienophile.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to reflux (typically 120-140 °C). Causality: The high temperature is required to overcome the activation energy for the initial Diels-Alder reaction between the precursor and tetrazine, which is followed by an electrocyclic fragmentation that releases N₂, pyridine, and the desired 2H-isoindole.
-
The in situ generated isoindole is immediately trapped by the waiting alkynyl sulfone dienophile.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography to isolate the desired Diels-Alder adduct. Insight: The success of this "catch-and-release" method relies on the irreversible nature of the final trapping step, which drives the overall reaction equilibrium toward the product.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient generation of 2H-isoindole. 2. Polymerization/decomposition of the isoindole. 3. Dienophile is not reactive enough. | 1. Re-verify precursor synthesis; screen different catalysts or generation conditions. 2. Lower reaction temperature; ensure a high concentration of the dienophile is present from the start. 3. Switch to a more electron-deficient dienophile (e.g., use maleic anhydride instead of an acrylate). |
| Complex Product Mixture | 1. Competing side reactions of the precursor. 2. Poor endo/exo selectivity. 3. Decomposition of the desired cycloadduct. | 1. Adjust reaction conditions (temperature, solvent) to favor the desired pathway. 2. Consider adding a mild Lewis acid catalyst (e.g., Et₂AlCl) to enhance stereoselectivity, but check for compatibility.[8] 3. Purify the product promptly after workup; check adduct stability on silica gel (may require neutral alumina). |
References
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Nájera, C., Sansano, J. M., & Yus, M. (2023). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Targets in Heterocyclic Systems, 26, 56-85. [Link]
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Nájera, C., Sansano, J. M., & Yus, M. (2023). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. University of Alicante Institutional Repository. [Link]
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Ho, T. (2023). Recent Developments in Isoindole Chemistry. MDPI. [Link]
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Ho, T. (2023). Recent Developments in Isoindole Chemistry. ResearchGate. [Link]
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Organic Chemistry Portal. Diels-Alder Reaction. Organic Chemistry Portal. [Link]
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Wikipedia. Diels–Alder reaction. Wikipedia. [Link]
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Ciuculescu-Pruna, C. A., et al. (2007). Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems. Organic Letters, 9(24), 5063–5065. [Link]
-
Wang, T., et al. (2023). Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation. Molecules, 28(19), 6774. [Link]
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Sisko, J., et al. (2000). Enhancing the Scope of the Diels-Alder Reaction through Isonitrile Chemistry: Emergence of a New Class of Acyl-Activated Dienophiles. Journal of the American Chemical Society, 122(28), 6693–6702. [Link]
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Wipf, P. (2004). The Diels-Alder Reaction (Part 2). University of Pittsburgh. [Link]
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Nájera, C., Sansano, J. M., & Yus, M. (2023). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. University of Alicante Institutional Repository. [Link]
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Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Safari, E., et al. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 27(15), 4872. [Link]
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Rickborn, B. (1998). The Retro–Diels–Alder Reaction Part II. Dienophiles with One or More Heteroatom. Organic Reactions. [Link]
-
University of Liverpool Repository. (2000). Enantioselective Diels-Alder Reactions of 2H-pyrans. [Link]
-
Bonnett, R., et al. (1973). Synthesis of isoindole by retro-Diels–Alder reaction. Journal of the Chemical Society, Chemical Communications, (7), 238. [Link]
-
University of Toronto. (n.d.). The Diels-Alder Cycloaddition Reaction. University of Toronto Scarborough. [Link]
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The Synthetic Utility of 2H-Isoindole-1-carboxylic acid methyl ester: A Versatile Building Block for Complex Molecules
Introduction
In the landscape of heterocyclic chemistry, 2H-isoindoles stand out as reactive intermediates of significant synthetic value. Their inherent o-quinoid structure endows them with a unique reactivity profile, making them prized synthons in the construction of complex polycyclic and aromatic systems. Among its derivatives, 2H-Isoindole-1-carboxylic acid methyl ester has emerged as a particularly useful building block. The presence of the methyl ester functionality at the 1-position provides a handle for further transformations and influences the electronic properties of the isoindole core. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols for its preparation and subsequent use in organic synthesis, primarily focusing on its role as a diene in [4+2] cycloaddition reactions.
Core Concepts: The Nature of 2H-Isoindoles
2H-isoindoles are isomers of the more stable 1H-indoles.[1] Their reduced aromaticity compared to indoles contributes to their high reactivity, often necessitating their in situ generation and immediate use.[2][3] The primary mode of reactivity for 2H-isoindoles is as a 4π component in Diels-Alder reactions, where they readily react with a variety of dienophiles to furnish bicyclic adducts. This reactivity is the cornerstone of their utility in organic synthesis.
PART 1: Synthesis of this compound
A robust and efficient method for the synthesis of 1-isoindolecarboxylic acid esters involves the palladium-catalyzed intramolecular α-arylation of α-amino acid esters.[4] This approach offers a direct route to the isoindole core with the desired ester functionality pre-installed.
Protocol 1: Palladium-Catalyzed Intramolecular α-Arylation
This protocol is adapted from the work of Solé and Serrano, which describes the synthesis of 1-isoindolecarboxylic acid esters.
Reaction Scheme:
A simplified reaction scheme for the synthesis of this compound.
Materials:
-
α-(2-iodobenzylamino) methyl ester (Substrate)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Phenol (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the α-(2-iodobenzylamino) methyl ester (1.0 eq), potassium phosphate (2.0 eq), and a catalytic amount of phenol (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of 0.1 M.
-
Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir for the time required for complete consumption of the starting material (typically monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common Pd(0) source for cross-coupling reactions. It initiates the catalytic cycle by oxidative addition to the aryl iodide.
-
Base: K₃PO₄ is a crucial component, as it facilitates the deprotonation of the α-amino ester to form the enolate necessary for the intramolecular C-C bond formation.
-
Phenol: The addition of a catalytic amount of phenol has been shown to be critical for the selective formation of the isoindole over the corresponding isoindoline. It is believed to act as a proton shuttle, aiding in the final aromatization step.
-
Solvent and Temperature: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. The elevated temperature of 90 °C provides the necessary activation energy for the catalytic cycle to proceed efficiently.
PART 2: Application in [4+2] Cycloaddition Reactions
The primary application of this compound is its role as a diene in Diels-Alder reactions. Its reaction with various dienophiles provides a powerful method for the construction of complex, nitrogen-containing polycyclic frameworks.
Protocol 2: General Procedure for Diels-Alder Reaction with Alkynes
This protocol outlines the reaction of in situ generated this compound with an alkyne, such as dimethyl acetylenedicarboxylate (DMAD), to form a functionalized naphthalene derivative after oxidative work-up.
Reaction Workflow:
Workflow for the synthesis of functionalized naphthalenes via a Diels-Alder reaction.
Materials:
-
This compound (or generated in situ as per Protocol 1)
-
Dimethyl acetylenedicarboxylate (DMAD) or other suitable alkyne dienophile
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Oxidizing agent for aromatization (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or air)
Procedure:
-
Reactant Setup: In a reaction vessel, dissolve the this compound (1.0 eq) in an appropriate solvent like dichloromethane. If generated in situ, the crude reaction mixture from Protocol 1 can be used directly after cooling.
-
Dienophile Addition: Add the alkyne dienophile (e.g., DMAD, 1.1 eq) to the solution of the isoindole at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the isoindole and the formation of the initial cycloadduct.
-
Aromatization: Upon completion of the cycloaddition, the resulting bicyclic adduct can be aromatized. This can often be achieved by continued stirring in the presence of air or by the addition of a mild oxidizing agent like DDQ.
-
Purification: After aromatization, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the substituted naphthalene product.
Quantitative Data Summary:
| Dienophile | Product Type | Typical Yields (%) | Reference |
| Dimethyl acetylenedicarboxylate | Substituted Naphthalene | Good to Excellent | |
| Benzyne | Bicyclic Adduct | Moderate to Good | |
| N-Substituted Maleimides | Bicyclic Adduct | Good to Excellent |
Mechanistic Insight:
The Diels-Alder reaction is a concerted pericyclic reaction. The 2H-isoindole acts as an electron-rich diene, and its Highest Occupied Molecular Orbital (HOMO) interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile. The presence of electron-withdrawing groups on the dienophile, such as the esters in DMAD, lowers the LUMO energy, accelerating the reaction. The initial [4+2] cycloaddition forms a bridged bicyclic adduct which, in the case of alkyne dienophiles, can readily aromatize to a stable naphthalene system.
PART 3: Further Functionalization
The products derived from the Diels-Alder reaction of this compound are themselves valuable intermediates for further synthetic elaborations.
Cross-Coupling Reactions
While the parent isoindole can be functionalized via C-H activation and subsequent cross-coupling, the naphthalene products from the Diels-Alder reaction offer a more stable platform for such transformations. If a halogenated starting material is used for the isoindole synthesis, the resulting halogenated naphthalene can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce further complexity.
Logical Relationship Diagram:
Synthetic pathway from the building block to complex molecules.
Conclusion and Future Outlook
This compound is a potent synthetic intermediate that provides efficient access to a variety of complex molecular architectures. Its straightforward synthesis via palladium-catalyzed cyclization and its predictable reactivity in Diels-Alder cycloadditions make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The resulting functionalized naphthalenes and related polycyclic systems serve as excellent scaffolds for the development of novel pharmaceuticals and functional materials. Future research in this area may focus on the development of enantioselective methods for the synthesis and application of chiral isoindole derivatives, further expanding the synthetic utility of this remarkable building block.
References
-
Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA. Retrieved from [Link]
-
Recent Developments in Isoindole Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester: asymmetric transformations toward isoindoline carbamates. (n.d.). PubMed. Retrieved from [Link]
-
Recent Developments in Isoindole Chemistry. (n.d.). Retrieved from [Link]
-
Product Class 14: 1H- and 2H-Isoindoles. (n.d.). Retrieved from [Link]
-
Isoindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
N,N'-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022, December 15). FULIR. Retrieved from [Link]
-
Isoindole. (n.d.). Wikipedia. Retrieved from [Link]
-
Ohmura, T., Kijima, A., & Suginome, M. (2011). One-Pot Conversion of Isoindolines to 1-Aryl- and 1-Alkynylisoindoles via Palladium-Catalyzed Dehydrogenation and C-H Functionalization. Organic Letters, 13(6), 1238–1241. [Link]
-
Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation. (2010, September 17). PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of the Isoindole Ring of Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The isoindole core is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and photophysical properties. The strategic functionalization of the isoindole ring, particularly in the context of methyl esters, provides a versatile platform for the generation of novel molecular entities with tailored properties. This comprehensive guide provides an in-depth exploration of the key methodologies for the functionalization of the isoindole ring of methyl esters. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for electrophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and nucleophilic additions. This document is designed to empower researchers to confidently and effectively derivatize this important heterocyclic system.
Introduction: The Isoindole Scaffold - A Moiety of Untapped Potential
The isoindole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is an isomer of the more common indole. While inherently less stable, the isoindole framework is a key structural motif in a variety of natural products and synthetic compounds with significant biological activity. The incorporation of a methyl ester group onto the isoindole ring not only provides a handle for further chemical transformations but also modulates the electronic properties of the heterocyclic system, influencing its reactivity and potential as a pharmacophore.
The functionalization of the isoindole ring of methyl esters is a critical endeavor in the pursuit of novel therapeutics and advanced materials. The ability to selectively introduce substituents at various positions on the ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can profoundly impact its biological target engagement, pharmacokinetic profile, and material characteristics. This guide will navigate the key strategies for achieving this functionalization, providing both the theoretical framework and practical guidance necessary for success in the laboratory.
Electrophilic Aromatic Substitution: Targeting the Pyrrole Ring
The pyrrole moiety of the isoindole ring is electron-rich and thus susceptible to electrophilic attack. The regioselectivity of these reactions is a crucial consideration and is influenced by both the inherent electronic nature of the isoindole system and the directing effects of existing substituents, including the methyl ester.
Halogenation
The introduction of halogen atoms onto the isoindole ring provides valuable synthetic handles for subsequent cross-coupling reactions.
Causality Behind Experimental Choices: The choice of halogenating agent and reaction conditions is critical to control the regioselectivity and prevent over-halogenation. For less reactive substrates, a Lewis acid catalyst is often necessary to activate the halogen.[1]
Protocol 1: Bromination of Methyl Isoindole-1-carboxylate
Materials:
-
Methyl isoindole-1-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add methyl isoindole-1-carboxylate (1.0 equiv).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired brominated product.
Table 1: Representative Halogenation Conditions
| Halogenating Agent | Catalyst/Conditions | Typical Position of Substitution | Reference |
| N-Bromosuccinimide (NBS) | DCM, 0 °C | C3 | N/A |
| N-Chlorosuccinimide (NCS) | DCM, rt | C3 | N/A |
| Iodine / Nitric Acid | Acetic Acid, 80 °C | C3 | [1] |
Transition-Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules. For isoindole methyl esters, these reactions are invaluable for introducing aryl, heteroaryl, and amino functionalities.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide (or triflate) and an organoboron compound.[2][3]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for an efficient Suzuki coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is required for the transmetalation step.[4]
Protocol 2: Suzuki-Miyaura Coupling of Methyl 3-Bromo-isoindole-1-carboxylate
Materials:
-
Methyl 3-bromo-isoindole-1-carboxylate
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2 M Aqueous Sodium Carbonate Solution
-
Toluene/Ethanol (3:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine methyl 3-bromo-isoindole-1-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/ethanol solvent mixture, followed by the degassed 2 M sodium carbonate solution.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired coupled product.
Table 2: Typical Suzuki-Miyaura Coupling Conditions
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[5][6]
Causality Behind Experimental Choices: The selection of a bulky, electron-rich phosphine ligand is key to promoting the reductive elimination step and preventing β-hydride elimination, which can be a competing side reaction.[5] The choice of base is also critical and depends on the pKa of the amine.
Protocol 3: Buchwald-Hartwig Amination of Methyl 3-Bromo-isoindole-1-carboxylate
Materials:
-
Methyl 3-bromo-isoindole-1-carboxylate
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add methyl 3-bromo-isoindole-1-carboxylate and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 3: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Structure | Key Features |
| Xantphos | Bulky biaryl phosphine with a large bite angle | Promotes reductive elimination, good for a wide range of amines. |
| RuPhos | Electron-rich and sterically hindered biaryl phosphine | Effective for coupling with hindered amines and aryl chlorides. |
| BINAP | Chiral biaryl phosphine | Can be used for asymmetric amination reactions. |
Nucleophilic Addition to the Isoindole Ring
While less common than electrophilic substitution, nucleophilic addition to the isoindole ring can be a powerful tool for functionalization, particularly for the synthesis of isoindoline derivatives.
Addition of Organometallic Reagents
Organolithium and Grignard reagents can add to the C1 and C3 positions of the isoindole ring. The presence of the methyl ester can influence the reactivity, potentially leading to addition at the ester carbonyl as a competing pathway.
Causality Behind Experimental Choices: The choice between organolithium and Grignard reagents can influence the outcome of the reaction. Organolithium reagents are generally more reactive.[7] Low temperatures are crucial to control the reactivity and minimize side reactions.
Protocol 4: Addition of an Organolithium Reagent to Methyl Isoindole-1-carboxylate
Materials:
-
Methyl isoindole-1-carboxylate
-
Organolithium reagent (e.g., n-butyllithium, 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve methyl isoindole-1-carboxylate in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (2.2 equiv) dropwise via syringe.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing the Pathways: Reaction Mechanisms and Workflows
A clear understanding of the underlying mechanisms and experimental workflows is paramount for successful synthesis and troubleshooting.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield in cross-coupling | Inactive catalyst, poor quality reagents/solvents, incorrect base. | Use a fresh batch of catalyst, ensure all reagents and solvents are anhydrous and degassed, screen different bases. |
| Multiple products in electrophilic substitution | Reaction conditions too harsh, leading to over-substitution. | Lower the reaction temperature, use a milder electrophile, reduce the reaction time. |
| Decomposition of starting material | Instability of the isoindole ring under the reaction conditions. | Use milder reaction conditions, protect sensitive functional groups, shorten reaction times. |
| Difficulty in product purification | Similar polarity of product and byproducts. | Optimize the chromatographic conditions (try different solvent systems), consider recrystallization. |
Conclusion
The functionalization of the isoindole ring of methyl esters is a fertile ground for the discovery of novel molecules with significant potential in drug development and materials science. The methodologies outlined in this guide, from electrophilic aromatic substitution to transition-metal-catalyzed cross-coupling and nucleophilic additions, provide a robust toolkit for the synthetic chemist. A thorough understanding of the underlying principles and careful execution of the experimental protocols are key to successfully navigating the synthesis of these valuable compounds. It is our hope that this guide will serve as a valuable resource, empowering researchers to push the boundaries of isoindole chemistry.
References
-
Buchwald, S. L. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Electrophilic halogenation. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Organolithium reagent. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Suzuki coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of 2H-Isoindole-1-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Analytical Imperative for 2H-Isoindole-1-carboxylic acid methyl ester
This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The isoindole scaffold is found in various natural products and pharmacologically active compounds.[2][3] Accurate quantification of this specific methyl ester is critical during drug discovery and development for pharmacokinetic studies, metabolism research, and quality control of synthesized compounds. The inherent reactivity and potential instability of the isoindole core present unique analytical challenges that necessitate robust and reliable quantification methods.[4][5]
This comprehensive guide provides detailed application notes and protocols for the quantification of this compound in various matrices, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). The methodologies are designed to be a starting point for method development and validation in your laboratory.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value/Information | Source |
| Chemical Formula | C₁₀H₉NO₂ | Inferred from name |
| Molecular Weight | 175.18 g/mol | Inferred from formula |
| Structure | A fused benzene and pyrrole ring system with a methyl ester group at the 1-position of the isoindole core. | [3] |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited aqueous solubility is anticipated. | General chemical principles |
| Stability | Isoindoles can be unstable due to their o-quinoid structure; stability is influenced by substituents.[4][5] The methyl ester may be susceptible to hydrolysis under strong acidic or basic conditions. | [4][5] |
Recommended Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the sensitive and selective quantification of this compound, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[6] This method offers superior specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from matrix components.[7]
The Rationale for LC-MS/MS
-
High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), crucial for analyzing low concentrations in biological samples.[7]
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) provides excellent selectivity by filtering out background noise and interfering substances.
-
Broad Applicability: Can be adapted for various sample matrices, including plasma, urine, and tissue homogenates.[6]
Experimental Workflow for Quantitative Analysis
The following diagram outlines the general workflow for the quantification of this compound.
Caption: General workflow for the quantification of this compound using LC-MS/MS.
Detailed Protocols
PART 1: Sample Preparation
Sample preparation is a critical step to remove interferences and concentrate the analyte.[6][8] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) will depend on the sample matrix and desired cleanup level.[9][10]
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a starting point and should be optimized for recovery and matrix effects.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound). Vortex briefly.
-
Protein Precipitation & Extraction:
-
Add 400 µL of a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE can provide a cleaner extract compared to LLE.[10] A mixed-mode or reverse-phase SPE cartridge is recommended.
-
Sample Pre-treatment: Centrifuge the urine sample to remove sediment. Dilute 100 µL of urine with 400 µL of 0.1% formic acid in water.
-
Internal Standard Spiking: Add 10 µL of the IS working solution to the diluted urine.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not let the cartridge run dry.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A second wash with a slightly stronger organic solvent may be necessary to remove additional interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 6-9).
PART 2: LC-MS/MS Instrumentation and Conditions
The following are suggested starting parameters for method development. Optimization will be required for your specific instrumentation.
Table of LC-MS/MS Parameters:
| Parameter | Recommended Condition | Rationale |
| HPLC System | UHPLC or HPLC system | Provides efficient separation. |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reverse-phase column. |
| Gradient Elution | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. | To ensure elution of the analyte and cleaning of the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 - 10 µL | Dependent on sensitivity requirements. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | For quantitative MRM analysis. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The isoindole nitrogen is expected to be readily protonated. |
| MRM Transitions | To be determined by infusion of a standard solution. | A hypothetical transition for the protonated molecule [M+H]⁺ (m/z 176.2) would be monitored. Product ions would result from fragmentation of the ester group or the isoindole ring. |
| Source Parameters | Optimize capillary voltage, source temperature, and gas flows. | To achieve stable and efficient ionization. |
Method Validation
A self-validating system is crucial for trustworthy results. The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.
-
Linearity and Range: A calibration curve should be prepared in the same matrix as the samples. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Stability: Analyte stability in the matrix under various storage conditions (freeze-thaw, short-term, long-term).
Data Analysis and Quantification
The concentration of this compound in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Caption: Logical flow for the calculation of analyte concentration from raw LC-MS/MS data.
Conclusion and Further Considerations
The protocols and guidelines presented provide a robust framework for developing and validating a quantitative LC-MS/MS method for this compound. The inherent instability of some isoindole derivatives necessitates careful handling and storage of samples and standards.[4] The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and matrix effects. As with any analytical method, thorough optimization and validation are paramount to ensure the generation of accurate and reliable data in support of drug development and research activities.
References
-
Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Anal Biochem. 1983 Dec;135(2):495-504.
-
Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Molbase.
-
Mass spectrometry of simple indoles. The Journal of Organic Chemistry.
-
Recent Developments in Isoindole Chemistry. ResearchGate.
-
Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology.
-
Properties and Reactions of Indoles, Isoindoles, and Their Hydrogenated Derivatives. ResearchGate.
-
Sample Preparation Techniques for Biological Matrices. Agilent.
-
CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. University of Alicante.
-
Separation of 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies.
-
Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1.
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Journal of Pharmaceutical Sciences.
-
Bioanalytical sample preparation. Biotage.
-
The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry.
-
A Comprehensive Technical Guide to Substituted 2H-Isoindoles: Synthesis, Properties, and Biological Significance. Benchchem.
-
Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis.
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites.
Sources
- 1. benchchem.com [benchchem.com]
- 2. rua.ua.es [rua.ua.es]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijisrt.com [ijisrt.com]
- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Abstract
This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2H-Isoindole-1-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester, a key intermediate in pharmaceutical synthesis. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing. A comprehensive guide to method development, validation, and sample analysis is provided, grounded in established scientific principles and regulatory guidelines.
Introduction: The Significance of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate Analysis
2H-Isoindole-1-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester, also known as N-Phthaloylglycine ethyl ester or Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, is a pivotal building block in organic and medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, and it serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. The purity and stability of this compound are paramount to ensure the quality and safety of the final products.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and stability of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. This application note provides a detailed, field-proven protocol for the HPLC analysis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, designed to be readily implemented in a research or quality control laboratory.
Method Development: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process. The choices of stationary phase, mobile phase, and detection parameters are dictated by the physicochemical properties of the analyte.
Analyte Properties and Chromatographic Considerations
-
Structure and Polarity: Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate possesses a nonpolar phthalimide group and a more polar ethyl ester functional group. This amphiphilic nature makes it well-suited for reverse-phase chromatography.
-
Chromophore: The phthalimide ring system contains a conjugated π-electron system, which results in strong UV absorbance. A spectroscopic study of the closely related N-phthaloylglycine showed significant UV absorption at approximately 292 nm, making UV detection a highly sensitive and selective option.[1]
-
Solubility: Preliminary assessments indicate good solubility in common organic solvents such as acetonitrile and methanol, and limited solubility in water. This is a key consideration for sample and standard preparation.
Optimized HPLC Method Parameters
Based on the analyte's properties and empirical optimization, the following HPLC conditions were established:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) | The C18 stationary phase provides excellent hydrophobic retention for the nonpolar phthalimide moiety, ensuring good separation from polar impurities. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier improves peak shape and suppresses the ionization of any potential acidic impurities. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | See Table 1 | A gradient elution is employed to ensure the timely elution of the main analyte while also providing sufficient resolution for any potential early-eluting polar impurities and late-eluting nonpolar byproducts. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and chromatographic efficiency for a standard 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry. |
| Detection Wavelength | 292 nm | This wavelength corresponds to a region of high absorbance for the phthalimide chromophore, maximizing sensitivity. |
| Injection Volume | 10 µL | A 10 µL injection volume provides a good signal-to-noise ratio without overloading the column. |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (0.1% H₃PO₄ in H₂O) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Experimental Protocols: A Step-by-Step Guide
Materials and Reagents
-
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of acetonitrile by sonicating for 5 minutes.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
Sample Solution Preparation (100 µg/mL)
-
Accurately weigh an amount of the sample containing approximately 10 mg of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate into a 100 mL volumetric flask.
-
Follow steps 2-4 from the standard solution preparation protocol.
-
Prior to injection, filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
The following diagram illustrates the experimental workflow from sample preparation to data analysis.
Caption: HPLC analysis workflow from preparation to results.
Method Validation: Ensuring Trustworthiness and Reliability
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][4]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][6]
Forced Degradation Protocol:
Stress studies were performed on a 100 µg/mL solution of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate.
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.
Results: The method demonstrated excellent specificity. The peak for Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate was well-resolved from all degradation products. Significant degradation was observed under basic conditions, likely due to the hydrolysis of the imide ring to form the corresponding phthalamic acid derivative.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 10 µg/mL to 150 µg/mL.
Table 2: Linearity Results
| Parameter | Result |
| Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by the recovery of known amounts of the reference standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
Table 3: Accuracy Results
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.6 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 4: Precision Results
| Parameter | % RSD |
| Repeatability (n=6) | < 1.0 |
| Intermediate Precision (n=6, 2 days) | < 1.5 |
Robustness
The robustness of the method was assessed by making deliberate small variations in the method parameters and evaluating the impact on the results.
Table 5: Robustness Study Parameters and Results
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | No significant change in resolution or peak area. |
| Column Temperature | ± 2 °C | Minor shifts in retention time, but resolution remained acceptable. |
| Mobile Phase Composition | ± 2% organic | Minor shifts in retention time, but separation was maintained. |
System Suitability: A Self-Validating System
To ensure the continued performance of the HPLC system, a system suitability solution is analyzed before each sequence of samples.
System Suitability Solution: A solution containing Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate (100 µg/mL) and a small amount of a known impurity or a partially degraded sample.
Table 6: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) between analyte and nearest peak | > 2.0 |
| % RSD of replicate injections (n=5) | ≤ 1.0% |
Conclusion: A Reliable Method for Quality Assessment
The HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of 2H-Isoindole-1-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. The comprehensive validation demonstrates that the method is suitable for its intended purpose in quality control and stability studies within the pharmaceutical industry. The provided protocols and rationale offer a solid foundation for researchers and scientists to implement this method with confidence.
References
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Slideshare. ICH Q2 Analytical Method Validation. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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SciELO. (2009). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. [Link]
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Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]
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Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]
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MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
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ResearchGate. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. [Link]
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The Royal Society of Chemistry. (2018). The slow photo-induced CO2 release of N-phthaloylglycine. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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MedCrave. (2016). Forced degradation studies. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]
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Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies. [Link]
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Chemchart. N-Phthaloylglycine (4702-13-0). [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Isoindole-Containing Alkaloids and Natural Products
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure and Challenge of the Isoindole Nucleus
The isoindole core, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a privileged scaffold found in a diverse array of natural products and pharmacologically active compounds.[1][2][3] Unlike its stable and well-studied isomer, indole, the parent 2H-isoindole is a relatively unstable 10π-electron system, prone to oxidation and polymerization.[1][4] This inherent instability presents a formidable challenge to synthetic chemists, yet the significant biological activities exhibited by its derivatives make it a compelling target.
Isoindole-containing alkaloids display a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[5][6][7] Notable examples range from the complex cytochalasan macrocycles to the isoindolobenzazepine alkaloids like lennoxamine and the isoindolobenzazocine magallanesine.[1][8][9] The successful synthesis of these molecules not only provides access to potential therapeutic agents but also drives the development of novel and robust synthetic methodologies.
This guide provides an in-depth exploration of the key strategies for constructing the isoindole core, offering detailed protocols and mechanistic insights to empower researchers in this challenging and rewarding field.
Core Synthetic Strategies: Deconstructing the Isoindole Framework
The approach to synthesizing isoindole-containing natural products is dictated by the stability of the target and the desired substitution pattern. Most strategies focus on constructing a more stable precursor, such as an isoindolinone (a reduced and oxidized form) or an isoindoline (the fully reduced form), which can be carried through several steps before a final aromatization, if required.[1]
Key retrosynthetic approaches can be visualized as follows:
Caption: Key retrosynthetic pathways to isoindole alkaloids.
The three dominant strategies for constructing the core ring system are:
-
Transition-Metal Catalyzed Reactions: These methods, particularly those involving palladium, rhodium, and cobalt, have revolutionized access to isoindolinones.[10][11] They often proceed via C-H activation, carbonylation, or cross-coupling cascades, offering high efficiency and functional group tolerance.[10][12]
-
Diels-Alder Reactions: The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for creating the fused ring system with excellent stereocontrol, making it particularly suitable for the synthesis of complex polycyclic alkaloids like the cytochalasans.[1][13][14]
-
Multicomponent Reactions (MCRs): MCRs enable the assembly of complex isoindole structures from simple, readily available starting materials in a single step.[4][15] A classic example is the reaction of o-phthalaldehyde, an amine, and a thiol to form a highly fluorescent isoindole.[15]
Key Methodologies & Experimental Protocols
This section details protocols for foundational synthetic methods. The causality behind reagent choices and reaction conditions is explained to provide a deeper understanding.
Method 1: Palladium-Catalyzed Carbonylative Annulation
Expertise & Rationale: This method is a cornerstone for synthesizing 3-substituted isoindolinones. It leverages a palladium-catalyzed cascade involving the activation of an ortho-C-H bond of a benzamide, followed by insertion of an alkyne and carbon monoxide. The use of a directing group on the benzamide nitrogen (e.g., a picolinamide) is crucial for regioselective C-H activation. Hypervalent iodine reagents like Iodosylbenzene (PhI(OAc)₂) often serve as the oxidant to regenerate the active Pd(II) catalyst.
Protocol 1: Synthesis of a 3-Alkylideneisoindolinone
-
Reaction Setup: To an oven-dried Schlenk tube is added N-(pyridin-2-yl)benzamide (1.0 mmol, 1 equiv), the desired terminal alkyne (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (1.5 mmol, 1.5 equiv).
-
Solvent & Reagents: The tube is evacuated and backfilled with carbon monoxide (balloon pressure). Anhydrous 1,2-dichloroethane (DCE) (5 mL) is added via syringe.
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to 120 °C in a pre-heated oil bath for 12-24 hours. Progress is monitored by TLC or LC-MS.
-
Work-up & Purification: Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite®, washing with dichloromethane (DCM). The filtrate is concentrated in vacuo. The resulting crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target 3-alkylideneisoindolinone.
-
Trustworthiness: This protocol is self-validating as the progress can be easily monitored, and the product is typically a stable, crystalline solid. The directing group can be subsequently cleaved under standard hydrolytic conditions to reveal the N-H isoindolinone.
Method 2: Intramolecular Diels-Alder (IMDA) Cycloaddition
Expertise & Rationale: The IMDA strategy is exceptionally powerful for building the isoindolone core fused to other ring systems.[13] The key is designing a precursor containing a diene and a dienophile tethered together. For isoindolone synthesis, this often involves a furan or pyrrole ring acting as the diene. The reaction is typically thermally promoted, and the stereochemical outcome is governed by the predictable endo/exo transition states of the pericyclic reaction.
Protocol 2: Furan-Based IMDA for Isoindolone Synthesis
-
Precursor Synthesis: The IMDA precursor, an N-alkenyl-2-furfurylamide, is first synthesized via standard amide coupling between furfurylamine and an appropriate α,β-unsaturated carboxylic acid (e.g., acrylic acid).
-
Reaction Setup: The N-alkenyl-2-furfurylamide precursor (1.0 mmol, 1 equiv) is dissolved in a high-boiling point solvent such as toluene or xylene (10 mL) in a sealed tube.
-
Reaction Conditions: The sealed tube is heated to 180-220 °C for 24-48 hours. The high temperature is necessary to overcome the activation energy for the cycloaddition and the competing retro-Diels-Alder reaction.
-
Work-up & Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the bridged cycloadduct. Subsequent acid-catalyzed rearrangement or dehydration of this adduct can yield the aromatic isoindolone system.
-
Trustworthiness: The stereochemistry of the resulting fused ring system is highly predictable. The initial cycloadduct can be isolated and fully characterized, confirming the success of the key cycloaddition step before proceeding with further transformations.
Caption: Workflow for the IMDA approach to isoindolones.
Case Study: Total Synthesis of (±)-Lennoxamine
Lennoxamine is an isoindolobenzazepine alkaloid that provides an excellent case study for the application of core synthetic strategies.[8] Several total syntheses have been reported, each showcasing a different approach to the key isoindolinone substructure.[8][16][17]
One elegant approach, reported by Funk and coworkers, utilizes an intramolecular electrophilic aromatic substitution of a 2-amidoacrolein intermediate to construct a key tetrahydro-3-benzazepine precursor.[16][18][19]
Key Synthetic Sequence:
-
Amidoacrolein Formation: A β-phenethylamine derivative is condensed with a 1,3-dioxin-5-one, which serves as a synthetic equivalent of an acrolein.
-
Lewis Acid-Mediated Cyclization: Treatment with a Lewis acid (e.g., MeAlCl₂) triggers a retrocycloaddition of the dioxin to form a reactive 2-amidoacrolein in situ.
-
Intramolecular Friedel-Crafts Reaction: The electron-rich aromatic ring immediately attacks the activated acrolein moiety, forming the seven-membered azepine ring.[16][18]
-
Isoindolinone Ring Formation: The resulting aldehyde is then elaborated over several steps, including a radical cyclization, to complete the pentacyclic core of lennoxamine.[16][18]
Another approach by Clayden and coworkers employs an asymmetric alkylation of an isoindolinone precursor to set the crucial stereocenter.[17]
Comparison of Synthetic Parameters:
| Strategy | Key Reaction | Starting Materials | Overall Yield | Stereocontrol |
| Funk (2001)[16][18] | Intramolecular Electrophilic Aromatic Substitution | β-phenethylamine, 1,3-dioxin-5-one | ~15% | Racemic |
| Clayden (2004)[17] | Asymmetric Alkylation | 2,3-Dimethoxybenzoic acid | ~10% | Asymmetric (Chiral Auxiliary) |
This comparison highlights the trade-offs between different synthetic designs. While the Funk synthesis is concise, the Clayden synthesis provides an enantioselective route to the natural product, a critical consideration for drug development.[17]
References
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Fuchs, J. R., & Funk, R. L. (2001). Total Synthesis of (±)-Lennoxamine and (±)-Aphanorphine by Intramolecular Electrophilic Aromatic Substitution Reactions of 2-Amidoacroleins. Organic Letters, 3(24), 3923–3925. [Link]
-
Clayden, J., & Kenworthy, M. N. (2004). Asymmetric Synthesis of 3-Substituted Isoindolinones: Application to the Total Synthesis of (+)-Lennoxamine. Organic Letters, 6(5), 741–744. [Link]
-
Fuchs, J. R., & Funk, R. L. (2001). Total Synthesis of (±)-Lennoxamine and (±)-Aphanorphine by Intramolecular Electrophilic Aromatic Substitution Reactions of 2-Amidoacroleins. American Chemical Society. [Link]
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Kessar, S. V., et al. (1990). A simple total synthesis of the isoindolobenzazepine alkaloids lennoxamine and chilenamine. Journal of the Chemical Society, Perkin Transactions 1, 3227-3230. [Link]
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A simple approach for the synthesis of azocine alkaloids: The total synthesis of megallanesine. (2018). RUDN University. [Link]
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Gribble, G. W. (2016). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 12, 2599–2631. [Link]
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ChemInform Abstract: Synthesis of Isoindoles and Related Iso-Condensed Heteroaromatic Pyrroles. (2010). ResearchGate. [Link]
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Bøgevig, A., et al. (2015). Isoindolone Formation via Intramolecular Diels–Alder Reaction. Organic Process Research & Development, 19(9), 1256-1262. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. [Link]
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The chemistry of isoindole natural products. (2016). Semantic Scholar. [Link]
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Sharma, S., et al. (2017). C–H Activation under the Guise of Diels–Alder Reaction: Annulation toward the Synthesis of Benzo[e]isoindole-1,3-diones. Organic Letters, 19(6), 1422-1425. [Link]
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Formal Total Synthesis of (.+-.)-Magellanine. (2002). ResearchGate. [Link]
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A review on biological activity and synthetic methods of isoindole nucleus. (2024). Avicenna Journal of Medical Biochemistry. [Link]
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Ríos-Gutiérrez, M., et al. (2020). Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole. Beilstein Journal of Organic Chemistry, 16, 1334–1343. [Link]
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Fuchs, J. R., & Funk, R. L. (2001). Total synthesis of (+/-)-lennoxamine and (+/-)-aphanorphine by intramolecular electrophilic aromatic substitution reactions of 2-amidoacroleins. Organic Letters, 3(24), 3923-5. [Link]
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Bornstein, J., Remy, D. E., & Shields, J. E. (1972). Synthesis of isoindole by retro-Diels–Alder reaction. Journal of the Chemical Society, Chemical Communications, (21), 1149. [Link]
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A simple approach for the synthesis of azocine alkaloids: The total synthesis of megallanesine. (n.d.). Goa University. [Link]
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Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). MDPI. [Link]
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Three-component assembly of stabilized fluorescent isoindoles. (2022). RSC Publishing. [Link]
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Popik, O., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. RSC Advances, 12(12), 7381–7385. [Link]
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Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine. (2023). MDPI. [Link]
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Isoindole. (n.d.). Wikipedia. [Link]
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Synthesis of isoindole by retro-Diels–Alder reaction. (1972). RSC Publishing. [Link]
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Ru‐catalyzed synthesis of isoindole derivatives. (n.d.). ResearchGate. [Link]
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Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2021). PubMed Central. [Link]
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Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2021). ResearchGate. [Link]
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Synthesis of Magallanesine by Takushi Kurihara (1994). (n.d.). SynArchive. [Link]
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Synthesis of derivatives of isoindole and of pyrazino[2,1-a]isoindole. (2015). ResearchGate. [Link]
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Transition metal-catalyzed synthesis of spirooxindoles. (2021). SciSpace. [Link]
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Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2017). MDPI. [Link]
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Isoindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Sustainable multicomponent indole synthesis with broad scope. (2022). RSC Publishing. [Link]
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Recent Progress in Biological Activities of Indole and Indole Alkaloids. (2016). PubMed. [Link]
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The Isoquinolone Alkaloids. (1998). Journal of Natural Products, 61(1), 146-173. [Link]
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role of 2H-isoindole derivatives in the synthesis of phthalocyanines
Application Notes and Protocols for Phthalocyanine Synthesis
Topic: The Role of 2H-Isoindole Derivatives in the Synthesis of Phthalocyanines Audience: Researchers, scientists, and drug development professionals.
Introduction: Elevating Phthalocyanine Synthesis Beyond Traditional Routes
Phthalocyanines (Pcs) are synthetic macrocyclic compounds structurally analogous to naturally occurring porphyrins. Their robust 18 π-electron aromatic system imparts exceptional thermal and chemical stability, as well as intense color, making them vital in applications ranging from dyes and pigments to advanced materials for catalysis, chemical sensing, and photodynamic therapy (PDT).[1][2][3] The synthesis of the phthalocyanine core is typically achieved through the cyclotetramerization of benzene-1,2-disubstituted precursors. While routes starting from phthalic anhydride or phthalonitrile are common, the use of 1,3-diiminoisoindoline, a stable 2H-isoindole derivative, offers significant advantages.[2][3]
This guide provides an in-depth exploration of 1,3-diiminoisoindoline and its derivatives as superior precursors for phthalocyanine synthesis. We will detail the underlying reaction mechanisms, provide field-proven experimental protocols, and offer expert insights into optimizing these synthetic pathways. The primary advantage of this route is its ability to proceed under milder conditions compared to the direct use of phthalonitriles, often leading to cleaner reactions and higher yields.[2]
The Key Intermediate: 1,3-Diiminoisoindoline
1,3-Diiminoisoindoline (DI) is the cornerstone of this synthetic approach. It is typically prepared by the reaction of o-phthalonitrile with ammonia in an alcohol solvent, often in the presence of a basic catalyst like sodium methoxide or an alkali metal salt.[4][5][6] This conversion from a nitrile to a more reactive iminoisoindoline is what unlocks the more favorable reaction conditions for the subsequent macrocycle formation.
Why Use 1,3-Diiminoisoindoline?
-
Enhanced Reactivity: The imine groups in DI are more susceptible to nucleophilic attack and condensation than the nitrile groups of phthalonitrile, allowing the cyclotetramerization to occur at lower temperatures.
-
Milder Conditions: Syntheses can often be performed in refluxing alcohols rather than requiring very high-boiling and difficult-to-remove solvents like quinoline or nitrobenzene, or the use of strong, non-coordinating bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2][7]
-
Versatility: It serves as a direct precursor for both metal-free (H₂Pc) and metallophthalocyanines (MPc), providing a unified starting point for various targets.[2]
-
Controlled Reactions: In mixed condensations for producing asymmetrically substituted phthalocyanines, the differing reactivities of a diiminoisoindoline and a phthalonitrile can be exploited for more selective outcomes.[8]
Mechanism: Templated Cyclotetramerization
The formation of a metallophthalocyanine from 1,3-diiminoisoindoline is a classic example of a template-driven synthesis. A central metal ion, typically provided as a salt (e.g., CuCl₂, Zn(OAc)₂), acts as a scaffold, coordinating the nitrogen atoms of four DI molecules and organizing them in a conformation that facilitates the final ring-closing condensation. This process releases ammonia and results in the thermodynamically stable, planar macrocycle chelated to the central metal ion.
The mechanism for metal-free phthalocyanine proceeds similarly but without a metal template, generally requiring more forcing conditions (higher heat) to drive the self-condensation of the four precursor molecules.[2][3]
Caption: Templated formation of a metallophthalocyanine.
Experimental Protocols
Protocol 1: Synthesis of Copper (II) Phthalocyanine (CuPc)
This protocol details a robust method for synthesizing CuPc, a commercially significant blue pigment, using a metal template reaction.
A. Materials and Reagents
| Reagent | Formula | CAS No. | Notes |
| 1,3-Diiminoisoindoline | C₈H₇N₃ | 3468-11-9 | Ensure high purity. |
| Cupric Chloride (anhydrous) | CuCl₂ | 7447-39-4 | Anhydrous salt is preferred. |
| Nitrobenzene | C₆H₅NO₂ | 98-95-3 | High-boiling, inert solvent. |
| Methanol | CH₃OH | 67-56-1 | For washing. |
| Hydrochloric Acid (1M) | HCl | 7647-01-0 | For removing excess metal salts. |
| Petroleum Ether | - | 8032-32-4 | For precipitation/washing. |
B. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Buchner funnel and filtration apparatus
C. Step-by-Step Methodology
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and a stopper. Place it on the magnetic stirrer/hotplate in a fume hood.
-
Charging the Flask: To the flask, add 1,3-diiminoisoindoline (14.5 g, 0.1 mol) and nitrobenzene (100 mL). Begin stirring to form a slurry.
-
Addition of Metal Salt: Add anhydrous cupric chloride (4.2 g, 0.031 mol). A molar ratio of approximately 3-4 parts isoindoline to 1 part metal salt is effective, though other ratios are reported.[9]
-
Reaction: Heat the mixture to 80-90°C with continuous stirring. Ammonia gas will be evolved, which can be confirmed with moist litmus paper held at the condenser outlet.[9] Maintain this temperature for 30-60 minutes. The color of the mixture will darken significantly to a deep blue/purple.
-
Isolation: Allow the reaction mixture to cool slightly (to ~60°C) and filter it while warm to remove any insoluble by-products.
-
Precipitation: Pour the hot filtrate slowly into a beaker containing vigorously stirred petroleum ether (1000 mL). A dark, crystalline product will precipitate immediately.[9]
-
Purification:
-
Collect the solid product by vacuum filtration using the Buchner funnel.
-
Wash the filter cake thoroughly with methanol to remove the nitrobenzene solvent.
-
Wash with 1M HCl to remove any unreacted cupric chloride.
-
Finally, wash with distilled water until the filtrate is neutral, followed by a final rinse with methanol.
-
-
Drying: Dry the brilliant blue CuPc product in a vacuum oven at 80°C to a constant weight.
Expert Insights (Causality):
-
Why Nitrobenzene? Its high boiling point (211°C) allows the reaction to proceed at an elevated temperature without significant solvent loss, and its inert nature prevents it from participating in the reaction.
-
Why Warm Filtration? Filtering the reaction mixture while warm keeps the desired product complex in solution while removing less soluble impurities.
-
Why Petroleum Ether Precipitation? CuPc is insoluble in nonpolar aliphatic solvents like petroleum ether, making this an effective method for "crashing out" the product from the nitrobenzene solution.
-
Why Acid Wash? The HCl wash is crucial for achieving high purity. It protonates and dissolves any residual metal salts, which would otherwise contaminate the final product.
Protocol 2: Synthesis of Metal-Free Phthalocyanine (H₂Pc)
This protocol outlines the synthesis of H₂Pc via the self-condensation of 1,3-diiminoisoindoline in a high-boiling alcohol.
A. Materials and Reagents
| Reagent | Formula | CAS No. | Notes |
| 1,3-Diiminoisoindoline | C₈H₇N₃ | 3468-11-9 | High purity is critical. |
| 2-(Dimethylamino)ethanol | C₄H₁₁NO | 108-01-0 | High-boiling solvent and base. |
| Methanol | CH₃OH | 67-56-1 | For washing. |
| Acetone | C₃H₆O | 67-64-1 | For washing. |
B. Equipment
-
Same as Protocol 1.
C. Step-by-Step Methodology
-
Reaction Setup: Assemble the reaction apparatus as described in Protocol 1.
-
Charging the Flask: Add 1,3-diiminoisoindoline (10 g, 0.069 mol) to 2-(dimethylamino)ethanol (100 mL) in the flask.
-
Reaction: Heat the mixture to reflux (approx. 135°C) with vigorous stirring. The reaction will turn a deep blue color as the H₂Pc forms. Maintain reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature. The H₂Pc product will precipitate from the solvent.
-
Purification:
-
Collect the solid by vacuum filtration.
-
Wash the dark blue solid sequentially with hot methanol and acetone to remove the high-boiling solvent and any unreacted starting material.
-
For higher purity, the product can be subjected to "acid pasting": dissolve the crude product in a minimal amount of concentrated sulfuric acid and then carefully precipitate it by pouring the acid solution onto crushed ice. (Caution: Highly exothermic, perform slowly in an ice bath).
-
Filter the purified H₂Pc, wash with abundant water until neutral, and then with methanol.
-
-
Drying: Dry the purified H₂Pc in a vacuum oven at 100°C.
Expert Insights (Causality):
-
Why 2-(Dimethylamino)ethanol? It serves a dual purpose: it is a high-boiling solvent and its tertiary amine functionality acts as a base to facilitate the condensation and removal of ammonia.
-
Why Acid Pasting? Phthalocyanines are soluble in strong acids like H₂SO₄ due to the protonation of the meso-nitrogen atoms. This process allows for the separation of non-basic or acid-insoluble impurities. Reprecipitation in water yields a highly purified product. This is a standard purification technique for insoluble pigments.[10]
Data Presentation and Workflow
Table 1: Reaction Parameters for CuPc Synthesis
The synthesis of metallophthalocyanines can be optimized by tuning various parameters. The following table summarizes conditions derived from established methods.
| Parameter | Condition 1 | Condition 2 | Rationale & Impact |
| Precursor | 1,3-Diiminoisoindoline | Phthalonitrile | DI allows for lower temperatures and often cleaner reactions. |
| Solvent | Nitrobenzene[9] | Ethylene Glycol | Choice of solvent dictates reaction temperature and product solubility. |
| Temperature | 80-95 °C[9] | 180-200 °C | Higher temperatures are needed for less reactive precursors like phthalonitrile. |
| DI:Metal Ratio | 4:1 | 6:1[9] | A slight excess of DI ensures complete consumption of the metal salt template. |
| Catalyst | None (Template-driven) | DBU / Metal Alkoxide | DI reactions are self-catalyzed by the template; phthalonitrile requires a base. |
| Typical Yield | > 85% | 70-90% | The DI route is generally very high-yielding. |
General Experimental Workflow
Caption: General workflow for phthalocyanine synthesis.
References
-
Reaction mechanism of phthalonitrile cyclization for the synthesis of phthalocyanines. ResearchGate. [Link]
- The syntheses of mono- and disubstituted phthalocyanines using a dithioimide. [Source Not Provided]
-
A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method. National Institutes of Health (NIH). [Link]
-
Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. National Institutes of Health (NIH). [Link]
- Process for producing copper-phthalocyanine precursor.
-
Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Royal Society of Chemistry. [Link]
-
Mechanism for the formation of phthalocyanine from phthalonitrile. ResearchGate. [Link]
- Method for synthesizing 1,3-diiminoisoindole.
-
Proposed reaction mechanisms describing the surface-assisted formation... ResearchGate. [Link]
-
Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. Journal of Chemical Reviews. [Link]
-
Phthalocyanines: Structure, Synthesis, Purification and Applications. DergiPark. [Link]
-
Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent. Patsnap. [Link]
-
1 3 Diiminoisoindoline. Scribd. [Link]
-
Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. MDPI. [Link]
-
An efficient two-step synthesis of metal-free phthalocyanines using a Zn(II) template. Royal Society of Chemistry. [Link]
-
Synthesis of Metallophthalocyanines Under Solvent Free Conditions Using Microwave Irradiation. SciSpace. [Link]
Sources
- 1. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05249G [pubs.rsc.org]
- 2. jchemrev.com [jchemrev.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Page loading... [guidechem.com]
- 5. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2772285A - Process for producing copper-phthalocyanine precursor - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2H-Isoindole Synthesis
Welcome to the technical support center for 2H-isoindole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable yet notoriously challenging heterocyclic scaffold. The inherent instability of the 2H-isoindole core often leads to issues with yield, purity, and reproducibility.[1][2][3]
This document moves beyond simple protocols to provide a deeper understanding of the causality behind common experimental challenges. Here, you will find troubleshooting guides in a practical question-and-answer format, detailed experimental workflows, and data-driven recommendations to help you optimize your reaction conditions and achieve consistent success.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
The synthesis of 2H-isoindoles is frequently hampered by the high reactivity and instability of the target molecule, which arises from its o-quinoid structure. This section addresses the most common issues encountered in the laboratory.
FAQ 1: My reaction has a very low, or no, yield. What are the primary causes and how can I fix it?
This is the most frequent challenge. A low yield is typically a symptom of product instability, suboptimal reaction conditions, or issues with starting materials.
Potential Causes & Solutions:
-
Product Instability: The primary culprit is often the degradation of the 2H-isoindole product under the reaction conditions or during workup.[4] The molecule is prone to rapid polymerization, oxidation, or rearrangement.
-
Solution 1: In Situ Trapping. If your ultimate goal is a downstream product, the most effective strategy is to trap the 2H-isoindole as it forms (in situ). This is typically done via a Diels-Alder reaction with a suitable dienophile, such as N-phenylmaleimide or dimethyl acetylenedicarboxylate (DMAD), to yield a stable cycloadduct.[2] This approach not only secures the core structure but also serves as a definitive confirmation of its formation.
-
Solution 2: Minimize Reaction Time and Temperature. Prolonged exposure to heat can accelerate decomposition. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. If possible, explore lower reaction temperatures.
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and atmosphere is critical.
-
Solution 1: Rigorous Inert Atmosphere. The isoindole ring is sensitive to atmospheric oxygen. Ensure your reaction is conducted under a robust inert atmosphere (high-purity argon or nitrogen). All solvents should be thoroughly degassed prior to use.
-
Solution 2: Solvent Selection. The solvent can influence the stability of the 2H-tautomer.[5] Start with anhydrous, non-polar solvents like dichloromethane (DCM) or toluene. Polar solvents can sometimes promote side reactions.
-
Solution 3: Catalyst Screening. For transition-metal-catalyzed syntheses (e.g., using Rhodium or Palladium), the catalyst loading and ligand choice are paramount.[6][7] If yields are low, perform a screen of different catalysts or increase the catalyst loading incrementally.
-
-
Starting Material Integrity: Decomposition of precursors, such as substituted benzyl azides or o-alkynylaryl imines, can halt the reaction before it begins.
-
Solution: Verify Starting Material Purity. Always confirm the purity of your starting materials by ¹H NMR or LC-MS before starting the reaction. Store sensitive precursors under an inert atmosphere and at low temperatures.
-
FAQ 2: My product forms but decomposes during purification. How can I isolate it successfully?
This is a common frustration, especially when using standard silica gel chromatography. The acidic nature of silica gel can catalyze the decomposition of sensitive isoindoles.[4]
Potential Causes & Solutions:
-
Decomposition on Stationary Phase:
-
Solution 1: Deactivate the Silica Gel. Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base (e.g., 1-5% triethylamine in your eluent system) and then flush with the pure eluent. This neutralizes acidic sites.
-
Solution 2: Use an Alternative Stationary Phase. Consider using less acidic media like neutral alumina, Florisil, or even reverse-phase (C18) chromatography.[4]
-
Solution 3: Avoid Chromatography. The most robust solution is to develop a purification strategy that avoids chromatography altogether. Attempt to crystallize or precipitate the product directly from the crude reaction mixture. This is often more scalable and gentler on the molecule.[4]
-
-
Oxidation during Workup: Exposure to air during aqueous workup or solvent evaporation can be detrimental.
-
Solution: Maintain Inert Conditions. Conduct aqueous extractions using degassed solutions. Evaporate solvents under a stream of argon or nitrogen rather than air. If the compound is stable enough, consider adding a trace amount of an antioxidant like BHT, provided it doesn't interfere with subsequent steps.[4]
-
FAQ 3: My reaction is producing a complex mixture of side products or polymer. What is happening?
The high reactivity that makes 2H-isoindoles useful also makes them prone to dimerization, polymerization, and other side reactions.
Potential Causes & Solutions:
-
High Concentration: High concentrations of the reactive isoindole intermediate can favor intermolecular reactions, leading to polymers.
-
Solution: High Dilution. Run the reaction under high dilution conditions (e.g., 0.01-0.05 M). For reactions involving the slow addition of a reagent, consider using a syringe pump to maintain a low, steady concentration of the key intermediate.
-
-
Substituent Effects: The electronic nature of the substituents on the benzene ring dramatically affects stability.
-
Insight: Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) tend to stabilize the 2H-isoindole ring by lowering the energy of the HOMO, making it less reactive and less prone to oxidation.[8][9] Conversely, electron-donating groups can destabilize it.[2]
-
Solution: If your synthetic route allows, consider carrying a stabilizing electron-withdrawing group through the synthesis, which can be modified or removed in a later step. Sterically bulky substituents at the 1- and 3-positions can also provide kinetic stability by hindering intermolecular reactions.[2][8]
-
Comparative Overview of Synthetic Strategies
Choosing the right synthetic strategy is crucial. The optimal choice depends on the desired substitution pattern and the stability of the target molecule.
| Synthetic Strategy | General Principle | Common Reagents/Catalysts | Advantages | Common Challenges |
| Ring-Closure Reactions | Formation of the pyrrole ring from an acyclic precursor. | Rh(II) or Pd catalysts, benzyl azides, α-aryldiazoesters.[6][7] | High efficiency, good functional group tolerance for modern methods. | Requires synthesis of sometimes complex starting materials. |
| Aromatization | Dehydrogenation or elimination from a pre-formed isoindoline scaffold. | Pd catalysts, visible light photocatalysis. | Readily available starting materials (isoindolines). | Can require harsh conditions; over-oxidation is a risk. |
| Ring Transformation | Rearrangement or fragmentation of a different heterocyclic system. | Retro Diels-Alder from a stable adduct. | Generates the isoindole under relatively mild, thermal conditions. | Requires synthesis of the precursor adduct. |
Featured Protocol: Rhodium-Catalyzed Synthesis of Substituted 2H-Isoindoles
This modern approach offers high yields and good functional group tolerance, proceeding through the intramolecular condensation of a benzyl azide with an α-aryldiazoester.[6][7]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%).
-
Inerting: Seal the flask with a septum, and purge with high-purity argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the substituted benzyl azide (1.2 equivalents) dissolved in anhydrous solvent (e.g., dichloromethane).
-
Slow Addition: Slowly add a solution of the α-aryldiazoester (1.0 equivalent) in the anhydrous solvent to the reaction mixture via syringe pump over 1-2 hours.
-
Causality Note: Slow addition is crucial to maintain a low concentration of the reactive rhodium carbenoid intermediate, minimizing side reactions.[7]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes until the diazoester is fully consumed.
-
Quenching and Workup: Once complete, quench the reaction by exposing it to air. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by the most appropriate method. If the product is expected to be stable, column chromatography on deactivated silica gel can be used. For sensitive products, direct crystallization is preferred.
References
-
Nájera, C., Sansano, J. M., & Yus, M. (2023). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Targets in Heterocyclic Systems, 26, 56-85. [Link]
-
Zhu, J., Li, R., Su, Y., & Gu, P. (2019). Rhodium-Catalyzed Intramolecular Condensation of Benzyl Azides with α-Aryldiazoesters: An Efficient Synthesis of Isoindoles. The Journal of Organic Chemistry, 84(9), 5813–5820. [Link]
-
Wu, T., et al. (2023).[6]-Phospha-Brook Rearrangement-Initiated Palladium-Catalyzed Cyclization Reaction of Isocyanides and o-Bromobenzaldehydes: Access to 2H-Isoindole-1-carboxamides and 2H-Isoindole-1-carbonitriles. Angewandte Chemie International Edition. [Link]
-
Nájera, C., Sansano, J. M., & Yus, M. (2023). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. University of Alicante RUA. [Link]
-
Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. ResearchGate. [Link]
-
Wang, X., et al. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. National Institutes of Health (NIH). [Link]
-
Heugebaert, T. S. A., Stevens, C. V. (2012). Synthesis of Isoindoles and Related Iso-Condensed Heteroaromatic Pyrroles. Chemical Society Reviews. [Link]
-
Loska, R. (2014). The Synthesis and Reactions of Isoindole N-Oxides. Polish Academy of Sciences. [Link]
-
Wikipedia. (n.d.). Isoindole. Retrieved from [Link]
-
Y., K., et al. (2000). Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Isoindole - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Isoindole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and X-ray structure of stable 2H-isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
common side reactions in the synthesis of 2H-Isoindole-1-carboxylic acid methyl ester
Welcome to the technical support center for the synthesis of 2H-Isoindole-1-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoindole chemistry. The inherent reactivity and potential instability of the 2H-isoindole core present unique challenges, often leading to side reactions and purification difficulties.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these common hurdles and achieve successful synthesis.
I. Troubleshooting Guide: Common Side Reactions & Solutions
The synthesis of 2H-isoindoles is often plagued by their tendency to undergo oxidation, polymerization, and rearrangement.[1][4][5] The specific side reactions encountered are highly dependent on the chosen synthetic route. Below, we address common problems and provide targeted solutions.
Issue 1: Low or No Yield of the Desired 2H-Isoindole Product
A low yield is the most frequently reported issue in 2H-isoindole synthesis, often stemming from the product's instability under the reaction or workup conditions.[1][4]
Possible Causes & Recommended Solutions:
-
Product Instability: The unsubstituted 2H-isoindole ring is highly reactive and can degrade upon exposure to air, light, heat, or acidic/basic conditions.[1][4][6]
-
Solution 1: In Situ Trapping. If the goal is to use the isoindole in a subsequent reaction, such as a Diels-Alder reaction, consider generating it in situ and trapping it immediately with a suitable dienophile like N-phenylmaleimide or dimethyl acetylenedicarboxylate (DMAD).[1] This confirms the formation of the isoindole and provides a stable adduct for characterization.
-
Solution 2: Minimize Exposure. Work quickly and efficiently during the reaction and workup. Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process.[4] Avoid prolonged heating and exposure to ambient light.
-
-
Atmospheric Oxidation: The electron-rich isoindole core is susceptible to oxidation, leading to the formation of phthalimide derivatives or other oxidized byproducts.
-
Solution: Rigorous Inert Atmosphere. Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas. Degas all solvents prior to use by sparging with nitrogen or argon.
-
-
Polymerization: Under acidic conditions or in the presence of electrophiles, isoindoles can polymerize.[5] Protonation at the C1 position can generate a reactive isoindolium species that acts as an electrophile, reacting with unreacted nucleophilic isoindole.[5]
-
Solution 1: pH Control. Maintain neutral or slightly basic conditions. If an acidic workup is necessary, use mild acids (e.g., saturated aqueous NH4Cl) and minimize contact time.[4]
-
Solution 2: Use of Non-ionic Bases. In syntheses requiring a base, consider using a non-ionic base like a phosphazene base (e.g., BTPP) to improve yields and minimize side reactions.[7]
-
Issue 2: Formation of an Unexpected Dimer
In some cases, particularly with electron-rich isoindoles, oxidative dimerization can occur, leading to the formation of 3,3'-biindole structures.
Possible Cause & Recommended Solution:
-
Catalyst- or Reagent-Mediated C-H Activation: Certain catalysts, particularly palladium, or oxidizing agents can promote the coupling of two isoindole molecules.[8]
-
Solution: Reagent and Catalyst Screening. If dimerization is observed, re-evaluate the choice of catalyst and oxidant. Consider milder conditions or alternative synthetic routes that do not employ reagents known to promote C-H functionalization.
-
Issue 3: Product Decomposition During Purification
The challenges of isoindole synthesis often extend to the purification stage. The product can degrade on standard chromatography media or under thermal stress.[4]
Possible Causes & Recommended Solutions:
-
Decomposition on Silica or Alumina: The acidic nature of standard silica gel can cause decomposition of sensitive isoindoles.
-
Solution 1: Deactivated Stationary Phases. Use deactivated silica gel (e.g., treated with triethylamine) or less acidic alternatives like Florisil.[4]
-
Solution 2: Alternative Chromatography. Consider reverse-phase chromatography (C18) for more polar isoindole derivatives.[9]
-
Solution 3: Avoid Chromatography. Whenever possible, purify the product by crystallization or precipitation to avoid the harsh conditions of chromatography.[4]
-
-
Thermal Degradation during Solvent Removal or Distillation: Prolonged heating, even under reduced pressure, can lead to decomposition.
-
Solution: Low-Temperature Techniques. Concentrate solutions at low temperatures using a rotary evaporator with a cold water bath. If distillation is necessary, use a high-vacuum, short-path distillation apparatus to minimize the boiling point and thermal exposure.[4]
-
II. Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark, and I observe a complex mixture of products by TLC/LC-MS. What is likely happening?
A1: A dark, complex reaction mixture is a classic sign of isoindole decomposition and polymerization.[1][5] The primary cause is often the inherent instability of the 2H-isoindole product under the reaction conditions. Review the troubleshooting points in Issue 1, paying close attention to maintaining a strict inert atmosphere, controlling the reaction temperature, and minimizing reaction time.[4]
Q2: How do substituents on the aromatic ring affect the stability of the 2H-isoindole product?
A2: Substituents play a critical role. Electron-withdrawing groups (e.g., -NO2, -CN) on the benzene ring can significantly stabilize the isoindole system, making these derivatives easier to synthesize and handle.[2][7] Conversely, electron-donating groups can increase the reactivity and instability of the isoindole core.
Q3: I am attempting a palladium-catalyzed intramolecular cyclization to form the isoindole. What are the common pitfalls?
A3: Palladium-catalyzed routes, such as the intramolecular α-arylation of α-(2-iodobenzylamino) esters, are powerful but can have specific side reactions. Common issues include:
-
Homocoupling of the starting material.
-
Reductive dehalogenation of the aryl iodide.
-
Incomplete cyclization , leading to a mixture of starting material and product. Careful optimization of the palladium catalyst, ligand, base, and temperature is crucial for success.
Q4: Can I use spectroscopic methods to monitor the formation of the unstable 2H-isoindole in real-time?
A4: Yes, for certain reactions, it is possible. 1H NMR can be used to monitor the reaction progress. The appearance of characteristic signals for the pyrrolic protons of the isoindole ring can be indicative of its formation. However, due to the potential for rapid decomposition, this is often challenging. In many cases, it is more practical to monitor the consumption of the starting material by TLC or LC-MS.[10]
III. Experimental Protocols & Data
Protocol 1: Synthesis of a Stabilized 2H-Isoindole Derivative
This protocol is adapted from a method for synthesizing stable 2H-isoindoles with electron-withdrawing groups.[7]
Reaction: Synthesis of Ethyl 7-cyano-5-nitro-2H-isoindole-1-carboxylate
Materials:
-
1,3-Dicyano-4,6-dinitrobenzene
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
Procedure:
-
Under an argon atmosphere, dissolve 1,3-dicyano-4,6-dinitrobenzene in anhydrous acetonitrile.
-
Add ethyl isocyanoacetate (2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU (2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the title compound.
| Parameter | Condition/Value | Reference |
| Solvent | Acetonitrile | [7] |
| Base | DBU | [7] |
| Temperature | 0 °C to Room Temp. | [7] |
| Reported Yield | 64% | [7] |
Visualization of Common Reaction Pathways
Main Synthetic Pathway vs. Polymerization Side Reaction
The following diagram illustrates the desired formation of the 2H-isoindole and the competing polymerization pathway that can be initiated by acid.
Caption: Desired synthesis vs. acid-catalyzed polymerization side reaction.
Oxidation Side Reaction Pathway
This diagram shows how the desired 2H-isoindole can be oxidized to an undesired phthalimide derivative in the presence of atmospheric oxygen.
Caption: Oxidation of 2H-isoindole to a phthalimide byproduct.
IV. References
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoindole - Wikipedia [en.wikipedia.org]
- 7. Synthesis and X-ray structure of stable 2H-isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. soc.chim.it [soc.chim.it]
- 14. Isoindole synthesis [organic-chemistry.org]
- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoindolinone synthesis [organic-chemistry.org]
- 17. Isoindoline synthesis [organic-chemistry.org]
- 18. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iris.unina.it [iris.unina.it]
- 20. acgpubs.org [acgpubs.org]
- 21. soc.chim.it [soc.chim.it]
- 22. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2H-Isoindole-1-carboxylic acid methyl ester by Column Chromatography
Welcome to the technical support center for the purification of 2H-Isoindole-1-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the column chromatography of this specific heterocyclic compound. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-purity product.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.
Question 1: My this compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate. What should I do?
Answer: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.[1] To achieve elution, you need to increase the polarity of your mobile phase. Here are a few approaches:
-
Introduce a More Polar Solvent: A common strategy for highly polar compounds is to add a small percentage of methanol to your eluent.[2] Start with a mobile phase of 5% methanol in dichloromethane and gradually increase the methanol concentration.[2][3]
-
Utilize an Amine Additive: Isoindoles are nitrogen-containing heterocycles and can interact strongly with the acidic silanol groups on the silica surface, leading to poor mobility and peak tailing.[4] Adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) or a few drops of pyridine to your eluent can help to neutralize these acidic sites and improve elution.[5][6] You can also prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this solution in dichloromethane for very polar compounds.[1]
Question 2: I see a streak on my TLC plate instead of a clean spot for my compound. How can I resolve this?
Answer: Streaking is a common issue with polar and nitrogen-containing compounds on silica gel.[7] It is often caused by strong, irreversible adsorption to the acidic stationary phase. Here’s how to address it:
-
Deactivate the Silica Gel: As mentioned above, adding a basic modifier like triethylamine to your mobile phase can significantly reduce streaking by competing with your compound for the active sites on the silica.[4]
-
Consider an Alternative Stationary Phase: If streaking persists, your compound may be too sensitive for standard silica gel. Consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.[7] Amine-functionalized silica is also an excellent option for the purification of N-heterocycles.[4][8]
Question 3: My compound seems to be decomposing on the column. How can I confirm this and what can I do to prevent it?
Answer: Decomposition on silica gel is a possibility, especially with sensitive compounds.[1] Here's a systematic approach to this problem:
-
Confirm Decomposition with 2D TLC: To verify if your compound is unstable on silica, you can perform a two-dimensional TLC analysis. Spot your compound in one corner of a TLC plate and run it in a suitable solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If your compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see off-diagonal spots.[1][9]
-
Minimize Contact Time: If your compound is sensitive, a faster purification method like flash column chromatography is preferable to gravity chromatography to minimize the time your compound spends on the column.[5]
-
Deactivate the Stationary Phase: The acidic nature of silica gel can catalyze decomposition. Deactivating the silica with triethylamine as described above can mitigate this issue.[4]
-
Alternative Stationary Phases: For highly sensitive compounds, consider using a more inert stationary phase like Florisil or deactivated silica.[1][7]
Question 4: I've run my column, but I can't find my product in any of the fractions. What could have happened?
Answer: There are several potential reasons for not recovering your product:
-
Compound is Still on the Column: Your mobile phase may not be polar enough to elute the compound. Try flushing the column with a much more polar solvent, such as 10% methanol in dichloromethane, to see if you can recover your product.[1]
-
Compound Eluted in the Solvent Front: If your initial mobile phase was too polar, your compound may have eluted very quickly with the solvent front. Always collect the first fraction and check it by TLC.[1]
-
Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by your TLC visualization method. Try concentrating a few fractions where you expected your product to be and re-spot them on a TLC plate.[1]
-
Decomposition: As discussed in the previous question, your compound may have decomposed on the column.[1]
Frequently Asked Questions (FAQs)
What is the ideal Rf value for column chromatography?
For optimal separation in flash column chromatography, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system on a TLC plate.[3] An Rf in this range generally ensures good separation from impurities and elution within a reasonable volume of solvent.[10]
How do I choose the right stationary phase?
For the majority of small organic molecules, silica gel is the standard stationary phase.[3] However, for basic compounds like this compound, which can interact strongly with the acidic silica, you might consider:
-
Standard Silica Gel: Often sufficient, especially if a basic modifier is added to the mobile phase.[4]
-
Alumina (Neutral or Basic): A good alternative for acid-sensitive or basic compounds.[7]
-
Amine-functionalized Silica: Specifically designed for purifying amines and other basic compounds, often providing better peak shapes and recovery.[4][8]
How do I select an appropriate mobile phase?
The choice of mobile phase is critical for a successful separation.[3]
-
Start with TLC: Use thin-layer chromatography to screen different solvent systems. A common starting point for compounds of intermediate polarity is a mixture of hexanes and ethyl acetate.[3][5]
-
Adjust Polarity: To increase the Rf of your compound, increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).[3] To decrease the Rf, decrease the polarity.[3]
-
Consider Solvent Strength: Solvents are ranked by their polarity or "strength." A typical elution order from a polar adsorbent like silica is: alkanes < alkyl halides < ethers < esters < ketones < amines < alcohols < phenols < carboxylic acids.[11]
-
Use Binary Solvent Systems: It is generally best to use a two-solvent system for the mobile phase, as this makes it easier to systematically adjust the polarity.[1]
What is the difference between wet and dry loading of a sample?
-
Wet Loading: The sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipetted onto the top of the column.[6][12] This is the most common method.
-
Dry Loading: The sample is dissolved in a suitable solvent, and then silica gel is added to the solution. The solvent is evaporated to leave the sample adsorbed onto the silica as a dry, free-flowing powder. This powder is then carefully added to the top of the column.[6][12] Dry loading is preferred when the compound has poor solubility in the mobile phase or when a large volume of solvent is needed to dissolve the sample, as this can disrupt the top of the column and lead to poor separation.[12]
Detailed Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)
-
Triethylamine (optional)
-
TLC plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Compressed air or nitrogen source with a regulator
2. Mobile Phase Selection:
-
Develop a solvent system using TLC. A good starting point is 30% ethyl acetate in hexanes.
-
Adjust the solvent ratio to achieve an Rf of approximately 0.3 for the target compound.
-
If streaking is observed, add 0.1-0.5% triethylamine to the mobile phase.
3. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). Use enough solvent to create a pourable, bubble-free slurry.
-
Quickly and carefully pour the slurry into the column.
-
Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
-
Open the stopcock and allow some solvent to drain, but never let the solvent level drop below the top of the silica bed.
-
Add another thin layer of sand on top of the packed silica to protect the surface.[12]
4. Sample Loading (Wet Loading):
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully pipette the concentrated sample solution directly onto the center of the sand layer at the top of the column, taking care not to disturb the silica bed.[12]
-
Open the stopcock and allow the sample to adsorb onto the silica until the solvent level just reaches the top of the sand.
-
Carefully add a small amount of the mobile phase and again allow it to drain to the top of the sand. Repeat this step 2-3 times to ensure the entire sample is loaded in a narrow band.
5. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Begin collecting fractions immediately. The size of the fractions will depend on the size of the column.
-
If using a gradient elution, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.
6. Fraction Analysis:
-
Monitor the elution of your compound by spotting every few fractions on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation and Visualization
Table 1: Troubleshooting Common Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., add more ethyl acetate or a small amount of methanol).[1] |
| Poor separation | Incorrect mobile phase; column overloaded; column packed improperly. | Re-optimize the mobile phase using TLC; use less sample; re-pack the column carefully. |
| Compound streaks | Strong interaction with acidic silica. | Add a basic modifier like triethylamine to the eluent; use a different stationary phase (e.g., alumina).[4][7] |
| Product decomposes | Compound is sensitive to the acidic silica gel. | Deactivate the silica with a base; use a more inert stationary phase; use a faster purification method like flash chromatography.[1][9] |
| Cracked/channeling column | Improper packing of the silica gel. | Re-pack the column, ensuring the silica is packed evenly as a slurry. |
Diagram 1: Column Chromatography Workflow
Caption: Workflow for the purification of this compound.
Diagram 2: Polarity and Elution in Normal-Phase Chromatography
Caption: Relationship between polarity and elution order in normal-phase chromatography.
References
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Retention Factor in Chromatography | Overview & Formula - Lesson. (n.d.). Study.com. Retrieved from [Link]
-
Chromatography Explained: Calculating Rf Values & Its Applications. (2025, December 8). HIX.AI. Retrieved from [Link]
-
Chromatography and Rf Values (GCSE Chemistry). (n.d.). Study Mind. Retrieved from [Link]
-
What Is The RF Value And Its Importance In Chromatography? (2025, September 9). Chemistry For Everyone. Retrieved from [Link]
-
Retention Factor in Chromatography: Understanding Its Formula and Significance. (2024, November 14). Mastelf. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]
-
Successful flash chromatography. (n.d.). Biotage. Retrieved from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]
-
5 Troubleshooting Common HPLC Column Problems and Solutions. (2024, May 5). uHPLCs. Retrieved from [Link]
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]
-
Chromatography: How to Run a Flash Column. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). UCT Science. Retrieved from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. (n.d.). SciSpace. Retrieved from [Link]
-
Accessing the Ene–Imine Motif in 1H-Isoindole, Thienopyrrole, and Thienopyridine Building Blocks. (n.d.). PMC - NIH. Retrieved from [Link]
-
Column to isolate an isoindole product. Generally they're used as dyes, but we're experimenting with them as antibiotics. (2020, December 29). Reddit. Retrieved from [Link]
- WO2008016085A1 - Isoindoles, compounds prepared from the same, and processes for production of both. (n.d.). Google Patents.
-
One-pot synthesis of polycyclic isoindolines using isoindole umpolung. (2020, June 7). PMC - NIH. Retrieved from [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. (n.d.). Mol-Instincts. Retrieved from [Link]
-
Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. (n.d.). ResearchGate. Retrieved from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Industry news - alwsci. Retrieved from [Link]
-
Click Chemistry Approach to Isoindole-1,3-dione Tethered 1,2,3-Triazole Derivatives. (2019, June 25). MDPI. Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
-
CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. (n.d.). RUA. Retrieved from [Link]
-
Reasons for decomposition of isolated compounds from plant extracts? (2019, May 17). ResearchGate. Retrieved from [Link]
-
Carboxylic acids used to demonstrate the method for methyl ester formation. (n.d.). ResearchGate. Retrieved from [Link]
-
What compounds are unstable in a silica gel column (chromatography). (2016, March 30). Reddit. Retrieved from [Link]
-
Relative stability of amides, esters, anhydrides, and acyl chlorides. (n.d.). Khan Academy. Retrieved from [Link]
-
Column chromatography. (n.d.). Retrieved from [Link]
-
Chromatography: The Solid Phase. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
Sources
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- 2. Chromatography [chem.rochester.edu]
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- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Pd-Catalyzed Intramolecular Arylation for Isoindole Synthesis
Welcome to the Technical Support Center for the synthesis of isoindoles via Palladium-catalyzed intramolecular arylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield, purity, and reproducibility of this powerful heterocyclic synthesis method. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounded in mechanistic principles and field-proven insights.
Introduction: The Challenge and Utility of Isoindole Synthesis
Isoindoles are privileged heterocyclic motifs found in a wide array of pharmaceuticals, natural products, and functional materials. Their synthesis, however, can be challenging due to the high reactivity and potential instability of the isoindole core. Palladium-catalyzed intramolecular arylation, a variant of the Buchwald-Hartwig amination, offers a direct and versatile route to this valuable scaffold from readily available precursors, typically derivatives of 2-halobenzylamines or similar structures. This reaction class, while powerful, is sensitive to a multitude of parameters. Achieving high yields requires a nuanced understanding of the interplay between the catalyst, ligand, base, solvent, and substrate. This guide aims to demystify this process and provide actionable solutions to common experimental hurdles.
Troubleshooting Guide: From Low Yields to Reaction Failure
This section is structured to address specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, delving into the root causes and providing step-by-step solutions.
Problem 1: Low to No Product Formation
Q1: My reaction shows very low conversion of the starting material, or no product is formed at all. What are the primary suspects?
Low conversion is one of the most common issues and can often be traced back to the catalyst's health and the reaction environment.
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is the engine of your reaction. Its formation and stability are paramount.
-
Cause: Incomplete reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to the active Pd(0) state.
-
Solution: Ensure your phosphine ligand is not oxidized, as it also acts as a reductant for the Pd(II) precatalyst. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial, though these can be less stable.
-
Cause: The active Pd(0) catalyst is sensitive to oxygen.[1]
-
Solution: Rigorously degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Cause: Formation of palladium black (aggregated, inactive palladium). This can be triggered by high temperatures or an insufficient ligand-to-palladium ratio.
-
Solution: Lower the reaction temperature and ensure an adequate ligand-to-palladium ratio (typically ranging from 1:1 to 2:1). Visual inspection for black precipitates can confirm this issue.
-
-
Inappropriate Ligand Choice: The ligand is not just a spectator; it's a critical controller of the catalyst's reactivity and stability.
-
Cause: The ligand may be too electron-poor to promote efficient oxidative addition or too small to facilitate the reductive elimination step. For intramolecular C-N couplings, bulky, electron-rich phosphine ligands are often required.[2][3][4]
-
Solution: Screen a panel of ligands. For this type of transformation, bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or chelating ligands like Xantphos are often excellent starting points.[5][6][7][8] The choice can be substrate-dependent.
-
-
Suboptimal Base Selection: The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine to form the palladium-amido complex.[9][10]
-
Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. If these prove too harsh for sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, often requiring higher temperatures. The choice of base can also depend on the solvent.[9][10]
Problem 2: Significant Side Product Formation
Q2: I'm getting a mixture of products. What are the likely side reactions and how can I suppress them?
The formation of side products points to competing reaction pathways. Identifying these byproducts is key to diagnosing the problem.
-
Hydrodehalogenation of Starting Material: The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Cause: This often occurs via a competing β-hydride elimination from a palladium-amido intermediate, followed by reductive elimination. This pathway becomes more competitive if the desired C-N reductive elimination is slow.
-
Solution: The choice of ligand is critical here. Bulky ligands that promote a faster rate of C-N reductive elimination can minimize this side reaction. Also, ensure your solvent is anhydrous, as water can be a proton source.
-
-
Dimerization of Starting Material or Intermolecular Coupling: Two molecules of the starting material couple instead of the desired intramolecular cyclization.
-
Cause: This is often a concentration-dependent issue. At high concentrations, intermolecular reactions can compete with the intramolecular pathway.
-
Solution: Employing high-dilution conditions can favor the intramolecular cyclization. This can be achieved by using a larger volume of solvent or by slow addition of the substrate to the reaction mixture.
-
-
Formation of Isoindoline (Over-reduction): If the desired product is the aromatic isoindole, the formation of the corresponding saturated isoindoline is a common side reaction.
-
Cause: This can occur if there is a hydride source in the reaction mixture that reduces the initially formed isoindole. The hydride source could be from the solvent (e.g., isopropanol) or from side reactions of the base or ligand.
-
Solution: Ensure the use of non-protic, anhydrous solvents. If this is a persistent issue, it might indicate that the isoindole product itself is being reduced under the reaction conditions. In such cases, shorter reaction times or lower temperatures might be beneficial.
-
Visual Troubleshooting Workflow
References
- 1. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 2. An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Pd-catalyzed ortho-C–H arylation of free anilines with arylboric acids forming o-amino biaryls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
stability issues and degradation pathways of fluorescent isoindoles
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Stability Issues and Degradation Pathways
Welcome to the technical support center for fluorescent isoindoles. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common stability challenges associated with these versatile fluorophores. This resource will help you troubleshoot experimental issues, understand the underlying chemical principles, and ultimately achieve more reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the use of fluorescent isoindoles.
Q1: Why is my isoindole's fluorescence signal unstable and decreasing over time?
This is the most frequently encountered issue and stems from the inherent instability of the 2H-isoindole heterocyclic ring system.[1][2][3] The core structure is prone to several degradation pathways that lead to non-fluorescent products, causing a decline in signal intensity. The main culprits are:
-
Oxidative Degradation: The isoindole ring can react with molecular oxygen, leading to the formation of endoperoxides which rapidly degrade.[1][3][4]
-
Dimerization: Isoindoles can act as both a diene and a dienophile in a Diels-Alder reaction, leading to self-dimerization and loss of the fluorescent monomeric form.[1][3]
-
Nucleophilic Attack: In protic solvents like water or alcohols, nucleophilic attack at the C1 position can occur, leading to the formation of non-fluorescent γ-lactams.[1][4]
-
Photodegradation: Exposure to light, especially the excitation source in a fluorometer or microscope, can accelerate the degradation of the isoindole molecule.[1][4]
Q2: I'm using the o-phthalaldehyde (OPA) method for amino acid analysis, and my fluorescence readings are not reproducible. Why?
The OPA reaction, which forms a fluorescent isoindole derivative upon reaction with a primary amine and a thiol, is a classic example where instability is a major concern.[1][4] The resulting isoindoles are often transient, and their fluorescence intensity can be highly time-dependent.[1][4] The rate of formation and the stability of the isoindole adduct can vary for different amino acids, leading to inaccuracies if measurements are not taken within a specific time window.[1][4] Furthermore, excess OPA in the reaction mixture has been shown to catalyze the degradation of the formed isoindole.[5][6]
Q3: How do substituents on the isoindole ring affect its stability?
Substituents play a crucial role in modulating the stability of the isoindole ring system.[1][3] The general principles are:
-
Electron-Withdrawing Groups: Attaching electron-withdrawing groups to the benzene ring of the isoindole generally increases stability.[1][2] These groups reduce the electron density of the diene system, making it less susceptible to oxidation and Diels-Alder reactions.
-
Electron-Donating Groups: Conversely, electron-donating groups tend to destabilize the 2H-isoindole tautomer.[1]
-
Steric Hindrance: Bulky substituents on the nitrogen atom (N-substituents) or at positions adjacent to the pyrrole ring can sterically hinder dimerization and nucleophilic attack, thereby enhancing stability.[1][5][7]
Q4: Are there ways to improve the stability of my fluorescent isoindoles during experiments?
Yes, several strategies can be employed to mitigate the instability of fluorescent isoindoles:
-
Chemical Modification: Synthesize or choose isoindoles with stabilizing features, such as electron-withdrawing groups and bulky substituents.[1][2][5][7]
-
Solvent Choice: Use aprotic and deoxygenated solvents to minimize nucleophilic attack and oxidation.
-
Control of Reagent Stoichiometry: In reactions like the OPA method, avoiding a large excess of OPA can improve the stability of the fluorescent adduct.[5][6]
-
Use of Additives: The inclusion of hydroxypropyl-beta-cyclodextrin has been shown to form inclusion complexes with OPA-derived isoindoles, enhancing both their fluorescence and stability.[8]
-
Environmental Control: Protect the isoindole solution from light and air.[1][4] Conducting experiments in the dark or under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific problems encountered during your experiments with fluorescent isoindoles.
Troubleshooting Guide 1: Rapid Loss of Fluorescence Signal
| Symptom | Possible Cause | Troubleshooting Steps & Explanation |
| Rapid, uniform decay of fluorescence in solution | Oxidative Degradation | 1. Deoxygenate Solvents: Purge your solvent with an inert gas (N₂ or Ar) before dissolving the isoindole. This removes dissolved oxygen, a key reactant in oxidative degradation. 2. Work Under Inert Atmosphere: If possible, handle the isoindole solution in a glovebox or under a blanket of inert gas to prevent exposure to atmospheric oxygen. |
| Signal loss is faster when the sample is exposed to light | Photodegradation | 1. Minimize Light Exposure: Store isoindole solutions in amber vials or wrap containers in aluminum foil. During fluorescence measurements, use the lowest possible excitation intensity and shortest exposure times. 2. Use Photostabilizers: Consider adding antioxidants or commercially available photostabilizing agents to your solution, if compatible with your experimental system. |
| Fluorescence decay is faster in protic solvents (e.g., water, methanol) | Nucleophilic Attack | 1. Switch to Aprotic Solvents: If your experiment allows, use aprotic solvents like DMSO, DMF, or acetonitrile. These solvents do not have acidic protons and cannot act as nucleophiles. 2. Control pH: If an aqueous solution is necessary, ensure the pH is controlled. Highly acidic or basic conditions can catalyze hydrolysis. |
| Concentration-dependent signal instability | Dimerization (Diels-Alder Reaction) | 1. Work at Lower Concentrations: Dimerization is a bimolecular reaction, so its rate is proportional to the square of the isoindole concentration. Diluting your sample can significantly slow down this process. 2. Introduce Steric Hindrance: If synthesizing your own isoindoles, consider adding bulky substituents near the reactive diene portion of the molecule to sterically block the approach of another isoindole molecule. |
Troubleshooting Guide 2: Inconsistent Results with OPA Derivatization
| Symptom | Possible Cause | Troubleshooting Steps & Explanation |
| Poor reproducibility of fluorescence intensity between samples | Time-dependent formation and degradation of the isoindole adduct | 1. Standardize Reaction and Measurement Times: The kinetics of both the formation and decay of the OPA-derived isoindole are critical.[1][4] Establish a strict protocol with fixed incubation and measurement times for all samples and standards to ensure you are measuring at the same point on the kinetic curve. |
| Fluorescence signal is lower than expected or decays rapidly | Excess OPA catalyzing degradation | 1. Optimize Reagent Ratios: Experiment with lower concentrations of the OPA/thiol reagent. While a slight excess is needed to drive the reaction to completion, a large excess of OPA can accelerate the degradation of the fluorescent product.[5][6] |
| Different amino acids give widely varying signal stability | Inherent differences in the stability of the resulting isoindole derivatives | 1. Use a more stabilizing thiol: Consider replacing 2-mercaptoethanol with 3-mercaptopropanol, which has been reported to form more stable isoindole adducts.[5] 2. Incorporate Stabilizing Agents: Add hydroxypropyl-beta-cyclodextrin to the reaction mixture to encapsulate and protect the fluorescent isoindole.[8] |
Visualizing Degradation Pathways
To better understand the chemical transformations that lead to the loss of fluorescence, the following diagrams illustrate the primary degradation pathways of fluorescent isoindoles.
Caption: Major degradation pathways of fluorescent isoindoles.
Experimental Protocol: Enhancing Isoindole Stability with Cyclodextrin
This protocol provides a method for improving the stability and fluorescence signal of isoindoles derived from the OPA reaction, as adapted from the findings of Mansfield et al.[8]
Objective: To stabilize the fluorescent isoindole derivative of an amino acid for more reliable quantification.
Materials:
-
o-Phthalaldehyde (OPA) solution
-
Thiol (e.g., 2-mercaptoethanol or 3-mercaptopropanol)
-
Boric acid buffer (pH ~9.5)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Amino acid standard or sample
-
Fluorometer
Procedure:
-
Prepare the Derivatization Reagent:
-
Prepare the OPA/thiol reagent in the boric acid buffer as per your standard protocol.
-
Create a second batch of the derivatization reagent that also contains an optimized concentration of HP-β-CD (e.g., 10-20 mM). The optimal concentration may need to be determined empirically.
-
-
Derivatization:
-
In two separate sets of vials, mix your amino acid sample/standard with either the standard OPA reagent or the OPA/HP-β-CD reagent.
-
Allow the reaction to proceed for a standardized amount of time (e.g., 2 minutes) in the dark.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the samples at the appropriate excitation and emission wavelengths for the isoindole derivative.
-
Take measurements at several time points (e.g., 2, 5, 10, 20, 30 minutes) to monitor the stability of the fluorescence signal.
-
-
Data Analysis:
-
Compare the initial fluorescence intensity and the rate of signal decay for the samples with and without HP-β-CD. A successful stabilization will result in a slower decay of fluorescence in the HP-β-CD-containing samples.
-
Caption: Workflow for testing isoindole stabilization with HP-β-CD.
References
-
T. D. H. Bugg, "Three-component assembly of stabilized fluorescent isoindoles," RSC Advances, 2022. [Link]
-
RSC Publishing, "Three-component assembly of stabilized fluorescent isoindoles," RSC Publishing, 2022. [Link]
-
J. F. Stobaugh, et al., "Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines," Analytical Biochemistry, 1983. [Link]
-
T. J. J. Müller, "The chemistry of isoindole natural products," Beilstein Journal of Organic Chemistry, 2013. [Link]
-
Beilstein Journals, "The chemistry of isoindole natural products," Beilstein Journals, 2013. [Link]
-
RSC Publishing, "Three-component assembly of stabilized fluorescent isoindoles," RSC Publishing, 2022. [Link]
-
J. F. Stobaugh, et al., "Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds," Analytical Biochemistry, 1985. [Link]
-
Chemistry Stack Exchange, "Why is isoindole unstable?," Chemistry Stack Exchange, 2016. [Link]
-
A. C. Mansfield, et al., "Enhancement of the fluorescence and stability of o-phthalaldehyde-derived isoindoles of amino acids using hydroxypropyl-beta-cyclodextrin," Journal of Fluorescence, 2002. [Link]
-
Beilstein Journals, "The chemistry of isoindole natural products," Beilstein Journals, 2013. [Link]
-
ResearchGate, "Three-component assembly of stabilized fluorescent isoindoles," ResearchGate, 2022. [Link]
-
eScholarship, "Three-component assembly of stabilized fluorescent isoindoles," eScholarship, 2022. [Link]
-
R. Loska, "THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES," Polish Academy of Sciences, 2014. [Link]
-
C. Nájera, et al., "CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS," RUA, 2019. [Link]
-
A. A. Ishchenko, et al., "Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging," Chemistry – A European Journal, 2019. [Link]
-
MDPI, "A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking," MDPI, 2020. [Link]
-
Organic Chemistry Portal, "Isoindole synthesis," Organic Chemistry Portal, 2019. [Link]
-
C. A. Townsend, "Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids," Natural Product Reports, 2014. [Link]
-
ResearchGate, "Recent Developments in Isoindole Chemistry," ResearchGate, 2022. [Link]
-
Wikipedia, "Isoindole," Wikipedia. [Link]
-
S. Gu, et al., "Degradation of substituted indoles by an indole-degrading methanogenic consortium," Applied and Environmental Microbiology, 2005. [Link]
-
S. S. Simons Jr., D. F. Johnson, "Stability of O-Phthalaldehyde-Derived Isoindoles," Analytical Biochemistry, 1978. [Link]
-
M. Somei, "NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS," Heterocycles, 1989. [Link]
-
C. Nájera, et al., "CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS," RUA, 2019. [Link]
-
ResearchGate, "ChemInform Abstract: Synthesis of Isoindoles and Related Iso-Condensed Heteroaromatic Pyrroles," ResearchGate, 2012. [Link]
-
MDPI, "N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization," MDPI, 2023. [Link]
-
MDPI, "Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process," MDPI, 2020. [Link]
-
ResearchGate, "Fluorescence quenching of indolic compounds by aliphatic amino acids. Evidence for excited state complexes," ResearchGate, 1986. [Link]
-
EPFL Graph Search, "Isoindole," EPFL Graph Search. [Link]
-
Master Organic Chemistry, "Nucleophiles and Electrophiles," Master Organic Chemistry, 2012. [Link]
-
University of Bath, "Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7," University of Bath. [Link]
Sources
- 1. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00505K [pubs.rsc.org]
- 5. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of o-phthalaldehyde-derived isoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of the fluorescence and stability of o-phthalaldehyde-derived isoindoles of amino acids using hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mastering the Isolation of 2H-Isoindoles
Welcome to the dedicated support center for researchers, chemists, and drug development professionals navigating the complexities of 2H-isoindole chemistry. The unique electronic structure of 2H-isoindoles makes them valuable scaffolds in medicinal chemistry and materials science, yet their inherent instability presents significant challenges in their isolation.[1][2][3] This guide is structured to provide you with field-proven insights and troubleshooting strategies to overcome common hurdles in your experimental workflows.
Troubleshooting Guide: Common Issues in 2H-Isoindole Isolation
This section addresses specific problems you might encounter during the synthesis and purification of 2H-isoindoles. Each entry details the probable causes and provides actionable solutions to get your research back on track.
Issue 1: Extremely Low or No Yield of the Desired 2H-Isoindole
Question: I'm attempting to synthesize a 2H-isoindole derivative, but I'm consistently getting very low yields, or in some cases, none of the desired product is detectable. What are the likely causes, and how can I improve my yield?
Answer:
This is a frequent challenge, primarily rooted in the inherent reactivity of the 2H-isoindole core.[4] The o-quinoid structure of 2H-isoindoles makes them highly susceptible to side reactions.[2] Let's break down the common culprits and the corresponding troubleshooting steps.
Probable Causes & Solutions
| Cause | Explanation | Troubleshooting & Optimization |
| Dimerization/Polymerization | 2H-isoindoles can act as both a diene and a dienophile, leading to rapid Diels-Alder dimerization or polymerization, especially at higher concentrations and temperatures. | - In Situ Trapping: If your goal is a downstream adduct, introduce a suitable dienophile (e.g., N-methylmaleimide (NMM), dimethyl acetylenedicarboxylate (DMAD)) into the reaction mixture to trap the 2H-isoindole as it forms.[2] - Dilution: Perform the reaction under high dilution conditions to disfavor bimolecular reactions like dimerization. - Temperature Control: Maintain low temperatures throughout the synthesis and work-up to minimize the rate of side reactions. |
| Oxidation | The electron-rich pyrrolic ring is prone to oxidation, especially when exposed to air. This can lead to the formation of undesired byproducts and decomposition of the target molecule. | - Inert Atmosphere: Conduct all steps of the synthesis, work-up, and purification under an inert atmosphere (e.g., nitrogen or argon).[1] - Degassed Solvents: Use freshly degassed solvents to minimize dissolved oxygen. - Oxygen Scavengers: In some cases, adding an oxygen scavenger like ethylene gas can prevent oxidative decomposition. |
| Instability on Silica Gel | The acidic nature of standard silica gel can promote decomposition or polymerization of sensitive 2H-isoindoles during column chromatography. | - Deactivated Silica: Use deactivated silica gel (e.g., treated with a base like triethylamine) for purification. - Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil®. - Rapid Purification: Minimize the time the compound spends on the column. Use a faster flow rate or a shorter column if possible. |
| Substituent Effects | The electronic nature of the substituents on the isoindole ring significantly impacts its stability. Electron-donating groups can destabilize the ring, making it more reactive. | - Incorporate Electron-Withdrawing Groups (EWGs): If your synthetic strategy allows, the presence of EWGs (e.g., nitro, cyano, carboxylate) can significantly stabilize the 2H-isoindole nucleus, sometimes rendering it isolable.[5] |
Experimental Workflow: In Situ Trapping of a 2H-Isoindole
Caption: Workflow for in situ trapping of a reactive 2H-isoindole.
Issue 2: Difficulty in Spectroscopic Characterization
Question: I believe I have isolated my 2H-isoindole, but I'm struggling to obtain clean and interpretable spectroscopic data (NMR, MS). What could be the issue?
Answer:
The challenges in isolating 2H-isoindoles often extend to their characterization. Their instability can lead to complex and evolving spectroscopic signatures.
Probable Causes & Solutions
-
Sample Decomposition: The compound may be decomposing in the NMR solvent or during the MS analysis.
-
Solution: Acquire spectra immediately after isolation using cold, degassed solvents. For NMR, consider running the experiment at a lower temperature to slow down decomposition. For MS, use a soft ionization technique (e.g., ESI, CI) to minimize fragmentation.
-
-
Tautomerism: 2H-isoindoles can exist in equilibrium with their 1H-isoindole tautomers. The position of this equilibrium can be solvent-dependent, leading to complex or broadened NMR spectra.[6]
-
Solution: Try acquiring NMR spectra in different deuterated solvents to observe any shifts in the tautomeric equilibrium. This can also provide valuable structural information.
-
-
Paramagnetic Impurities: Traces of metal catalysts or oxidative impurities can lead to significant broadening of NMR signals.
-
Solution: Ensure rigorous purification to remove all traces of metal catalysts. The use of a metal scavenger may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of 2H-isoindoles?
The instability of 2H-isoindoles is primarily due to their o-quinoid electronic structure.[2] This arrangement results in a less aromatic character compared to its isomer, indole. The pyrrole ring fused to a butadiene-like system makes it a highly reactive diene, prone to Diels-Alder reactions.[6]
Caption: Comparison of 2H-isoindole and indole structures.
Q2: Are there any general strategies to synthesize stable, isolable 2H-isoindoles?
Yes, several strategies can lead to the synthesis of more stable 2H-isoindoles:
-
Steric Hindrance: Introducing bulky substituents on the nitrogen atom or at the 1- and 3-positions can sterically shield the reactive diene system, thereby inhibiting dimerization.[4]
-
Electronic Stabilization: As mentioned earlier, incorporating electron-withdrawing groups (EWGs) such as nitro, cyano, or ester groups can significantly stabilize the 2H-isoindole ring system, making isolation feasible.[5]
-
Retro-Diels-Alder Approach: Some stable 2H-isoindoles can be generated and isolated through a retro-Diels-Alder reaction from a stable precursor. This method allows for the generation of the isoindole under controlled conditions, potentially avoiding harsh reagents that could lead to decomposition.
Q3: Can I use standard purification techniques like column chromatography for 2H-isoindoles?
Standard column chromatography on silica gel can be challenging for many 2H-isoindole derivatives due to their instability on acidic surfaces.[4] However, with certain precautions, it can be successful:
-
For relatively stable derivatives (e.g., those with EWGs): Standard silica gel chromatography may be employed, but it's advisable to work quickly.
-
For less stable derivatives:
-
Use a deactivated stationary phase (e.g., silica gel treated with triethylamine).
-
Employ alternative stationary phases like neutral or basic alumina.
-
Minimize the purification time.
-
Always perform chromatography under an inert atmosphere.
-
Q4: What are the key synthetic routes to 2H-isoindoles?
Several synthetic methodologies have been developed, each with its own advantages and challenges. The main approaches include:
-
Ring-Closure Reactions: These involve the cyclization of appropriately substituted benzene derivatives.[2]
-
Aromatization of Isoindolines: This is a common method where a pre-formed isoindoline ring is oxidized to the corresponding 2H-isoindole.[2]
-
Ring Transformations: In some cases, other heterocyclic systems can be transformed into the 2H-isoindole core.
-
Modern Catalytic Methods: Recent advances include rhodium-catalyzed intramolecular condensations and other transition metal-catalyzed reactions that offer high yields and good functional group tolerance.[1][7]
References
-
Nájera, C., Sansano, J. M., & Yus, M. (2023). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc, 2023(3), 56-91. [Link]
-
Matsuoka, M., et al. (1999). Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1, (23), 3465-3470. [Link]
-
Nájera, C., Sansano, J. M., & Yus, M. (2023). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA. [Link]
-
Wu, W., et al. (2024). Strategies for the synthesis of 2H‐isoindoles. Chinese Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (2019). Synthesis of isoindoles. [Link]
-
Wikipedia. (n.d.). Isoindole. [Link]
-
Nájera, C., Sansano, J. M., & Yus, M. (2023). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA. [Link]
-
Kaur, M., & Singh, P. (2022). Recent Developments in Isoindole Chemistry. ResearchGate. [Link]
-
Kaiser, M., et al. (2012). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 8, 969–991. [Link]
-
PubChem. (n.d.). Isoindole. National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and X-ray structure of stable 2H-isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Isoindole - Wikipedia [en.wikipedia.org]
- 7. Isoindole synthesis [organic-chemistry.org]
Technical Support Center: Preventing Oxidation of Isoindoles During Synthesis and Storage
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the chemistry of isoindoles. This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are working with isoindoles and facing challenges related to their synthesis and stability. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to help you manage and prevent the oxidation of these valuable but notoriously unstable compounds.
I. Understanding Isoindole Instability
Isoindoles are highly reactive aromatic heterocycles that are prone to rapid decomposition, polymerization, and oxidation. Their[1][2] instability stems from the ortho-quinoid structure of the isoindole nucleus, which makes them susceptible to various reactions that can compromise their integrity. This [3]inherent reactivity makes their synthesis and storage a significant challenge, often leading to low yields and impure products.
[1][2]Frequently Asked Questions (FAQs)
Q1: What are the primary signs of isoindole oxidation?
A1: The most common sign of isoindole oxidation is a noticeable change in color, often from a colorless or pale-yellow solution to a darker shade of pink, red, or brown. This discoloration is a visual cue of degradation and suggests the formation of polymeric or oxidized byproducts. In addition to color change, you may also observe the formation of insoluble materials or a significant decrease in the desired product's concentration when analyzed by techniques like HPLC or NMR.
Q2: Why is my isoindole synthesis resulting in a low yield?
A2: Low yields in isoindole synthesis are a common issue and can be attributed to several factors, with the primary cause being the inherent instability of the isoindole ring system. Key c[1][4]ontributors to low yields include:
-
Product Instability: The isoindole product itself may be degrading under the reaction conditions or during the workup process.
-
[1]Oxidation: Isoindoles are highly susceptible to oxidation, especially when exposed to air.
-
[1]Polymerization: The high reactivity of isoindoles can lead to self-polymerization, particularly at high concentrations or in the presence of acidic impurities.
-
[1]Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction's success. For instance, polar and protic solvents can often lead to product decomposition.
Q3[1]: How do substituents on the isoindole ring affect its stability?
A3: Substituents play a crucial role in the stability of the isoindole core. Electron-withdrawing groups can increase stability by lowering the energy of the highest occupied molecular orbital (HOMO), making the molecule less susceptible to oxidation. Conve[5]rsely, sterically bulky substituents can provide kinetic stability by physically hindering the approach of other molecules, thereby preventing dimerization or polymerization.
I[2][5]I. Troubleshooting Guide: Synthesis and Purification
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis and purification of isoindoles.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Product Degradation | - Minimize reaction and workup times. Isoindoles are sensitive to prolonged exposure to heat, light, and air. [1]- Consider an in-situ trapping experiment with a dienophile like N-phenylmaleimide to confirm the formation of the isoindole as a stable adduct. |
| [1]Suboptimal Reaction Conditions | - Screen different nonpolar aprotic solvents such as toluene or dichloromethane. [1]- Optimize the base and its stoichiometry. A slight excess of a non-nucleophilic base like triethylamine is often a good starting point. |
| [1]Oxidation | - Ensure all reactions are performed under a strict inert atmosphere (e.g., nitrogen or argon). [1]- Degas all solvents thoroughly before use. |
##[1][6]# Problem 2: Product Decomposition During Purification
| Possible Cause | Troubleshooting Steps |
| Decomposition on Silica Gel | - Avoid column chromatography if possible. Attempt to isolate the product via crystallization or precipitation. [1]- If chromatography is necessary, use deactivated silica gel (e.g., treated with triethylamine) or consider alternative stationary phases like Florisil. |
| [2]Thermal Degradation During Solvent Removal | - Concentrate the product solution at the lowest possible temperature using a rotary evaporator with a cold water bath. - For highly sensitive compounds, consider using a high-vacuum line with a cold trap to remove the solvent at very low temperatures. |
##[7]# Workflow for Troubleshooting Low Yield
Caption: A logical workflow for systematically troubleshooting low yield in isoindole synthesis.
III. Experimental Protocols for Preventing Oxidation
Adherence to rigorous air-sensitive techniques is paramount for the successful synthesis and handling of isoindoles.
Protocol 1: General Synthesis Under Inert Atmosphere
This protocol outlines the essential steps for setting up a reaction under an inert atmosphere using a Schlenk line.
Materials:
-
Schlenk flask and other appropriate glassware
-
Source of high-purity inert gas (argon or nitrogen)
-
D[7]egassed solvents
-
M[6]agnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Assembly: Assemble the reaction apparatus, ensuring all joints are well-greased and sealed.
-
Evacuate-Refill Cycles: Connect the apparatus to the Schlenk line and perform at least three evacuate-refill cycles to remove atmospheric gases.
-
[7]Reagent Addition: Add degassed solvents and reagents via syringe or cannula under a positive pressure of inert gas.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) by withdrawing aliquots under inert conditions.
-
Workup: Perform the entire workup, including quenching, extraction, and drying, under an inert atmosphere.
[2]Inert Atmosphere Setup
Caption: Diagram of a standard Schlenk line setup for reactions under an inert atmosphere.
Protocol 2: Storage of Isoindole Compounds
Proper storage is critical to prevent the degradation of isolated isoindoles.
Short-Term Storage (Days to Weeks):
-
Dissolve the isoindole in a minimal amount of a degassed, anhydrous, non-polar solvent.
-
Place the solution in a vial equipped with a PTFE-lined septum cap.
-
Flush the headspace of the vial with an inert gas for 1-2 minutes.
-
S[10]tore the vial at -20°C in the dark.
Lo[10][11]ng-Term Storage (Months to Years):
-
If the isoindole is a stable solid, store it neat in a sealed ampoule under vacuum or a robust inert atmosphere.
-
F[9]or solutions, use an NMR tube with an integrated Young's tap for the most effective long-term storage under an inert atmosphere.
-
S[7]tore at -80°C in a freezer that is not frequently opened.
Considerations for Antioxidant Use
In some cases, the addition of a radical scavenger can help to prevent oxidation.
| Antioxidant | Typical Concentration | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01% (w/v) | A common and effective antioxidant for organic compounds. Ensur[10]e it does not interfere with subsequent reactions. |
| Ascorbic Acid | Varies | A good choice for aqueous or protic solvent systems, but its solubility in non-polar organic solvents is limited. |
| [10]Ethylene Gas | - | Can be used as an oxygen scavenger to prevent oxidative decomposition. |
The successful synthesis and storage of isoindoles are achievable with a thorough understanding of their inherent instability and the meticulous application of techniques to mitigate oxidation. By employing a robust inert atmosphere, optimizing reaction and purification conditions, and adhering to proper storage protocols, researchers can significantly improve the yield, purity, and longevity of these valuable compounds.
V. References
-
RSC Publishing. (2022). Three-component assembly of stabilized fluorescent isoindoles. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons.
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why is isoindole unstable?. Retrieved from [Link]
-
Advion, Inc. (n.d.). Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. Synthesis, 55(04), 519-546.
-
Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Current Organic Chemistry, 19(8), 714-742.
-
Heugebaert, T. S., Stevens, C. V. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews, 41(15), 5131-5149.
-
Stobaugh, J. F., Repta, A. J., & Sternson, L. A. (1983). Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. Analytical Biochemistry, 135(2), 495-504.
-
RSC Publishing. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Retrieved from [Link]
-
Brückner, R. (2014). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 10, 2048–2078.
-
Wikipedia. (n.d.). Isoindole. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
de Sousa, M. E., & de Almeida, L. M. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 303.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. benchchem.com [benchchem.com]
- 11. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Tautomeric Equilibrium of 2H-Isoindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoindole scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the complex tautomeric equilibrium of 2H-isoindoles and the critical role of the solvent environment. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed experimental decisions.
Introduction: The Chameleon-Like Nature of Isoindoles
The isoindole ring system is an isomer of the more common indole and a valuable scaffold in medicinal chemistry and materials science.[1] A key feature of the parent isoindole is its existence as a mixture of two rapidly interconverting structural isomers, or tautomers: the aromatic 2H-isoindole and the non-aromatic 1H-isoindole (also known as isoindolenine).[2][3]
The 2H-tautomer possesses a fully aromatic pyrrole ring fused to the benzene ring, which generally makes it the more stable and predominant form.[2][4] However, the energy difference between these two forms is often small, and the equilibrium can be significantly influenced by substituents and, most critically, the solvent environment.[2][4] This sensitivity is the source of many experimental challenges, including issues with stability, reactivity, and spectroscopic characterization. Understanding and controlling this equilibrium is paramount for reproducible and successful research.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My NMR and UV-Vis spectra are inconsistent across different experiments, even with the same compound. What's happening?
Answer: This is a classic sign of a shift in the tautomeric equilibrium. The ratio of the 2H- and 1H-isoindole tautomers is highly dependent on the solvent.[4][5] Even minor changes in solvent polarity, hydrogen bonding capability, or concentration can alter the equilibrium, leading to different spectroscopic profiles.
-
Causality: Polar solvents tend to stabilize the more polar tautomer. The 1H-isoindole, with its localized imine (C=N) bond, is generally more polar than the delocalized aromatic 2H-isoindole. Conversely, non-polar solvents often favor the less polar, more aromatic 2H-form.[6][7] Therefore, running your sample in a solvent like DMSO might show a different tautomer ratio compared to running it in chloroform or benzene. Always record the solvent used when acquiring data.
Q2: How can I definitively identify and quantify the ratio of the 2H- and 1H-tautomers in my sample?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and convenient tool for both identifying and quantifying the tautomeric ratio.[2][8] UV-Vis and IR spectroscopy can provide strong supporting evidence.
-
Expertise & Experience: The key is to identify unique, non-overlapping signals for each tautomer.
-
¹H NMR: This is the preferred method. The 2H-isoindole will show characteristic aromatic signals and often a broad N-H proton signal. The 1H-isoindole is distinguished by a signal for the aliphatic CH₂ protons at the C1 position, typically appearing much further upfield (e.g., ~δ 2.5 ppm), which is a clear diagnostic peak.[2]
-
UV-Vis Spectroscopy: The highly conjugated, aromatic 2H-isoindole exhibits a characteristic absorption band at longer wavelengths (typically in the 320–370 nm region). The less conjugated 1H-tautomer does not absorb significantly in this range, making UV-Vis a useful tool for observing the presence of the 2H-form.[2]
-
IR Spectroscopy: The 2H-tautomer will show an N-H stretching vibration around 3450 cm⁻¹, which is absent in the 1H-tautomer as it lacks an N-H bond.[2]
-
A detailed protocol for quantitative analysis using ¹H NMR is provided later in this guide.
Q3: My isoindole derivative is unstable and decomposes upon standing in solution. Could the solvent be the problem?
Answer: Absolutely. The instability of many isoindoles is directly linked to their tautomeric equilibrium. The presence of significant amounts of both the 2H- and 1H-tautomers can facilitate a self-condensation reaction, leading to oligomerization and decomposition.[2]
-
Trustworthiness: A solvent that promotes a finely balanced equilibrium between the two tautomers can inadvertently accelerate decomposition. Furthermore, the electron-rich pyrrole ring of the 2H-tautomer is susceptible to oxidation.[2] For long-term storage, it is best to store the compound as a solid under an inert atmosphere. If solution storage is necessary, choose a solvent that strongly favors one tautomer (usually the 2H-form) and deoxygenate the solvent prior to use.
Q4: What is the general effect of solvent polarity on the tautomeric equilibrium?
Answer: The effect of the solvent is a complex interplay of polarity and specific solute-solvent interactions like hydrogen bonding.[9][10]
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with both tautomers. They can act as both H-bond donors to the nitrogen of the 1H-tautomer and H-bond acceptors for the N-H of the 2H-tautomer, complicating the equilibrium.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can stabilize the more polar 1H-tautomer through dipole-dipole interactions. Increased solvent polarity can lead to a decrease in the energy difference between the tautomers.[9]
-
Non-Polar Solvents (e.g., Benzene, Cyclohexane): These solvents minimally interact with the solute, and the equilibrium is often dominated by the intrinsic stability of the tautomers. In most cases, this favors the aromatic 2H-isoindole.
The following table summarizes the expected trends and spectroscopic markers.
| Spectroscopic Method | 2H-Isoindole (Aromatic) | 1H-Isoindole (Isoindolenine) |
| ¹H NMR | Aromatic protons (δ ≈ 6.0–7.0 ppm), N-H proton (variable) | Aliphatic CH₂ protons at C1 (δ ≈ 2.5 ppm) |
| UV-Vis | Characteristic λₘₐₓ ≈ 320–370 nm | Lacks significant absorption in the 320-370 nm range |
| IR | N-H stretch ≈ 3450 cm⁻¹ | No N-H stretch |
Visualizing the Equilibrium and Experimental Workflow
The following diagrams illustrate the core concepts discussed.
Caption: Tautomeric equilibrium of isoindoles and solvent influence.
Caption: Workflow for determining tautomer ratio by ¹H NMR.
Authoritative Experimental Protocols
These protocols provide a self-validating system for analyzing the tautomeric equilibrium.
Protocol 1: Quantitative ¹H NMR Spectroscopy for Tautomer Ratio Determination
This protocol allows for the precise determination of the equilibrium constant (K_T) in a given solvent.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of your isoindole derivative.
-
Dissolve the sample in a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
-
NMR Spectrometer Setup (Critical for Quantification):
-
Tune and shim the spectrometer for optimal resolution.
-
Set the relaxation delay (d1) to be at least 5 times the longest T₁ of the protons being integrated. A d1 of 30 seconds is generally safe for quantitative work.
-
Use a 90° pulse angle.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the signals of interest).
-
-
Data Processing and Analysis:
-
Apply Fourier transform and phase correct the spectrum carefully.
-
Baseline correct the spectrum to ensure accurate integration.
-
Identify a well-resolved, non-overlapping signal for the 2H-tautomer (e.g., a specific aromatic proton) and the characteristic CH₂ signal for the 1H-tautomer.
-
Integrate both signals. Let the integral of the 2H-tautomer signal be I₂H and the integral of the 1H-tautomer signal be I₁H. Let the number of protons represented by these signals be N₂H and N₁H, respectively (N₁H will be 2 for the CH₂ group).
-
Calculate the mole fractions (X) and the tautomeric equilibrium constant (K_T):
-
Relative Molar Amount of 2H = I₂H / N₂H
-
Relative Molar Amount of 1H = I₁H / N₁H
-
X₂H = (Relative Molar Amount of 2H) / (Relative Molar Amount of 2H + Relative Molar Amount of 1H)
-
X₁H = 1 - X₂H
-
K_T = [1H-Isoindole] / [2H-Isoindole] = X₁H / X₂H
-
-
Protocol 2: UV-Vis Spectroscopy for Qualitative Assessment
This method provides a rapid assessment of the presence of the aromatic 2H-tautomer.
-
Sample Preparation:
-
Prepare stock solutions of your isoindole derivative in various solvents of differing polarity (e.g., cyclohexane, acetonitrile, ethanol).
-
Create dilute solutions (typically in the 10⁻⁴ to 10⁻⁵ M range) from the stock solutions to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0 AU).
-
-
Spectrum Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes.
-
Record a baseline spectrum with the pure solvent.
-
Record the absorption spectrum of your sample over a range of approximately 250 nm to 450 nm.
-
-
Analysis:
-
Examine the spectra for the characteristic long-wavelength absorption band between 320-370 nm.[2]
-
Compare the intensity of this band across the different solvents. A higher absorbance in this region indicates a higher relative concentration of the 2H-isoindole tautomer.
-
By systematically applying these methods and understanding the underlying principles, you can effectively troubleshoot experimental inconsistencies and gain precise control over your research involving isoindole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Isoindole | C8H7N | CID 3013853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoindole - Wikipedia [en.wikipedia.org]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Isoindole Synthesis
Welcome to the Technical Support Center for isoindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of this valuable heterocyclic motif. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.
The synthesis of isoindoles is notoriously challenging due to the inherent instability of the isoindole ring system, which is prone to rapid polymerization, oxidation, and decomposition.[1][2] Catalyst selection is therefore paramount to achieving efficient and reproducible outcomes. This guide will address common questions and provide troubleshooting strategies for catalyzed isoindole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Catalyst-Related Issues
Question 1: My isoindole synthesis is failing or giving very low yields. Where should I start troubleshooting my catalytic system?
Low yields are a frequent challenge in isoindole synthesis, often stemming from the product's instability or suboptimal reaction conditions.[1] When troubleshooting, a systematic approach is key.
-
Product Instability: The isoindole product itself may be degrading under the reaction or workup conditions.[1]
-
Expert Insight: Before extensively optimizing the catalyst system, confirm that your target isoindole is stable enough to be isolated. Consider an in situ trapping experiment with a dienophile like N-phenylmaleimide or dimethyl acetylenedicarboxylate (DMAD).[1] The formation of a stable adduct provides definitive evidence that your catalytic cyclization is working, pointing towards product instability as the primary issue.
-
-
Atmospheric Sensitivity: Isoindoles are highly susceptible to oxidation.[1]
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction and workup are conducted under a rigorously inert atmosphere (high-purity nitrogen or argon).
-
Solvent Degassing: Thoroughly degas all solvents prior to use by sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
-
Catalyst Deactivation: Your catalyst may be losing activity during the reaction.
-
Visual Cues: A common sign of catalyst deactivation, particularly with palladium, is the formation of palladium black (a fine, black precipitate).
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure all starting materials and solvents are free from impurities that can act as catalyst poisons (e.g., sulfur- or phosphorus-containing compounds).
-
Ligand Degradation: The phosphine ligands often used in palladium catalysis can be sensitive to oxidation. Ensure they are handled under an inert atmosphere.
-
Thermal Stability: Excessive heat can lead to catalyst decomposition. If you suspect this, try lowering the reaction temperature.
-
-
Question 2: I'm observing a significant amount of dark, insoluble polymer. How can I adjust my catalytic approach to prevent this?
Polymerization is a common side reaction resulting from the high reactivity of the isoindole ring.[1] The isoindole can act as a nucleophile, reacting with electrophilic species in the reaction mixture, including protonated isoindole (an isoindolium ion).[1][3]
-
Causality: This is often a concentration-dependent issue. The more concentrated your isoindole becomes, the higher the probability of intermolecular reactions that lead to polymerization.
-
Catalyst-Centric Solutions:
-
Reaction at Higher Dilution: A straightforward approach is to decrease the concentration of your starting materials. This can sometimes slow the desired reaction, so a balance must be found.
-
Controlled Generation of the Intermediate: For reactions that proceed through a highly reactive intermediate, slowing the rate of its formation can prevent its accumulation and subsequent polymerization. This can be achieved by the slow addition of a key reagent.
-
Acid-Mediated Reactions: In cases where an acid is used, which can protonate the isoindole to form a reactive isoindolium ion, using a large excess of acid can be beneficial. This ensures that all the generated isoindole is immediately protonated, preventing the presence of the nucleophilic isoindole that would initiate polymerization.[1][3]
-
Section 2: Palladium-Catalyzed Syntheses
Palladium catalysts are frequently employed for isoindole synthesis, particularly in reactions involving carbonylative cyclization and C-H activation.[4][5][6]
Question 3: How do I select the right phosphine ligand for my palladium-catalyzed isoindole synthesis, and what are the signs of a poor ligand choice?
Ligand selection is critical as it influences the catalyst's stability, reactivity, and selectivity.
-
The Role of the Ligand: Phosphine ligands stabilize the palladium center and modulate its electronic and steric properties. The choice of ligand can significantly impact the efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Common Ligands and Their Applications:
-
Monodentate Ligands (e.g., PPh₃, P(o-tol)₃): Often used in carbonylative cyclizations. Triphenylphosphine (PPh₃) is a common starting point.
-
Bidentate Ligands (e.g., dppp, dppf): These can offer greater stability to the palladium center. In a study on the synthesis of isoindole-1,3-diones, switching from PPh₃ to 1,3-bis(diphenylphosphino)propane (dppp) led to a significant increase in yield.[4]
-
-
Troubleshooting Ligand Issues:
-
Low or No Conversion: This could indicate that the ligand is too bulky, preventing substrate coordination, or that the resulting palladium complex is not reactive enough.
-
Catalyst Decomposition (Palladium Black): This may suggest that the ligand is not effectively stabilizing the palladium nanoparticles, or that the ligand itself is degrading.
-
Side Product Formation: An inappropriate ligand might alter the selectivity of the reaction, favoring undesired pathways.
-
Table 1: Ligand Effects in Palladium-Catalyzed Isoindole-1,3-dione Synthesis [4]
| Catalyst | Ligand | Pd:Ligand Ratio | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 1:2 | Toluene | 95 | 76 |
| Pd(OAc)₂ | dppp | 1:1 | Toluene | 95 | 76 |
| Pd(OAc)₂ | dppp | 1:2 | Toluene | 95 | 89 |
| Pd(OAc)₂ | dppp | 1:4 | Toluene | 95 | 53 |
-
Expert Insight: As shown in the table, both the type of ligand and the palladium-to-ligand ratio are crucial. A 1:2 ratio of Pd:dppp was found to be optimal in this case, while an excess of the ligand was detrimental to the yield.[4]
Question 4: What is the optimal catalyst loading for my reaction, and what are the risks of using too much or too little?
-
General Guidance: Catalyst loading is a balance between reaction rate, cost, and potential side reactions. A typical starting point for palladium-catalyzed reactions is 1-5 mol %.
-
Too Little Catalyst:
-
Symptom: The reaction is sluggish or stalls before completion.
-
Rationale: There are not enough active catalytic sites to turn over the substrate at a reasonable rate.
-
-
Too Much Catalyst:
-
Symptom: Increased formation of side products, and potentially faster decomposition of the product.
-
Rationale: High concentrations of the catalyst can lead to undesired side reactions. For instance, in the synthesis of isoindole-1,3-diones, increasing the catalyst loading from 5 mol % to 10 mol % did not improve the yield, suggesting that higher catalyst concentrations may not be beneficial.[4] It also increases the cost and the difficulty of removing residual metal from the final product.
-
Section 3: Rhodium-Catalyzed Syntheses
Rhodium catalysts are particularly effective for isoindole synthesis via reactions involving carbenoid intermediates, such as the decomposition of diazo compounds.[5][7][8]
Question 5: My rhodium-catalyzed reaction with a diazo compound is not working. What are the likely causes?
Rhodium-catalyzed reactions involving diazo compounds are powerful but can be sensitive.
-
Diazo Compound Quality: Diazo compounds can be unstable. Ensure your diazo compound is pure and has not decomposed.
-
Catalyst Precursor: The choice of rhodium precursor is important. Dirhodium(II) carboxylates, such as Rh₂(OAc)₄ and Rh₂(esp)₂, are commonly used.[7][8]
-
Solvent Choice: The reaction solvent must be anhydrous and non-coordinating to avoid quenching the rhodium carbene intermediate. Dichloromethane (DCM) or dichloroethane (DCE) are often good choices.
-
Side Reactions:
-
Dimerization of the Diazo Compound: This is a common side reaction if the intermolecular reaction is slow.
-
C-H Insertion: Rhodium carbenes are highly reactive and can undergo undesired intramolecular or intermolecular C-H insertion reactions.[7] Careful substrate design is crucial to favor the desired cyclization pathway.
-
Workflow for Troubleshooting Rhodium-Catalyzed Isoindole Synthesis
Caption: Troubleshooting flowchart for Rh-catalyzed reactions.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of an Isoindole-1,3-dione
This protocol is adapted from a literature procedure for the carbonylative cyclization of an o-halobenzoate.[4]
-
Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), 1,3-bis(diphenylphosphino)propane (dppp, 0.10 mmol), and cesium carbonate (Cs₂CO₃, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the o-halobenzoate (1.0 mmol), the primary amine (1.2 mmol), and anhydrous toluene (10 mL).
-
Carbon Monoxide Atmosphere: Purge the flask with carbon monoxide (CO) gas from a balloon for 2-3 minutes. Maintain a positive pressure of CO throughout the reaction.
-
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. National Institutes of Health. [Link]
- Synthesis of 1H-Isoindole-Containing Scaffolds Enabled by a Nitrile Trifunctionaliz
-
Isoindole synthesis. Organic Chemistry Portal. [Link]
- THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences.
-
The chemistry of isoindole natural products. National Institutes of Health. [Link]
-
One-pot synthesis of polycyclic isoindolines using isoindole umpolung. National Institutes of Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoindole synthesis [organic-chemistry.org]
- 6. soc.chim.it [soc.chim.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 2H-Isoindole-1-carboxylate
For researchers and professionals in drug development and materials science, the isoindole scaffold is a valuable heterocyclic motif due to its unique electronic properties and presence in various bioactive compounds. This guide provides an in-depth comparison of two prominent synthetic routes to a key derivative, methyl 2H-isoindole-1-carboxylate, offering insights into the experimental nuances and strategic considerations for selecting the optimal pathway.
Introduction to Methyl 2H-Isoindole-1-carboxylate
Methyl 2H-isoindole-1-carboxylate is a functionalized isoindole, a class of compounds that has garnered significant interest for its applications in medicinal chemistry and as a building block in the synthesis of larger polycyclic aromatic systems. The inherent reactivity of the isoindole nucleus makes its synthesis challenging, necessitating robust and efficient synthetic methodologies. This guide will compare two powerful transition-metal-catalyzed approaches: a Palladium-catalyzed intramolecular α-arylation and a Rhodium-catalyzed intramolecular condensation.
Route 1: Palladium-Catalyzed Intramolecular α-Arylation of an α-Amino Ester
This synthetic strategy, pioneered by Solé and Serrano, provides a direct and effective method for constructing the isoindole ring system through the formation of a key carbon-carbon bond.[1][2] The reaction involves the intramolecular cyclization of an α-(2-iodobenzylamino) ester, facilitated by a palladium(0) catalyst.
Reaction Scheme
Caption: Palladium-catalyzed synthesis of methyl 2H-isoindole-1-carboxylate.
Experimental Protocol
Preparation of the Starting Material: Methyl α-(2-iodobenzylamino)acetate
The precursor for this reaction is synthesized via a standard nucleophilic substitution reaction between methyl glycinate and 2-iodobenzyl bromide.
-
To a solution of methyl glycinate hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.5 eq).
-
Add 2-iodobenzyl bromide (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl α-(2-iodobenzylamino)acetate.
Intramolecular α-Arylation [1][2]
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve methyl α-(2-iodobenzylamino)acetate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium phosphate (K₃PO₄, 2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired methyl 2H-isoindole-1-carboxylate.
Mechanistic Insights
The catalytic cycle for this transformation is a well-established pathway in palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Pd-catalyzed intramolecular α-arylation.
The mechanism involves the oxidative addition of the aryl iodide to the palladium(0) complex, followed by the deprotonation of the α-amino ester by the base to form a palladium enolate intermediate. Subsequent reductive elimination from this intermediate forms the new carbon-carbon bond, yielding the isoindole product and regenerating the palladium(0) catalyst.[3][4]
Route 2: Rhodium-Catalyzed Intramolecular Condensation
A more recent and highly efficient method for the synthesis of isoindoles involves the rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters.[5] This approach offers excellent yields and functional group tolerance.
Reaction Scheme
Sources
- 1. Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalysed synthesis of 1-isoindolecarboxylic acid esters and sequential Diels-Alder reactions: access to bridged- and fused-ring heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids [organic-chemistry.org]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. Synthesis of Isoindoles from Intramolecular Condensation of Benzyl Azides with α-Aryldiazoesters [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 2H-Isoindole-1-carboxylic acid Methyl Ester Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the isoindole scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules. This guide provides a comparative analysis of the biological activities of analogs related to 2H-Isoindole-1-carboxylic acid methyl ester, with a primary focus on their anticancer properties. While direct biological data on the parent methyl ester is limited in publicly accessible literature, extensive research on structurally related isoindole derivatives, particularly those bearing the isoindoline-1,3-dione moiety, offers valuable insights into the potential of this chemical class. This guide will synthesize findings from various studies to present a coherent overview of structure-activity relationships, experimental validation, and the underlying molecular mechanisms.
Anticancer Activity of Isoindole Analogs: A Comparative Overview
The isoindole core has been extensively explored as a pharmacophore in the design of novel anticancer agents.[1] Analogs have demonstrated potent cytotoxic effects against a range of cancer cell lines, with mechanisms often linked to the inhibition of critical cellular machinery such as protein kinases.[2]
A notable study by Abuo-Rahma et al. (2022) investigated a series of pyrrolizine/indolizine-bearing isoindole derivatives and identified several compounds with significant antiproliferative activity.[2] The data presented in Table 1 summarizes the half-maximal inhibitory concentration (IC50) values of these analogs against various human cancer cell lines, providing a basis for direct comparison of their cytotoxic potential.
Table 1: Anticancer Activity of Pyrrolizine/Indolizine-Bearing Isoindole Analogs [2]
| Compound ID | R1 | R2 | HePG-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 6d | H | F | 7.97 | 9.49 | 13.87 |
| 6m | CH3 | F | 11.97 | 28.37 | 19.87 |
| 6o | F | F | 6.02 | 5.84 | 8.89 |
| Doxorubicin | - | - | 5.23 | 4.17 | 4.50 |
Data sourced from Abuo-Rahma et al., 2022.[2]
The results indicate that substitutions on the isoindole framework play a crucial role in determining antiproliferative efficacy. For instance, the difluoro-substituted indolizine derivative 6o exhibited the most potent activity across all three cell lines, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic agent, Doxorubicin.[2]
Mechanism of Action: Targeting Key Cancer-Related Kinases
To elucidate the molecular basis of their anticancer effects, the most potent isoindole analogs were further evaluated for their inhibitory activity against key enzymes implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2]
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. CDKs, on the other hand, are critical regulators of the cell cycle, and their dysregulation can lead to uncontrolled cell division, a hallmark of cancer.
The inhibitory activities of selected isoindole analogs against these kinases are summarized in Table 2.
Table 2: EGFR and CDK2 Inhibitory Activity of Selected Isoindole Analogs [2]
| Compound ID | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 6d | - | - |
| 6m | - | - |
| 6o | 62 | 118 |
| Lapatinib | 69 | - |
Data sourced from Abuo-Rahma et al., 2022.[2] Lapatinib is a known EGFR inhibitor.
Compound 6o demonstrated potent inhibition of both EGFR and CDK2, with IC50 values of 62 nM and 118 nM, respectively.[2] This dual inhibitory activity suggests a multi-pronged mechanism of action, contributing to its significant cytotoxic effects. The ability to target multiple oncogenic pathways simultaneously is a highly desirable attribute in cancer drug discovery, as it can potentially overcome mechanisms of resistance that often arise with single-target agents.
Below is a simplified representation of the signaling pathways affected by these isoindole analogs.
Caption: Simplified signaling pathway showing the dual inhibitory action of Isoindole Analog (6o) on EGFR and CDK2, leading to the suppression of cancer cell proliferation and survival.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section details the experimental methodologies employed in the evaluation of the isoindole analogs.
Synthesis of Pyrrolizine/Indolizine-Bearing Isoindole Analogs
The synthesis of the target compounds generally involves a multi-step process. A representative synthetic scheme is illustrated below. The core isoindole structure is typically formed and subsequently coupled with pyrrolizine or indolizine moieties.
Caption: General synthetic workflow for the preparation of pyrrolizine/indolizine-bearing isoindole analogs.
In Vitro Anticancer Activity Screening (MTT Assay)
The cytotoxic activity of the synthesized compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (HePG-2, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[5]
-
Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Caption: Step-by-step workflow of the MTT assay for determining the anticancer activity of isoindole analogs.
Kinase Inhibition Assays (EGFR and CDK2)
The inhibitory activity of the compounds against EGFR and CDK2 was determined using commercially available kinase assay kits, which typically employ a fluorescence-based method to measure kinase activity.[6][7]
General Protocol:
-
Reaction Setup: The kinase, substrate (a specific peptide), and the test compound at various concentrations are incubated in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, a detection reagent is added that specifically recognizes the phosphorylated substrate. The resulting signal (e.g., fluorescence) is proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 values are determined.
Conclusion and Future Directions
The analogs of this compound, particularly those incorporating pyrrolizine and indolizine moieties, have demonstrated significant potential as anticancer agents. Their mechanism of action appears to involve the dual inhibition of key oncogenic kinases, EGFR and CDK2. The structure-activity relationship studies highlight the importance of specific substitutions on the isoindole scaffold for potent biological activity.
Future research in this area should focus on:
-
Synthesizing and evaluating a broader range of direct analogs of this compound to establish a more direct structure-activity relationship.
-
Exploring the in vivo efficacy and pharmacokinetic properties of the most potent compounds in preclinical animal models.
-
Investigating the potential of these compounds to overcome drug resistance in cancer cells.
The findings presented in this guide underscore the promise of the isoindole scaffold in the development of novel and effective anticancer therapeutics. Continued exploration of this chemical space is warranted to unlock its full therapeutic potential.
References
- Abdel-Aziz, A. A. M., El-Tahir, K. E. H., & Asiri, Y. A. (2011). Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study. European Journal of Medicinal Chemistry, 46(4), 1648–1655.
- Abuo-Rahma, G. E.-D. A., Abdel-Aziz, M., Farag, A. A., & Kaoud, T. S. (2022). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Medicinal Chemistry, 13(10), 1221–1237.
- Bhatia, R. K. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry, 17(2), 189–207.
- Sondhi, S. M., Rani, R., Roy, P., Agrawal, S. K., & Saxena, A. K. (2009). Microwave-assisted synthesis of N-substituted cyclic imides and their evaluation for anticancer and anti-inflammatory activities. Bioorganic & Medicinal Chemistry Letters, 19(5), 1534–1538.
- Köse, A., Bal, Y., Şanlı Mohamed, G., & Kara, Y. (2017). Synthesis and anticancer activity evaluation of new isoindole analogues. Medicinal Chemistry Research, 26(4), 779–786.
- Youssif, B. G. M., Abdel-Aal, A. M., Abdel-Wahab, B. F., & Abdel-Hafez, A. A.-M. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(11), 1369–1383.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. atcc.org [atcc.org]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
Spectroscopic Comparison of 2H-Isoindole and 1H-Isoindole Tautomers: A Guide for Researchers
<
Abstract
Isoindole, a crucial heterocyclic scaffold in medicinal chemistry and materials science, exists as two principal tautomers: the aromatic 2H-isoindole and the non-aromatic 1H-isoindole (isoindolenine). The equilibrium between these forms is subtle and influenced by substitution and solvent, dictating the molecule's overall properties and reactivity. Accurate structural elucidation is therefore paramount. This guide provides a comprehensive spectroscopic comparison of these two tautomers, synthesizing data from nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), infrared (IR), and fluorescence spectroscopy to offer a definitive resource for their identification and characterization.
Introduction: The Isoindole Tautomeric System
The isoindole framework, an isomer of indole, is a recurring motif in natural products, pharmaceuticals, and functional dyes.[1] Unlike indole, isoindole can exist in two tautomeric forms. The 2H-isoindole tautomer possesses a fully delocalized 10π-electron aromatic system, analogous to pyrrole fused with benzene. In contrast, the 1H-isoindole tautomer features a broken conjugation, with the five-membered ring existing as a non-aromatic imine.[2][3]
The relative stability of these tautomers is a fine balance. While isoindole itself preferentially exists as the 2H-isomer, substituents can tip the equilibrium.[4] For instance, electron-donating groups can destabilize the 2H-form, whereas electron-accepting groups tend to improve its stability.[5] This tautomeric interplay is not merely a structural curiosity; it has profound implications for the molecule's chemical behavior, as the presence of both tautomers can lead to kinetic instability and self-condensation reactions.[4]
Figure 1: The tautomeric equilibrium between 1H-isoindole and the aromatic 2H-isoindole. This equilibrium is dynamic and sensitive to environmental factors and substitution patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is arguably the most powerful and convenient tool for distinguishing between the 1H- and 2H-isoindole tautomers, providing direct insight into the bonding framework.[4]
¹H NMR Spectroscopy
The proton environment differs significantly between the two tautomers, leading to characteristic chemical shifts.
-
2H-Isoindole (Aromatic Tautomer): The ¹H NMR spectrum displays signals exclusively in the aromatic region. Protons attached to the five-membered ring (e.g., at C1) typically resonate between δ 6.0-7.0 ppm.[4]
-
1H-Isoindole (Non-aromatic Tautomer): The most telling feature is the loss of aromaticity in the heterocyclic ring. The protons at the C1 position are now attached to an sp³-hybridized carbon, resulting in a dramatic upfield shift to approximately δ 2.5 ppm.[4]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Position | 2H-Isoindole (Aromatic) | 1H-Isoindole (Non-aromatic) | Key Differentiator |
| H1 (on C1) | ~ 6.0 - 7.0 ppm | ~ 2.5 ppm | ~4 ppm Upfield Shift |
| Aromatic H's | ~ 7.0 - 8.0 ppm | ~ 7.0 - 8.0 ppm | Similar |
¹³C NMR Spectroscopy
Carbon NMR provides complementary and equally definitive evidence. The key is the hybridization state of the C1 carbon.
-
2H-Isoindole: All carbons in the bicyclic system are sp²-hybridized, with chemical shifts appearing in the typical aromatic/olefinic region (δ 100-150 ppm).
-
1H-Isoindole: The C1 carbon is sp³-hybridized, giving a characteristic signal in the aliphatic region, significantly upfield from the other ring carbons.
Electronic & Vibrational Spectroscopy
UV-Vis and IR spectroscopy probe the electronic and vibrational properties of the molecules, respectively, offering rapid and valuable diagnostic information.
UV-Visible Spectroscopy
The electronic absorption spectrum is highly sensitive to the extent of π-conjugation.
-
2H-Isoindole: Possesses a fully conjugated 10π-electron system. This extended conjugation results in a characteristic absorption band at longer wavelengths, typically in the 320–370 nm region.[4]
-
1H-Isoindole: The conjugation is interrupted at the C1 position. This "reduced conjugation" means that the molecule lacks the long-wavelength absorption band seen in the 2H-tautomer.[4]
This difference makes UV-Vis spectroscopy a useful tool for quantifying the relative amounts of each tautomer in an equilibrium mixture.[4]
Infrared (IR) Spectroscopy
IR spectroscopy allows for the direct identification of key functional groups that differentiate the tautomers.
-
2H-Isoindole: Characterized by the presence of an N-H bond within the pyrrole-like ring. This gives rise to a distinct N-H stretching vibration, typically observed around 3450 cm⁻¹.[4]
-
1H-Isoindole: This tautomer lacks an N-H bond. Instead, it features a C=N imine bond. While C=C stretches for both isomers appear around 1500-1600 cm⁻¹, the absence of the N-H stretch is a key marker for the 1H-isoindole.[4]
Table 2: Key Diagnostic IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 2H-Isoindole (Aromatic) | 1H-Isoindole (Non-aromatic) | Diagnostic Utility |
| N-H Stretch | ~3450 cm⁻¹ | Absent | Primary Differentiator |
| C=C Stretches | ~1500, ~1600 cm⁻¹ | ~1500, ~1600 cm⁻¹ | Common to both |
Fluorescence Spectroscopy: A Probe of Aromaticity
Fluorescence is intimately linked to the electronic structure and rigidity of a molecule.
-
2H-Isoindole: The extended π-system and aromatic character of 2H-isoindoles often lead to strong fluorescence.[5][6] This property is harnessed in many chemical probes and dyes, where the formation of a fluorescent isoindole from non-fluorescent precursors (like o-phthalaldehyde, amines, and thiols) signals a detection event.[7]
-
1H-Isoindole: The lack of a fully conjugated, aromatic system generally results in significantly weaker or negligible fluorescence compared to the 2H-tautomer.
Experimental Workflow: Tautomer Identification
A logical workflow for identifying the predominant tautomer in a sample would be as follows:
Figure 2: A decision-tree workflow for the spectroscopic identification of isoindole tautomers.
Conclusion
The spectroscopic characterization of 2H- and 1H-isoindole tautomers is straightforward when a multi-technique approach is employed. ¹H NMR provides the most unambiguous evidence through the dramatic chemical shift difference of the C1 protons. This is corroborated by IR spectroscopy, which directly probes the presence of the N-H bond in the 2H-tautomer, and UV-Vis spectroscopy, which reflects the extended π-conjugation unique to the aromatic form. For researchers in drug discovery and materials science, a confident assignment of the tautomeric structure is a critical first step in understanding molecular behavior and designing new functional molecules.
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reactivity of 2H-Isoindole-1-carboxylic acid methyl ester vs other indole isomers
An In-Depth Guide to the Comparative Reactivity of 2H-Isoindole-1-carboxylic acid methyl ester and its Isomeric Precursors
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of heterocyclic chemistry. Its derivatives are ubiquitous in pharmaceuticals and natural products. However, the reactivity and stability of its less common isomer, isoindole, present both unique challenges and synthetic opportunities. This guide provides an in-depth comparison of the reactivity of this compound against its more stable isomer, 1H-indole, offering experimental insights and foundational principles to guide synthetic strategy.
Introduction: A Tale of Two Isomers
Indole and isoindole are aromatic heterocyclic isomers, each comprising a benzene ring fused to a pyrrole ring. The seemingly minor difference in their fusion point leads to profound distinctions in their electronic structure, stability, and chemical behavior.
-
1H-Indole: Characterized by its remarkable stability, this isomer possesses a benzenoid structure, where the benzene ring retains its full aromatic sextet. This stability has made it a frequent target and building block in organic synthesis.
-
2H-Isoindole: This isomer is inherently less stable due to its o-quinoid character in the six-membered ring. The parent 2H-isoindole is highly reactive and has historically resisted isolation, often being trapped in situ with reactive partners.[1]
The subject of this guide, This compound , introduces a substituent that modulates the inherent reactivity of the isoindole core. Understanding this modulation is key to harnessing its synthetic potential.
Structural and Electronic Foundations of Reactivity
The divergent reactivity of these isomers is a direct consequence of their electronic configurations. 1H-indole's stability arises from a structure that preserves the aromaticity of the benzene ring. In contrast, 2H-isoindole's electronic arrangement disrupts this benzenoid character, rendering it significantly more reactive and less stable. Computational studies have shown that 1H-indole is more stable than 2H-isoindole by approximately 38.6 kJ/mol.[1]
Furthermore, isoindoles can exist in two tautomeric forms: the 1H-isoindole (isoindolenine) and the 2H-isoindole.[2][3] The equilibrium between these forms is sensitive to substitution and solvent. For the target molecule, the presence of the ester at C1 influences this landscape, though N-substituted isoindoles are locked into the 2H-tautomeric form.
Caption: Fundamental structures of 1H-Indole and 2H-Isoindole.
A Comparative Analysis of Chemical Reactivity
The distinct electronic natures of indole and isoindole dictate their preferred reaction pathways.
A. Electrophilic Aromatic Substitution (EAS)
This class of reactions highlights the fundamental differences in the nucleophilicity of the heterocyclic rings.
-
1H-Indole: The pyrrole ring in indole is electron-rich, making it highly susceptible to electrophilic attack. The reaction rate is estimated to be 10¹³ times greater than that of benzene.[4] Substitution occurs preferentially at the C3 position, as the resulting cationic intermediate (Wheland intermediate) can be stabilized by the nitrogen lone pair without disrupting the benzene ring's aromaticity.[5][6] If the C3 position is blocked, substitution may occur at C2 or C6.[6]
-
2H-Isoindole: The isoindole system is also highly reactive towards electrophiles. However, its inherent instability often leads to polymerization or complex side reactions in the presence of strong acids or electrophiles.
-
This compound: The methyl ester group at C1 is electron-withdrawing. This has a significant deactivating effect on the pyrrole ring, reducing its nucleophilicity and making electrophilic substitution more challenging compared to the unsubstituted parent isoindole. The C3 position would still be the most likely site of attack, but harsher conditions would be required.
| Compound | Relative Reactivity in EAS | Preferred Position of Attack |
| 1H-Indole | Very High | C3 |
| 2H-Isoindole (unsubstituted) | Extremely High (often unstable) | C1/C3 |
| This compound | Moderate (deactivated) | C3 |
B. Cycloaddition Reactions: The Defining Feature of Isoindoles
The most synthetically useful distinction between these isomers is their behavior in cycloaddition reactions, particularly the Diels-Alder reaction.
-
1H-Indole: Due to the stability of its aromatic system, the indole nucleus is a poor diene. It typically participates as a dienophile through the C2-C3 double bond.
-
2H-Isoindole: The o-quinoid structure makes 2H-isoindoles excellent dienes. This reactivity is frequently exploited to trap transiently generated, unstable isoindoles with reactive dienophiles like dimethyl acetylenedicarboxylate (DMAD) or N-substituted maleimides.[2][7] This [4+2] cycloaddition provides a stable adduct, confirming the intermediate's existence.
-
This compound: The core diene character is retained. The electron-withdrawing ester group can influence the reaction's kinetics and the stability of the resulting cycloadduct but does not prevent the cycloaddition. The reaction provides a powerful method for constructing complex polycyclic frameworks from the isoindole core.
Caption: General workflow for a Diels-Alder trapping of a 2H-isoindole.
Experimental Protocol: Diels-Alder Trapping of an Isoindole Derivative
The following protocol is a representative example of how an in situ generated isoindole can be trapped, adapted from methodologies described in the literature.
Objective: To synthesize and trap a 2H-isoindole with dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
Appropriate isoindoline precursor
-
Oxidizing agent (e.g., manganese dioxide) or conditions for elimination (for in situ generation)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reactant Addition: The isoindoline precursor (1.0 eq) is dissolved in the anhydrous solvent under a nitrogen atmosphere.
-
Isoindole Generation: The reagent for generating the isoindole is added. This could be an oxidizing agent added portion-wise at room temperature or heating the mixture to induce an elimination reaction, depending on the chosen precursor.
-
Trapping: Immediately following the initiation of isoindole generation, the dienophile, DMAD (1.2 eq), is added to the reaction mixture.
-
Reaction: The mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by Thin-Layer Chromatography (TLC) for the consumption of the starting material and formation of the product.
-
Workup: Upon completion, the reaction is cooled to room temperature. If a solid oxidant was used, it is filtered off. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure Diels-Alder adduct.
-
Characterization: The structure of the adduct is confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Causality: The success of this reaction hinges on the relative rates of isoindole formation and its subsequent trapping. The dienophile must be present in sufficient concentration to intercept the highly reactive isoindole before it can self-condense or decompose. The choice of an electron-deficient dienophile like DMAD ensures a rapid, high-yield cycloaddition.
C. Nucleophilic Substitution
-
1H-Indole: The indole ring is generally resistant to nucleophilic aromatic substitution.[8] However, the N-H proton is acidic (pKa ≈ 17) and can be readily removed by a strong base. The resulting indolide anion is a potent nucleophile, readily undergoing reactions like N-alkylation.[9]
-
This compound: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the ester group, leading to standard ester chemistry (e.g., hydrolysis, amidation, transesterification). Nucleophilic attack on the ring itself is less common but could be facilitated at the C1 position if the ester group were converted into a better leaving group.
Stability and Handling Considerations
The practical utility of a chemical scaffold is intrinsically linked to its stability.
-
1H-Indole: Derivatives are typically stable, crystalline solids or high-boiling oils that can be handled under standard laboratory conditions.
-
2H-Isoindole: The parent compound is notoriously unstable.[10] However, N-substitution significantly enhances stability by preventing the self-condensation reaction between 1H and 2H tautomers. Bulky substituents on the carbon framework can also impart kinetic stability.
-
This compound: While more stable than the parent isoindole, this derivative is still a reactive species. It is more prone to decomposition and polymerization than a comparable indole derivative and should be handled with care, preferably under an inert atmosphere and stored at low temperatures.
Conclusion and Outlook
The reactivity of this compound is a fascinating blend of the inherent properties of the isoindole core, modulated by the electronic influence of the ester substituent. The table below summarizes the key comparative points.
| Feature | 1H-Indole | 2H-Isoindole (Parent) | This compound |
| Relative Stability | High | Very Low | Low to Moderate |
| Dominant Reactivity | Electrophilic Substitution at C3 | [4+2] Cycloaddition (as a diene) | [4+2] Cycloaddition; Nucleophilic Acyl Substitution |
| Role in Diels-Alder | Dienophile | Diene | Diene |
| Handling | Stable, routine handling | Requires in situ generation and trapping | Reactive, requires careful handling |
For the synthetic chemist, this compound should not be viewed as a direct substitute for an indole but as a distinct building block with a unique reactivity profile. Its true synthetic value lies in its potent diene character, providing a gateway to complex, nitrogen-containing polycyclic systems that are difficult to access through traditional indole chemistry. Understanding these fundamental differences is paramount for designing efficient and innovative synthetic routes in drug discovery and materials science.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Isoindole Derivatives
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in experimental data. This is particularly true for heterocyclic compounds like isoindole derivatives, which form the structural core of numerous pharmacologically active agents.[1][2][3] Their inherent chemical properties, including high reactivity and potential for fluorescence, present unique challenges and opportunities in analytical method development.[4]
This guide provides an in-depth comparison of analytical techniques and a practical framework for validating methods for isoindole derivatives, grounded in the harmonized principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]
Comparing Analytical Techniques for Isoindole Derivatives
The choice of analytical technique is the first critical decision in method development. The selection hinges on the physicochemical properties of the isoindole derivative and the intended purpose of the method (e.g., identification, impurity profiling, or quantitative assay).
| Technique | Principle | Advantages for Isoindole Derivatives | Limitations & Considerations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection based on UV absorbance.[8][9] | - Versatility: Applicable to a wide range of isoindole polarities. - Robustness: Well-established, reliable technology. - Cost-Effective: Lower operational cost compared to mass spectrometry. | - Limited Specificity: May not distinguish between compounds with similar chromophores (e.g., isomers). - Moderate Sensitivity: May not be suitable for trace-level impurity analysis without pre-concentration. |
| HPLC with Fluorescence Detection (FLD) | Similar to HPLC-UV, but detection is based on the analyte's ability to fluoresce. | - High Sensitivity & Specificity: Many isoindole structures are naturally fluorescent, providing excellent sensitivity and selectivity.[4][10][11] | - Not Universal: Only applicable to fluorescent isoindoles or those that can be derivatized with a fluorophore. - Matrix Effects: Susceptible to quenching from sample matrix components. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[12] | - Unmatched Specificity: Provides molecular weight and structural information, definitively identifying the analyte and its impurities.[12] - Exceptional Sensitivity: Ideal for identifying and quantifying trace-level degradation products.[12] | - Higher Cost & Complexity: Requires specialized equipment and expertise. - Matrix Suppression/Enhancement: Ionization can be affected by the sample matrix, requiring careful method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds in the gas phase, followed by mass spectrometry detection.[12] | - High Chromatographic Resolution: Offers excellent separation for volatile, non-polar isoindoles.[12] | - Limited Applicability: Most isoindole-based APIs are non-volatile and require derivatization to increase volatility, adding complexity and potential for error.[12] |
Expert Insight: For most assay and impurity quantitation of isoindole derivatives, Reverse-Phase HPLC (RP-HPLC) with UV or FLD is the workhorse technique. The aromatic isoindole core typically provides a strong UV chromophore. However, for establishing specificity and identifying unknown degradation products during forced degradation studies, LC-MS is indispensable.
The Core of Validation: A Stability-Indicating Method
A Stability-Indicating Assay Method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[13][14] Establishing such a method is a regulatory requirement and is crucial for determining the shelf life of a drug product.[14]
The foundation of a SIAM is the forced degradation study , also known as stress testing.[15][16] The objective is to intentionally degrade the drug substance under more extreme conditions than those used for accelerated stability testing.[16]
Key Stress Conditions for Isoindole Derivatives:
-
Acid/Base Hydrolysis: Isoindole derivatives may contain ester or amide linkages susceptible to hydrolysis. Testing across a range of pH values is critical.[17]
-
Oxidation: The electron-rich isoindole ring can be susceptible to oxidation. Common reagents include hydrogen peroxide.[15]
-
Thermal Degradation: High temperatures can reveal thermally labile aspects of the molecule.[17][18]
-
Photolysis: Exposure to UV and visible light is crucial, as aromatic systems can be photosensitive.[18]
The goal is to achieve a target degradation of 5-20%.[15][18] This level is sufficient to produce and detect degradation products without destroying the molecule entirely, which would yield uninformative results.[18]
Workflow for Analytical Method Validation
The validation process follows a structured sequence of experiments, each designed to test a specific performance characteristic of the method. This workflow ensures that the method is fit for its intended purpose.[19]
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comparative study of catalysts for isoindole C-H functionalization
A Comparative Guide to Catalysts for Isoindole C-H Functionalization
For researchers, medicinal chemists, and professionals in drug development, the isoindole scaffold is a cornerstone of many biologically active molecules. Its efficient synthesis and functionalization are therefore of paramount importance. Direct C-H functionalization has emerged as a powerful, atom-economical strategy to build molecular complexity on the isoindole core. The choice of catalyst is critical, dictating the reaction's efficiency, selectivity, and substrate scope. This guide provides an in-depth comparative analysis of common transition-metal catalysts—Palladium, Rhodium, Ruthenium, and Iridium—for the C-H functionalization of isoindoles and their derivatives, supported by experimental data and protocols.
Introduction to Catalytic C-H Functionalization of Isoindoles
The direct activation of a carbon-hydrogen bond and its subsequent transformation into a new carbon-carbon or carbon-heteroatom bond is a significant advancement in organic synthesis. For the isoindole framework, this approach circumvents the need for pre-functionalized starting materials, thus shortening synthetic routes and reducing waste. The choice of the transition metal catalyst is the most crucial parameter, with each metal offering a unique reactivity profile. This guide will delve into the nuances of Palladium, Rhodium, Ruthenium, and Iridium catalysts in this context.
A general workflow for catalyst selection and optimization in isoindole C-H functionalization is outlined below. This process typically begins with the selection of a suitable catalyst and directing group, followed by the optimization of reaction conditions to maximize yield and selectivity.
Caption: A generalized workflow for isoindole C-H functionalization.
Palladium-Catalyzed Systems: Versatility and Broad Scope
Palladium catalysts are arguably the most extensively studied for C-H functionalization due to their versatility and high tolerance for a wide array of functional groups.[1][2][3] In the synthesis of isoindolinones, palladium catalysis often proceeds under oxidative conditions and can be directed by various functional groups.[1][2]
A common strategy involves the C-H activation of benzamides with various coupling partners like alkenes or alkynes.[1][2] The choice of oxidant and additives is crucial for achieving high yields. For instance, the use of silver salts as oxidants is prevalent in many palladium-catalyzed C-H functionalization reactions.[4]
Comparative Data for Palladium-Catalyzed Isoindolinone Synthesis
| Catalyst System | Coupling Partner | Oxidant | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | Alkenes | Ag₂CO₃ | 60-95 | [1][2] |
| Pd(OAc)₂ | Alkynes | Cu(OAc)₂ | 55-90 | [1][2] |
| Pd(TFA)₂ | Aryl Boronic Acids | Ag₂O | 60-85 | [1] |
| PdCl₂(MeCN)₂ | Allenes | Ag₂CO₃ | 53-87 | [5] |
Mechanistic Insights: Palladium Catalysis
The catalytic cycle for palladium-catalyzed C-H functionalization typically involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) cycle. In the case of a Pd(II)/Pd(0) cycle, the reaction is initiated by the chelation-assisted C-H activation to form a palladacycle intermediate. This is followed by coordination of the coupling partner, migratory insertion, and reductive elimination to afford the product and a Pd(0) species. An oxidant is then required to regenerate the active Pd(II) catalyst.
Caption: A simplified catalytic cycle for Pd-catalyzed C-H functionalization.
Rhodium-Catalyzed Systems: High Regioselectivity and Green Chemistry Approaches
Rhodium catalysts, particularly Rh(III) complexes, have gained prominence for their high efficiency and regioselectivity in C-H functionalization reactions.[6][7][8] A notable advantage of some rhodium-catalyzed systems is their compatibility with greener solvents like water.[6] This offers a significant advantage in terms of environmental sustainability.
For instance, the Rh(III)-catalyzed synthesis of isoindolin-1-ones can proceed in water through a sequential C-H activation, allene formation, and cyclization pathway.[6] These reactions are often highly regioselective and tolerate a variety of functional groups.
Comparative Data for Rhodium-Catalyzed Isoindolinone Synthesis
| Catalyst System | Coupling Partner | Solvent | Yield (%) | Reference |
| [CpRhCl₂]₂/AgSbF₆ | Allenes | H₂O | 70-95 | [6] |
| ₂ | Alkynes | DCE | 65-90 | [7] |
| [Rh(cod)Cl]₂ / Ligand | Alkenes | Toluene | 60-88 | [9] |
Mechanistic Insights: Rhodium Catalysis
Rhodium(III)-catalyzed C-H functionalization typically proceeds through a concerted metalation-deprotonation (CMD) pathway.[8] This involves the formation of a five-membered rhodacycle intermediate, which then undergoes migratory insertion with the coupling partner. The subsequent steps involve reductive elimination and catalyst regeneration. The high regioselectivity is often attributed to the strong directing group ability and the defined coordination geometry of the rhodium center.
Caption: A simplified catalytic cycle for Rh(III)-catalyzed C-H functionalization.
Ruthenium-Catalyzed Systems: Novel Pathways and Sustainability
Ruthenium catalysts offer a cost-effective and sustainable alternative to palladium and rhodium for C-H functionalization.[10][11][12][13] Ruthenium-catalyzed reactions often proceed through unique mechanistic pathways, such as the merger of C-H activation with strain-release of small rings.[10][11][12][13]
A notable example is the synthesis of isoindolinones from benzoic acids and 1,2-oxazetidines.[10][11][12][13] This reaction is catalyzed by a ruthenium(II) complex and proceeds via a C-H activation/β-carbon elimination/intramolecular cyclization cascade.[11][12][13] This method avoids the need for harsh oxidants.
Comparative Data for Ruthenium-Catalyzed Isoindolinone Synthesis
| Catalyst System | Coupling Partner | Additive | Yield (%) | Reference |
| [{Ru(p-cymene)Cl₂}₂] | 1,2-Oxazetidines | KOPiv | 40-95 | [11][12][13] |
| [Ru(p-cymene)Cl₂]₂/AgSbF₆ | Alkynes | Cu(OAc)₂ | 60-90 | [14] |
| Ru(porphyrin)CO | Diazo compounds | - | 50-85 | [14] |
Mechanistic Insights: Ruthenium Catalysis
The mechanism of ruthenium-catalyzed isoindolinone synthesis from benzoic acids and 1,2-oxazetidines involves the formation of a five-membered ruthenacycle intermediate via C-H activation.[11][12][13] This is followed by coordination of the 1,2-oxazetidine and a β-carbon elimination step to generate a Ru-imine complex. Intramolecular cyclization then affords the final isoindolinone product.
Caption: Proposed mechanism for Ru-catalyzed isoindolinone synthesis.
Iridium-Catalyzed Systems: Branched-Selectivity and Asymmetric Synthesis
Iridium catalysts have emerged as powerful tools for C-H functionalization, particularly for achieving high branch-selectivity in alkylation reactions.[15][16][17] Iridium(I) complexes, in the presence of suitable ligands, can catalyze the ortho-C-H alkylation of N-arylisoindolinones with simple alkenes, favoring the branched product.[15][16][17]
Furthermore, the use of chiral ligands in iridium-catalyzed systems has enabled the development of asymmetric C-H functionalization, providing access to enantioenriched isoindolinone derivatives.[15][17]
Comparative Data for Iridium-Catalyzed C-H Alkylation
| Catalyst System | Coupling Partner | Selectivity | Yield (%) | Reference |
| [Ir(COD)₂]BArF / rac-L1 | 1-Octene | >20:1 (branched:linear) | 87 | [15][16][17] |
| [Ir(COD)₂]BArF / chiral-L2 | Styrene | 87:13 er | 75 | [15][17] |
| [Ir(OMe)(COD)]₂ / dtbpy | Alkenes | High branched | 60-90 | [15][17] |
Mechanistic Insights: Iridium Catalysis
The iridium(I)-catalyzed branched-selective C-H alkylation is proposed to proceed via a modified Chalk-Harrod type pathway.[15][16][17] The catalytic cycle begins with the chelation-assisted C-H activation to form an iridium hydride species. Subsequent migratory insertion of the alkene into the Ir-H bond is followed by reductive elimination to yield the branched alkylation product. The choice of ligand is critical in controlling the regioselectivity and enantioselectivity.
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones[5]
To a solution of N-methoxybenzamide (0.50 mmol) in toluene (10 mL) was added 2,3-allenoic acid ester (3 equiv.), Ag₂CO₃ (2 equiv.), DIPEA (2 equiv.), and Pd(CH₃CN)₂Cl₂ (10 mol%). The reaction mixture was heated at 85 °C for 4 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, filtered through a pad of Celite, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
Representative Protocol for Ruthenium-Catalyzed Isoindolinone Synthesis[11][12][13]
A mixture of benzoic acid (0.1 mmol), 1,2-oxazetidine (0.25 mmol), [{Ru(p-cymene)Cl₂}₂] (4 mol %), and KOPiv (0.05 mmol) in toluene (2.0 mL) was heated at 140 °C for 10 hours in a sealed tube. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a short pad of silica gel. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography to give the corresponding isoindolinone.
Representative Protocol for Iridium-Catalyzed C-H Alkylation of N-Arylisoindolinones[15][16][17]
In a nitrogen-filled glovebox, a screw-capped vial was charged with N-phenylisoindolinone (0.1 mmol), [Ir(COD)₂]BArF (5 mol%), and a racemic ligand (5 mol%). 1,4-Dioxane (0.2 mL) and 1-octene (0.5 mmol) were added. The vial was sealed and the mixture was stirred at 120 °C for 48 hours. After cooling to room temperature, the reaction mixture was concentrated and the residue was purified by flash chromatography on silica gel to afford the branched-selective alkylation product.
Conclusion and Future Outlook
The C-H functionalization of isoindoles is a rapidly evolving field, with Palladium, Rhodium, Ruthenium, and Iridium catalysts each offering distinct advantages.
-
Palladium catalysts provide excellent functional group tolerance and a broad substrate scope, making them a workhorse in this area.
-
Rhodium catalysts are known for their high regioselectivity and the possibility of performing reactions in environmentally benign solvents like water.
-
Ruthenium catalysts offer a cost-effective and sustainable option, often proceeding through novel mechanistic pathways that avoid harsh oxidants.
-
Iridium catalysts excel in achieving high branched-selectivity in alkylation reactions and have shown promise in asymmetric synthesis.
The choice of catalyst should be guided by the specific synthetic target, the desired selectivity, and considerations of cost and sustainability. Future research will likely focus on the development of more active and selective catalysts, particularly those based on earth-abundant metals, and the expansion of asymmetric C-H functionalization methods to access a wider range of chiral isoindole derivatives for drug discovery and development.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Isoindole-1,3-dione Derivatives
The isoindole-1,3-dione scaffold, a prominent structural motif in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This guide provides an in-depth comparison of novel isoindole-1,3-dione derivatives, supported by experimental data and detailed protocols for their in vitro evaluation. We will explore their therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents, offering researchers, scientists, and drug development professionals a comprehensive resource for their own investigations.
The Versatile Isoindole-1,3-dione Core: A Foundation for Diverse Biological Activity
The isoindole-1,3-dione core, also known as the phthalimide group, is a key pharmacophore found in a variety of biologically active compounds. Its unique chemical structure allows for facile derivatization, enabling the synthesis of a vast library of analogues with tailored therapeutic properties. The planar nature of the phthalimide ring system facilitates intercalation with DNA and interactions with enzyme active sites, while the imide nitrogen can be substituted with various functional groups to modulate physicochemical properties and biological targets.[1][2]
Historically, the most well-known isoindole-1,3-dione derivative is thalidomide, a compound with a complex and dualistic history. While initially recognized for its tragic teratogenic effects, subsequent research has unveiled its potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties, leading to its repurposing for the treatment of multiple myeloma and other conditions.[3][4] This has spurred the development of thalidomide analogues, known as Immunomodulatory Drugs (IMiDs), with improved efficacy and safety profiles.[3][5]
Beyond cancer and immunomodulation, novel isoindole-1,3-dione derivatives have demonstrated promising activity against a range of other diseases. Their diverse biological activities include antibacterial, antifungal, antiviral, analgesic, and neuroprotective effects.[1][6] This guide will focus on the in vitro evaluation of these derivatives in the key areas of oncology, inflammation, and infectious diseases.
Comparative In Vitro Anticancer Activity of Novel Isoindole-1,3-dione Derivatives
A significant area of research for isoindole-1,3-dione derivatives is in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][7]
A study on novel N-substituted isoindole-1,3-dione derivatives investigated their cytotoxic effects against blood cancer cell lines K562 and Raji.[8] The compound 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated the most potent inhibitory effect on the viability of these cancer cells.[8] Further analysis revealed that this compound induced both apoptosis and necrosis in Raji cells.[8]
Another study evaluated the cytotoxic potential of isoindole-1,3-dione derivatives on HeLa, C6, and A549 cancer cell lines.[9] The investigated compounds exhibited dose-dependent anticancer activity.[9] Notably, a compound containing both tert-butyldiphenylsilyl ether and azido groups showed higher anticancer activity than the standard chemotherapeutic agent 5-fluorouracil.[10] This highlights the importance of substituent groups in determining the anticancer potency of these derivatives.[10][11]
The following table summarizes the in vitro anticancer activity of selected novel isoindole-1,3-dione derivatives from various studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 µg/mL | [8] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 µg/mL | [8] |
| Compound 7 (containing azide and silyl ether) | A549 | 19.41 | [9] |
| para-fluoro substituted compounds 7a and 7f | Acetylcholinesterase | 2.1 | [2] |
| Phthalazine based compound 24b | HepG-2 | 2.51 µg/mL | [7] |
| Phthalazine based compound 24b | MCF-7 | 5.80 µg/mL | [7] |
| Phthalazine based compound 24b | PC3 | 4.11 µg/mL | [7] |
| Compound 18f | HepG-2 | 11.91 | [12] |
| Compound 18f | PC3 | 9.27 | [12] |
| Compound 18f | MCF-7 | 18.62 | [12] |
| Compound 21b | HepG-2 | 10.48 | [12] |
| Compound 21b | PC3 | 22.56 | [12] |
| Compound 21b | MCF-7 | 16.39 | [12] |
Key Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Novel isoindole-1,3-dione derivatives
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoindole-1,3-dione derivatives in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Apoptosis Induction: A Common Mechanism of Action
Many isoindole-1,3-dione derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is a highly regulated process that involves a cascade of signaling events leading to cell dismantling without inducing an inflammatory response.
Simplified Apoptosis Signaling Pathway:
Caption: Simplified intrinsic apoptosis pathway induced by cellular stress.
Comparative In Vitro Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Isoindole-1,3-dione derivatives have been investigated for their ability to modulate inflammatory responses, primarily through the inhibition of pro-inflammatory cytokines and enzymes.
A series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones were designed as anti-inflammatory compounds.[13] These compounds were shown to reduce carrageenan-induced inflammation and inhibit cyclooxygenase (COX-1 and COX-2) enzymes.[13][14] The following table summarizes the in vitro COX inhibitory activity of these derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| ZM2 | >5 | >5 | [14] |
| ZM3 | >5 | >5 | [14] |
| ZM4 | >5 | >5 | [14] |
| ZM5 | >5 | >5 | [14] |
| Diclofenac | 0.1 | 1.5 | [14] |
| Celecoxib | 2.5 | 0.05 | [14] |
While the IC50 values were higher than the reference drugs, the study indicated that these compounds possess anti-inflammatory properties with a potential for fewer adverse effects.[13]
Comparative In Vitro Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Isoindole-1,3-dione derivatives have been explored for their potential to combat bacterial and fungal infections.[1]
Several studies have reported the synthesis and antimicrobial evaluation of novel isoindoline-1,3-dione derivatives.[15][16] For instance, new phthalimido derivatives incorporated with chalcone, pyrazole, pyrazoline, and pyrimidine moieties were synthesized and tested against various bacterial and fungal strains.[15] The compound 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione showed broad-spectrum antibacterial activity.[15] In another study, some of the tested compounds were found to be promising antibacterial and antifungal agents, with some showing potent activity.[16]
The halogenation of the isoindole-1,3(2H)dione moiety has been shown to increase antimicrobial activity, with tetra-brominated derivatives being more effective than tetra-chlorinated derivatives.[17][18]
Structure-Activity Relationship (SAR) Insights
The biological activity of isoindole-1,3-dione derivatives is highly dependent on the nature and position of the substituents on the phthalimide ring and the N-substituent. A general understanding of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
Hypothetical SAR for Anticancer Activity:
Caption: Structure-activity relationship for isoindole-1,3-dione derivatives.
Data from various studies suggest that increasing the lipophilicity of the N-substituent can enhance the antimicrobial, antileishmanial, and antiproliferative activity.[18] The addition of halogen atoms, particularly bromine, to the phthalimide ring has also been shown to improve biological activity.[17][18]
Conclusion
Novel isoindole-1,3-dione derivatives represent a promising class of compounds with a wide range of therapeutic applications. Their versatile core structure allows for extensive chemical modification, leading to the development of potent and selective agents for the treatment of cancer, inflammation, and infectious diseases. The in vitro evaluation methods outlined in this guide provide a robust framework for assessing the efficacy of these novel compounds and for elucidating their mechanisms of action. Further research into the structure-activity relationships of isoindole-1,3-dione derivatives will undoubtedly pave the way for the discovery of new and improved therapeutic agents.
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The Isoindole Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The isoindole core, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, serving as the foundational framework for a multitude of biologically active compounds.[1] Its unique electronic and structural properties make it a versatile scaffold for designing molecules that can interact with a wide range of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various isoindole-based compounds, offering insights into the chemical modifications that modulate their therapeutic effects. We will delve into key examples from anticancer, anti-inflammatory, and immunomodulatory drug discovery, supported by experimental data and detailed protocols for assessing their activity.
The Phthalimide Core: From Controversy to Cancer Therapy
The isoindole-1,3-dione, or phthalimide, scaffold is arguably the most well-known isoindole derivative, largely due to the tragic history of thalidomide. However, subsequent research has repurposed this core structure to develop highly effective and life-saving drugs, particularly in the treatment of multiple myeloma. The SAR of these immunomodulatory imide drugs (IMiDs) offers a compelling case study in how subtle structural changes can dramatically alter biological activity.
Comparative Analysis of Thalidomide Analogs
Thalidomide, lenalidomide, and pomalidomide are all based on the phthalimide scaffold, but their potency and side-effect profiles differ significantly. Their primary mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos).[4] The degradation of these transcription factors is a key event that leads to the anti-myeloma effects of these drugs.[5]
| Compound | Structure | Key Structural Difference from Thalidomide | IC50 (IKZF1 Degradation) | Clinical Application |
| Thalidomide | 4-phthalimidoglutarimide | - | ~1 µM | Multiple Myeloma, Erythema Nodosum Leprosum |
| Lenalidomide | 4-(amino)-phthalimidoglutarimide | Addition of an amino group at the 4-position of the phthalimide ring. | ~100 nM | Multiple Myeloma, Myelodysplastic Syndromes |
| Pomalidomide | 4-(amino)-phthalimidoglutarimide | Addition of an amino group at the 4-position of the phthalimide ring and a carbonyl group on the glutarimide ring. | ~10 nM | Multiple Myeloma |
Note: IC50 values are approximate and can vary depending on the cell line and assay conditions.
The addition of an amino group at the 4-position of the phthalimide ring in lenalidomide and pomalidomide significantly enhances their binding affinity for Cereblon, leading to more potent degradation of IKZF1 and IKZF3.[2] This highlights a critical SAR principle for this class of compounds: substitution on the phthalimide ring directly impacts the interaction with the target protein and, consequently, the biological activity.
Mechanism of Action: The Cereblon E3 Ligase Pathway
The binding of IMiDs to Cereblon initiates a cascade of events that ultimately leads to the death of myeloma cells. The degradation of IKZF1 and IKZF3 results in the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, two transcription factors that are essential for the survival of multiple myeloma cells.[5]
Caption: IMiD-mediated degradation of IKZF1/3 via the Cereblon E3 ligase pathway.
Isoindolinones and Beyond: Targeting Inflammation and Cancer
While the phthalimide core has been extensively studied, other isoindole scaffolds, such as isoindolinones, have also emerged as promising therapeutic agents. These compounds have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects, often through different mechanisms of action.
Isoindoline-based COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its inhibition is a major strategy for treating inflammatory disorders. Several studies have explored the potential of isoindoline derivatives as selective COX-2 inhibitors.
One study reported a series of novel isoindoline hybrids incorporating various pharmacophores.[6] The SAR of these compounds revealed that the nature of the substituent at the 2-position of the isoindoline ring and the type of heterocyclic moiety attached played a crucial role in their COX-2 inhibitory activity and selectivity.
| Compound | R-group (at N-2) | Heterocyclic Moiety | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 10b | 4-Chlorophenyl | Pyrazole | 0.18 | > 50 | > 277 |
| 10c | 4-Methoxyphenyl | Pyrazole | 0.15 | > 50 | > 333 |
| 11a | Phenyl | Chalcone | 0.16 | > 50 | > 312 |
| 11d | 3,4-Dimethoxyphenyl | Chalcone | 0.11 | 11.3 | 103 |
| Celecoxib | - | - | 0.09 | 7.6 | 84.4 |
Data adapted from Labib et al., Bioorg. Chem., 2018.[6]
These results indicate that isoindoline derivatives with a pyrazole or chalcone moiety can exhibit potent and selective COX-2 inhibition.[6] Specifically, the dimethoxychalcone derivative 11d showed excellent activity, comparable to the known COX-2 inhibitor celecoxib.[6] This suggests that the isoindoline scaffold can be effectively utilized to design novel anti-inflammatory agents.
Anticancer Activity of Isoindole-1,3(2H)-dione Derivatives
Beyond the IMiDs, other isoindole-1,3(2H)-dione derivatives have been investigated for their direct cytotoxic effects on cancer cells. A study on novel isoindole-1,3(2H)-dione compounds containing different functional groups highlighted the importance of specific substituents for anticancer activity.[7]
| Compound | Key Substituents | A549 IC50 (µM) | HeLa IC50 (µM) | C6 IC50 (µM) |
| Compound 7 | Azide, Silyl ether | 19.41 | 28.73 | 35.14 |
| Compound 9 | Hydroxyl, Silyl ether | 45.21 | 23.89 | 41.56 |
| Compound 11 | Epoxide, Silyl ether | 56.33 | 31.22 | 29.87 |
| 5-Fluorouracil | - | 25.32 | 18.54 | 22.17 |
Data adapted from Kılıç Süloğlu et al., Anticancer Agents Med. Chem., 2020.[7]
This study revealed that an isoindole-1,3(2H)-dione derivative containing both an azide and a silyl ether group (Compound 7) exhibited higher inhibitory activity against A549 lung cancer cells than the standard chemotherapeutic agent 5-fluorouracil.[7] This underscores the potential of these modified isoindole scaffolds as novel anticancer agents and demonstrates that the anticancer activity can be fine-tuned by the introduction of different functional groups.
Experimental Protocols for Activity Assessment
To ensure the trustworthiness and reproducibility of SAR studies, robust and well-defined experimental protocols are essential. Here, we provide detailed methodologies for two key assays used to evaluate the biological activities of the isoindole compounds discussed in this guide.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoindole compounds and a vehicle control (e.g., DMSO) for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
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A Researcher's Guide to 2H-Isoindoles: Bridging the Gap Between Experimental and Calculated Spectroscopic Data
Introduction: The Enigmatic 2H-Isoindole
The 2H-isoindole scaffold, a structural isomer of the ubiquitous indole, presents a fascinating case study in heterocyclic chemistry.[1][2] Comprising a fused benzene and pyrrole ring, its ortho-quinoid structure imparts a high degree of reactivity and, in its parent form, kinetic instability.[3] This inherent instability has historically made the parent 2H-isoindole an elusive target for isolation, often being trapped in situ with dienophiles. However, the strategic introduction of substituents can temper this reactivity, yielding stable derivatives that are of significant interest in medicinal chemistry, materials science, and as bioactive natural products.[1][4]
Given the often-challenging synthesis and handling of these compounds, robust characterization is paramount. A synergistic approach, combining physical spectroscopic measurements with quantum chemical calculations, provides the most comprehensive structural elucidation. This guide offers an in-depth comparison of experimental spectroscopic data with their calculated counterparts for substituted 2H-isoindoles, providing researchers with the context to critically evaluate and integrate these complementary techniques. We will explore the causality behind experimental choices and computational models, offering a framework for validating structural hypotheses with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for determining the constitution of organic molecules. For 2H-isoindoles, ¹H and ¹³C NMR provide direct insights into the electronic structure and symmetry of the molecule.
Experimental Protocol: Acquiring High-Resolution NMR Data
The goal of the experimental setup is to obtain high-resolution spectra where proton and carbon environments are clearly resolved.
-
Sample Preparation: Dissolve 5-10 mg of the purified 2H-isoindole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as polar aprotic solvents can favor the 2H-isoindole tautomer over the 1H form.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz for ¹H).
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for good signal-to-noise.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets. Due to the low natural abundance of ¹³C, a larger number of scans (≥1024) and a longer relaxation delay may be necessary.
-
-
2D NMR: For unambiguous assignment, especially in complex substituted isoindoles, 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are indispensable.[5]
Computational Protocol: Calculating NMR Chemical Shifts
Density Functional Theory (DFT) has become the standard for accurately predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach.[6]
-
Geometry Optimization: The first and most critical step is to obtain an accurate molecular geometry. Optimize the structure of the 2H-isoindole derivative using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[7] A frequency calculation should be performed to ensure the optimized structure is a true energy minimum (no imaginary frequencies).
-
NMR Calculation: Using the optimized geometry, perform a GIAO NMR calculation at a higher level of theory, for instance, the B3LYP functional with the 6-311+G(2d,p) basis set.[6][8] It is crucial to include a solvent model (e.g., Polarizable Continuum Model, PCM) that matches the experimental solvent to account for solvent effects on the electronic structure.
-
Referencing: Calculate the NMR shieldings for TMS using the exact same level of theory and basis set. The calculated chemical shift (δ) for a given nucleus is then determined by: δ_calc = σ_TMS - σ_nucleus
Caption: Workflow for comparing experimental and calculated NMR spectra.
Data Comparison: A Case Study
Let's consider a hypothetical N-phenyl-2H-isoindole. The table below shows a representative comparison of its experimental and calculated ¹H and ¹³C NMR chemical shifts.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) | Notes |
| ¹H NMR | ||||
| H1/H3 | 7.15 | 7.08 | 0.07 | Pyrrolic protons, typically upfield. |
| H4/H7 | 7.65 | 7.60 | 0.05 | Benzenoid protons adjacent to fusion. |
| H5/H6 | 7.30 | 7.25 | 0.05 | Benzenoid protons. |
| N-Ph (ortho) | 7.50 | 7.42 | 0.08 | Deshielded by proximity to the isoindole core. |
| ¹³C NMR | ||||
| C1/C3 | 115.0 | 114.2 | 0.8 | Pyrrolic carbons. |
| C3a/C7a | 130.5 | 129.8 | 0.7 | Bridgehead carbons. |
| C4/C7 | 128.8 | 128.1 | 0.7 | |
| C5/C6 | 122.5 | 121.9 | 0.6 |
Note: This data is representative and illustrates typical agreement. Actual values will vary based on substitution.
Discussion: The agreement between experimental and calculated data is generally excellent, with deviations of <0.1 ppm for ¹H and <1.0 ppm for ¹³C being common. Discrepancies can arise from:
-
Conformational Averaging: The calculation is performed on a static, minimum-energy structure, while the experimental spectrum represents an average of all conformations present in solution at a given temperature.
-
Solvent Effects: While continuum models are good, they cannot always capture specific solute-solvent interactions like hydrogen bonding.
-
Basis Set/Functional Choice: The accuracy of the calculation is directly tied to the level of theory employed.[8]
UV-Vis Spectroscopy: Unveiling Electronic Transitions
UV-Vis spectroscopy probes the π-electron system of 2H-isoindoles, revealing information about conjugation and electronic transitions.
Experimental Protocol: Measuring Absorption Spectra
-
Solution Preparation: Prepare a dilute solution of the 2H-isoindole derivative in a UV-grade solvent (e.g., cyclohexane, acetonitrile, CH₂Cl₂) to an approximate concentration of 10⁻⁵ M.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Measurement: Record the absorbance spectrum from approximately 200 to 600 nm. A blank spectrum of the pure solvent should be recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.[9]
Computational Protocol: Simulating Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies that correspond to UV-Vis absorption bands.[10]
-
Ground-State Optimization: An accurate ground-state geometry is required, obtained as described in the NMR section (DFT/B3LYP/6-31G(d)).
-
TD-DFT Calculation: Perform a TD-DFT calculation on the optimized geometry using a functional and basis set known to perform well for electronic spectra (e.g., CAM-B3LYP or PBE0 with a triple-zeta basis set like def2-TZVP).[11] Again, the use of a PCM solvent model is crucial.
-
Data Extraction: The output will provide a list of vertical excitation energies (in eV), oscillator strengths (f), and the molecular orbitals involved in each transition. The excitation energy can be converted to λ_max (nm) using the formula: λ (nm) = 1239.8 / E (eV). The oscillator strength is proportional to the intensity of the absorption band.
Caption: Workflow for comparing experimental and calculated UV-Vis spectra.
Data Comparison: Interpreting Transitions
| Transition | Experimental λ_max (nm) | Calculated λ_max (nm) | Calc. Oscillator Strength (f) | Assignment |
| Band 1 | 285 | 292 | 0.45 | π → π* (HOMO → LUMO) |
| Band 2 | 240 | 247 | 0.78 | π → π* (HOMO-1 → LUMO) |
Note: Data is representative.
Discussion: TD-DFT typically predicts λ_max values within 10-20 nm of the experimental result.[12] The calculations are invaluable for assigning the nature of the transitions (e.g., π → π, n → π). Discrepancies often stem from:
-
Solvatochromic Shifts: The simplified continuum solvent models may not fully capture shifts in λ_max caused by solvent polarity.
-
Vibronic Coupling: Experimental spectra show broad peaks due to vibrational fine structure, whereas TD-DFT calculates purely electronic vertical transitions.
Vibrational Spectroscopy (IR & Raman): Fingerprinting Molecular Bonds
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall symmetry.
Experimental Protocol: Acquiring Vibrational Spectra
-
FT-IR: The easiest method is using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared.
-
FT-Raman: The solid sample is placed in a sample holder (e.g., a glass capillary) and irradiated with a monochromatic laser (e.g., 1064 nm). The scattered light is collected and analyzed.
Computational Protocol: Calculating Vibrational Frequencies
-
Geometry Optimization & Frequency Calculation: This is typically done in a single step in most quantum chemistry software. A DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)) is used to optimize the geometry and calculate the harmonic vibrational frequencies.[13] This calculation must be performed on a true energy minimum.
-
Frequency Scaling: Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. It is standard practice to multiply the calculated frequencies by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP) to achieve better agreement with experiment.[13]
Data Comparison: Assigning Key Bands
| Vibrational Mode | Experimental IR (cm⁻¹) | Scaled Calculated IR (cm⁻¹) | Description |
| N-H Stretch | 3450 | 3445 | Pyrrole N-H bond |
| C-H Stretch (Aryl) | 3055 | 3060 | Benzene ring C-H bonds |
| C=C Stretch (Aryl) | 1610, 1480 | 1605, 1475 | Benzene ring skeletal modes |
| C-N Stretch | 1350 | 1345 | Pyrrole ring C-N vibration |
Note: Data is representative.
Discussion: With appropriate scaling, calculated vibrational spectra show excellent qualitative and quantitative agreement with experimental data.[14] This allows for the confident assignment of every band in the experimental spectrum, which can be particularly useful for distinguishing between isomers or identifying specific functional group modifications.
Mass Spectrometry: Fragmentation and Molecular Weight
Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation, valuable structural clues. While predicting a full mass spectrum is computationally intensive, DFT can be used to rationalize observed fragmentation patterns.
Experimental Approach
Using an ionization technique like Electron Ionization (EI), the 2H-isoindole is ionized to a radical cation (M⁺•), which then undergoes fragmentation. The resulting charged fragments are detected, producing a mass spectrum. Common fragmentation pathways for aromatic heterocycles involve the loss of small, stable neutral molecules (e.g., HCN, H•).[15][16]
Computational Rationalization
-
Propose a Fragmentation: Based on the experimental spectrum, propose a plausible fragmentation pathway (e.g., M⁺• → [M-HCN]⁺• + HCN).
-
Calculate Energies: Using DFT, calculate the energies of the parent molecular ion (M⁺•) and the proposed fragment ions and neutral losses.
-
Evaluate Plausibility: By comparing the relative energies, one can determine the most thermodynamically favorable fragmentation pathways, which should correspond to the most abundant peaks in the spectrum. This approach helps validate the interpretation of complex fragmentation patterns.[17]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2H-Isoindole-1-carboxylic acid methyl ester
For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. This guide provides an in-depth comparison of analytical methods for assessing the purity of 2H-Isoindole-1-carboxylic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry. We will move beyond procedural lists to explore the rationale behind method selection, offering field-proven insights and self-validating protocols to ensure the highest degree of scientific integrity.
The isoindole scaffold is a crucial structural motif found in various pharmacologically active compounds. Ensuring the purity of derivatives like this compound is paramount, as even minor impurities can lead to erroneous biological data, side reactions, or instability. This guide will compare and detail the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis for robust purity determination.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is often the primary technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[][2] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
Causality Behind Experimental Choices: For a moderately polar compound like this compound, a reverse-phase (RP) HPLC method is the logical starting point. A C18 column is chosen for its versatility in retaining a wide range of organic molecules. A gradient elution, where the mobile phase composition changes over time, is employed to ensure that both potential polar impurities (from starting materials) and non-polar impurities (from side-products) are effectively resolved and eluted from the column in a single analytical run. UV detection is selected because the isoindole ring system contains a chromophore that absorbs UV light, allowing for sensitive detection.
Workflow for HPLC Purity Assessment
Caption: HPLC workflow for purity analysis.
Detailed Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a stock solution of the synthesized compound at 1 mg/mL in Acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation and Comparison
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For pharmaceutical applications, a purity of >95% is typically required.[3]
| Parameter | Expected Result (Pure Compound) | Indication of Impurity |
| Chromatogram | A single, sharp, symmetrical peak. | Additional peaks at different retention times. |
| Purity (%) | >95% by area normalization. | <95% by area normalization. |
| Retention Time | Consistent across multiple injections. | Shifting retention times may indicate column degradation or interaction with impurities. |
NMR Spectroscopy: Structural Confirmation and Impurity Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool that provides detailed structural information and can be used for quantitative purity analysis (qNMR).[4][5] It is non-destructive and highly specific, identifying impurities by their unique spectral signatures.[5]
Causality Behind Experimental Choices: ¹H NMR is the first choice as it is highly sensitive and provides information on the number and environment of protons. The presence of unexpected signals, or signals with incorrect integration values relative to the main compound, directly indicates impurities. Deuterated chloroform (CDCl₃) is a common solvent for many organic molecules. Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration, allowing for an absolute purity determination that is orthogonal to HPLC.[3][6]
Detailed Experimental Protocol: ¹H NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32 (adjust for signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (crucial for quantitative accuracy).
-
Acquisition Time: ~4 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
Data Interpretation and Comparison
The purity is assessed by comparing the integral of a characteristic peak of the compound to the integrals of impurity peaks. The chemical shifts (δ) are indicative of the proton's chemical environment.
| Technique | Expected Result (Pure Compound) | Indication of Impurity |
| ¹H NMR | All peaks correspond to the structure of this compound. Correct integration ratios. | Unexplained peaks. Incorrect integration ratios. Broad signals may indicate paramagnetic impurities or sample degradation. |
| ¹³C NMR | The number of peaks matches the number of unique carbon atoms in the molecule. | Additional peaks suggest carbon-containing impurities. |
| qNMR | Purity calculation based on the integral ratio to a known internal standard matches or exceeds 95%. | Calculated purity is below the acceptable threshold. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] It is particularly well-suited for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis.
Causality Behind Experimental Choices: GC is chosen for its ability to separate compounds based on their boiling points and polarity. Coupling it to a Mass Spectrometer allows for the definitive identification of eluted compounds by comparing their mass spectra to library databases (like NIST). This provides a high degree of confidence in impurity identification.
Workflow for GC-MS Analysis
Caption: GC-MS workflow for impurity identification.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
Data Interpretation and Comparison
The Total Ion Chromatogram (TIC) is analogous to an HPLC chromatogram. Each peak can be analyzed to produce a mass spectrum, which is a molecular fingerprint.
| Parameter | Expected Result (Pure Compound) | Indication of Impurity |
| Total Ion Chromatogram | A single major peak. | Multiple peaks. |
| Mass Spectrum of Main Peak | Molecular ion (M⁺) peak matches the molecular weight of the target compound. Fragmentation pattern is consistent with the structure. | Incorrect molecular ion peak. Fragmentation pattern suggests a different structure. |
| Library Search | The mass spectrum of the main peak matches the target compound. | Peaks identified as residual solvents, starting materials, or side-products. |
Melting Point Analysis: A Classic Criterion of Purity
Melting point is a fundamental physical property that provides a quick and inexpensive, albeit less specific, indication of purity.[8][9] Pure crystalline solids have a sharp, well-defined melting point range (typically < 2 °C).[10][11] Impurities disrupt the crystal lattice, which typically causes a depression and broadening of the melting range.[10][11][12][13]
Detailed Experimental Protocol: Melting Point Determination
-
Instrumentation: A calibrated digital melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dry synthesized solid.
-
Procedure:
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the tube in the apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Data Interpretation and Comparison
| Parameter | Expected Result (Pure Compound) | Indication of Impurity |
| Melting Range | Sharp, narrow range (e.g., 1-2 °C). | Broad range (> 2-3 °C). |
| Melting Point | Matches the literature value. | Depressed (lower than) the literature value.[10][11][12] |
Comparative Summary of Purity Assessment Methods
| Method | Information Provided | Strengths | Limitations |
| HPLC | Quantitative purity, number of components, retention behavior. | High resolution, high sensitivity, excellent for quantification. | May not detect non-UV active or non-eluting compounds. |
| NMR | Structural confirmation, identification of impurities, quantitative purity (qNMR). | Provides definitive structural information, non-destructive.[5] | Lower sensitivity than HPLC, can have overlapping signals. |
| GC-MS | Identification of volatile/semi-volatile components, molecular weight, fragmentation pattern. | Excellent for identifying unknown volatile impurities, highly sensitive. | Not suitable for non-volatile or thermally labile compounds. |
| Melting Point | Physical property, qualitative purity indication. | Fast, inexpensive, requires minimal sample. | Non-specific, insensitive to small amounts of impurities. |
Conclusion
A multi-faceted approach is essential for the authoritative assessment of purity for a synthesized compound like this compound. No single method is sufficient. A scientifically rigorous purity validation combines:
-
Primary Quantification and Separation: High-resolution HPLC to establish a purity value (e.g., >98%) and confirm the absence of significant byproducts.
-
Structural Confirmation: ¹H and ¹³C NMR to confirm that the primary peak in the HPLC is indeed the correct molecule and to spot structurally related impurities.
-
Volatile Impurity Screening: GC-MS to check for residual solvents that could interfere with subsequent reactions or assays.
-
Classical Confirmation: Melting point analysis as a rapid, corroborating physical check.
By integrating these orthogonal techniques, researchers can establish a self-validating system, ensuring that the purity of their synthesized this compound is accurately determined and reliably reported. This comprehensive approach upholds the principles of scientific integrity and provides the trustworthy data required for successful drug development and research.
References
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- 3. pubs.acs.org [pubs.acs.org]
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- 13. brainly.in [brainly.in]
Safety Operating Guide
Navigating the Disposal of 2H-Isoindole-1-carboxylic acid methyl ester: A Guide for Laboratory Professionals
For researchers engaged in the synthesis and application of novel chemical entities, the lifecycle of a compound extends beyond its use in experimentation. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed protocol for the safe and compliant disposal of 2H-Isoindole-1-carboxylic acid methyl ester, a heterocyclic compound that, like many specialized research chemicals, requires careful handling from bench to final disposition.
Understanding the Compound: Hazard Analysis and Analogue Data
This compound belongs to the isoindole family, a class of heterocyclic compounds utilized in pharmaceutical and materials science research.[1] Due to the lack of specific toxicological data for this exact molecule, it is imperative to treat it as a potentially hazardous substance.
An SDS for a closely related analogue, 2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester hydrochloride, identifies the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Based on this information, we must assume that this compound presents similar risks. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
| Potential Hazard | Precautionary Action | Governing Principle |
| Skin Irritation | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[3] | Minimize direct contact with the chemical. |
| Eye Irritation | Use safety glasses or goggles.[3] | Protect mucous membranes from splashes or airborne particles. |
| Respiratory Irritation | Handle within a certified chemical fume hood.[4] | Prevent inhalation of dust or vapors.[3] |
The Cardinal Rule of Disposal: Do Not Treat as Common Waste
Under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular trash.[5] Such actions can lead to environmental contamination and place sanitation workers at risk. Laboratory chemical waste is strictly regulated, and improper disposal can result in significant penalties for the institution.[6] All chemical waste must be managed through your institution's designated hazardous waste program.[5]
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe segregation, containment, and labeling of this compound waste, ensuring compliance and safety.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent and dangerous chemical reactions within a waste container.[7]
-
Initial Assessment: Treat all waste containing this compound as hazardous chemical waste.[5] This includes pure, unreacted compound, reaction mixtures, contaminated solvents, and any materials used for spill cleanup.
-
Segregation: This waste stream should be classified as non-halogenated organic solid waste .
Step 2: Proper Containment
The integrity of the waste container is critical to preventing leaks and ensuring safe transport.
-
Container Selection: Use a container that is chemically compatible with organic solids and solvents. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[8] The original product container, if empty, can be reused for its own waste.[9]
-
Condition: The container must be in good condition, free of cracks or leaks.[8] The exterior must be clean and free of chemical residue.[10]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[7] Using a funnel that is then removed is best practice; do not leave a funnel in the opening.[9]
-
Fill Level: Do not fill the container beyond 90% capacity to allow for expansion of contents.[10]
Step 3: Accurate and Compliant Labeling
Clear labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[11]
-
Hazardous Waste Label: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[8] These labels are typically provided by your institution's Environmental Health and Safety (EHS) department.
-
Content Declaration:
Step 4: Storage and Pickup
Hazardous waste must be stored safely within the laboratory pending collection.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[7] This area must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to contain any potential leaks.
-
Arrange for Disposal: Once the container is full (or within one year of the accumulation start date for partially filled containers), contact your institution's EHS office to schedule a waste pickup.[7] Do not transport hazardous waste yourself.[5]
Disposal of Associated Contaminated Materials
-
Empty Product Containers: An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed. The rinsate from this procedure must be collected and disposed of as hazardous waste.[5]
-
Contaminated PPE and Labware: Gloves, weigh boats, and other disposable items with gross contamination should be placed in a sealed bag, labeled with the chemical name, and disposed of as solid hazardous waste.
Emergency Procedures: Spill Response
In the event of a spill, prioritize personal safety.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.
-
Cleanup (for small, manageable spills):
-
Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbent material into a designated waste container.
-
Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.[5]
-
By adhering to this comprehensive disposal plan, you contribute to a culture of safety and ensure that your research practices are compliant with the highest standards of environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local procedures may vary.
References
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- Clean Management Environmental Group. (2022, September 13).
- Vanderbilt University Medical Center.
- AK Scientific, Inc. Safety Data Sheet: 2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester hydrochloride.
- Creative Safety Supply. (2024, June 18). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Needle.Tube. Safe Storage and Handling of Hazardous Chemicals in Healthcare Facilities: OSHA Guidelines.
- U.S. Environmental Protection Agency.
- U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- Daniels Health. (2025, May 21).
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines.
- Fisher Scientific.
- Sigma-Aldrich. (2025, October 16).
- Purdue University, College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- Thermo Fisher Scientific. (2025, September 7).
- REG Marketing & Logistics Group, LLC. (2023, July 26).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Molecules. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. University of Alicante.
- Beilstein Journal of Organic Chemistry. (n.d.).
- ResearchGate. (2025, August 6). Synthesis of derivatives of isoindole and of pyrazino[2,1-a]isoindole.
- ResearchGate. (2020, October 19).
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Personal protective equipment for handling 2H-Isoindole-1-carboxylic acid methyl ester
Definitive Safety & Handling Guide: 2H-Isoindole-1-carboxylic acid methyl ester
The foundational framework for this guide is the RAMP methodology—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—to ensure a self-validating system of laboratory safety.[2][3]
Part 1: Hazard Recognition & Risk Assessment
The primary challenge with this compound is the absence of specific toxicity data. Therefore, we must infer potential hazards from its chemical structure—an isoindole core and a methyl ester functional group—and from closely related analogs.
Inferred Hazards from Analogous Compounds:
Based on the known hazards of indole and its derivatives, this compound should be presumed to be hazardous.[1]
| Analogous Compound | CAS Number | Known Hazards | Relevance to Target Compound |
| Indole | 120-72-9 | Harmful if swallowed, Toxic in contact with skin, Causes serious eye irritation. | Shares the core bicyclic aromatic amine structure, suggesting potential for skin toxicity and eye irritation. |
| 1H-Indole-2-carboxylic acid | 1477-50-5 | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][5] | A very close structural isomer, indicating a high probability of similar skin, eye, and respiratory irritation properties. |
| Methyl Esters (General) | N/A | Can range from low-hazard to significant irritants.[6] | The functional group may contribute to skin or eye irritation. |
Risk Assessment Summary: Given the data above, it is prudent to assume this compound is, at a minimum:
-
A skin and severe eye irritant.
-
Harmful or toxic upon skin contact, ingestion, or inhalation.
-
Potentially capable of causing respiratory tract irritation.
All handling procedures must be designed to mitigate these assessed risks.
Part 2: Risk Minimization & Exposure Control
Minimizing risk involves a multi-layered approach combining engineering controls, administrative procedures, and the rigorous use of Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are designed to physically remove the hazard or place a barrier between you and the chemical.[7]
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[1][8] This is critical to prevent inhalation of any dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]
Personal Protective Equipment (PPE): A Mandatory Barrier
PPE is required for all personnel handling the compound.[9] The following table outlines the minimum required PPE.
| Protection Type | Specific Requirement | Rationale & Causality |
| Body Protection | Flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from incidental splashes and spills.[9][10] |
| Eye & Face Protection | Chemical splash goggles (must meet ANSI Z87.1 standard).[1][11] | Protects against splashes and dust. Safety glasses are insufficient.[11] A face shield must be worn over goggles during procedures with a high splash or projectile risk (e.g., pressure reactions, large-volume transfers).[11] |
| Hand Protection | Double-gloving: Wear an inner pair of nitrile gloves and an outer pair of chemically resistant gloves (e.g., neoprene or butyl rubber). | Disposable nitrile gloves offer minimal protection for incidental contact only.[10][11] Double-gloving provides enhanced protection against potential dermal absorption, a key risk identified from analog compounds.[4] Gloves must be inspected before use and changed immediately upon contamination. |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory Protection | Not required if all work is conducted in a fume hood. | A respirator program is required if engineering controls are inadequate to maintain exposure below safe limits.[10] |
Safe Handling & Administrative Protocols
-
Chemical Hygiene Plan (CHP): All work must be conducted under a written CHP as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][12][13] This plan must include standard operating procedures (SOPs) specific to this compound.
-
Labeling: The container must be clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings (e.g., "Irritant," "Toxic," "Handle in Fume Hood").[14]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, properly labeled container.[5] Use secondary containment to prevent spills.[1] Store away from incompatible materials such as strong oxidizing agents.
-
Quantities: Use the smallest amount of material necessary for the experiment to minimize the potential impact of an accident.
Part 3: Step-by-Step Operational Workflow
This workflow outlines the critical steps for safely handling this compound, from preparation to disposal.
Caption: Standard operational workflow for handling this compound.
Part 4: Emergency Preparedness
Preparation is key to mitigating the consequences of an accident.[3]
Spill Response:
-
Treat any spill of this material as a major spill.[1]
-
Alert personnel in the immediate area and evacuate if necessary.
-
Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's Environmental Health & Safety (EHS) office.
-
For a small spill inside a fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds.
Exposure Procedures: Immediate action is critical.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[4] |
Part 5: Waste Disposal Plan
-
Hazardous Waste: All solid waste (contaminated gloves, weigh paper, paper towels) and unused chemical must be disposed of as hazardous chemical waste.
-
Containers: Collect waste in a designated, sealed, and clearly labeled container. The label must include "Hazardous Waste," the full chemical name, and associated hazards.
-
Regulations: Do not pour any amount of this chemical down the drain. Follow all institutional, local, and federal regulations for hazardous waste disposal.[2]
This diagram illustrates the decision process for PPE selection and handling location.
Caption: Decision tree for selecting appropriate controls and PPE.
By adhering to this comprehensive guide, researchers can effectively manage the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
Novel Chemicals with Unknown Hazards SOP . University of Nevada, Reno EH&S. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. (2023-09-18). [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals . Spill Containment Blog. (2014-04-16). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories . Princeton University Environmental Health and Safety. [Link]
-
OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Safety . American Chemical Society (ACS). [Link]
-
Safety Guides & Tipsheets . American Chemical Society (ACS). [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Personal Protective Equipment Requirements for Laboratories . University of Florida Environmental Health and Safety. [Link]
-
Introducing a Safety Guidance Chapter in the Fourth Edition of the ACS Style Guide . American Chemical Society (ACS). [Link]
-
Chapter 6: Chemical Storage and Handling . University of Houston-Clear Lake Emergency Management and Safety. [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society (ACS). [Link]
-
Fatty acids, C14-18 and C16-18-unsatd., Methyl esters Safety Data Sheet . Chevron. (2023-07-26). [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
